molecular formula C2H4O<br>C2H4O<br>CH3CHO B1217803 Acetyl radical CAS No. 3170-69-2

Acetyl radical

Cat. No.: B1217803
CAS No.: 3170-69-2
M. Wt: 44.05 g/mol
InChI Key: IKHGUXGNUITLKF-UHFFFAOYSA-N
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Description

The acetyl radical is a highly reactive carbon-centered radical with the chemical formula •C(=O)CH3. It is a fundamental intermediate in gas-phase oxidation processes and combustion chemistry. Research into its formation and behavior is critical for understanding complex reaction mechanisms, particularly in environmental and physiological contexts. For instance, acetyl radicals are quantitatively significant in tobacco smoke, generated through chain reactions involving isoprene, nitrogen oxides (NO/NO₂), and acetaldehyde . In biological systems, the acetyl moiety (transferred by less reactive carriers like acetyl-CoA) is a cornerstone of metabolism and post-translational modification. Acetylation of proteins, such as histones, is a key regulatory mechanism for controlling gene expression . Studying highly reactive species like the this compound provides valuable insights into radical-induced biomolecular damage, oxidative stress pathways, and the breakdown of environmental contaminants . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use as a diagnostic, therapeutic, or in any other clinical or human application. RUO products are exempt from many regulatory controls and are intended for laboratory research purposes in the development phase . Researchers are responsible for ensuring the product is used appropriately within their controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetaldehyde
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InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3
Source PubChem
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InChI Key

IKHGUXGNUITLKF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
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Molecular Formula

C2H4O, Array, CH3CHO
Record name ACETALDEHYDE
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Record name acetaldehyde
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Related CAS

9002-91-9
Record name Acetaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID5039224
Record name Acetaldehyde
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Molecular Weight

44.05 g/mol
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Physical Description

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor.
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F
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Flash Point

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F
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Record name ACETALDEHYDE
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URL https://www.cdc.gov/niosh/npg/npgd0001.html
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Solubility

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79
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Vapor Density

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52
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Vapor Pressure

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetaldehyde
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URL https://www.cdc.gov/niosh/npg/npgd0001.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F)

CAS No.

75-07-0
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Melting Point

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Acetyl Radical: Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃CO•) is a pivotal short-lived intermediate in a multitude of chemical and biological processes, ranging from atmospheric chemistry and combustion to metabolic pathways and toxicology. Its high reactivity and transient nature make it a challenging species to study, yet understanding its fundamental structure and properties is critical for elucidating reaction mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive technical overview of the this compound, consolidating data on its molecular structure, spectroscopic signature, and chemical reactivity. It includes detailed experimental protocols for its generation and characterization and visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure and Electronic Configuration

The this compound is a non-linear, planar molecule with Cₛ symmetry. The central carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around it.[1] The unpaired electron gives the molecule a doublet multiplicity for its ground electronic state.[1]

Molecular Geometry

High-level computational studies, specifically using explicitly correlated coupled cluster theory (RCCSD(T)-F12), provide a precise picture of the radical's geometry. The key structural parameters are summarized in Table 1. The C-C-O bond angle of approximately 130° is characteristic of a σ-type radical, where the unpaired electron occupies an in-plane orbital.[2]

Table 1: Structural Parameters of the this compound

ParameterBond/AngleValue (Computational, RCCSD(T)-F12/AVTZ-F12)
Bond LengthC-C1.506 Å
Bond LengthC=O1.187 Å (Value from Acetyl Chloride for comparison)[3]
Bond LengthC-H~1.105 Å (Value from Acetyl Chloride for comparison)[3]
Bond Angle∠CCO~130°[2]
Bond Angle∠HCH~108.6° (Value from Acetyl Chloride for comparison)[3]
Bond Angle∠OCHNot explicitly found
(Note: Where direct experimental or high-level computational data for the this compound was unavailable, values from the closely related acetyl chloride molecule are provided for context.)
Electronic Structure and Spin Density

The this compound is classified as a σ-radical. The unpaired electron is primarily localized in an in-plane, non-bonding sp-hybridized orbital on the carbonyl carbon atom.[2] This electronic configuration is crucial as it dictates the radical's reactivity, particularly its preference for abstraction and addition reactions at the carbonyl carbon. There is also significant spin density on the oxygen atom and the adjacent methyl carbon, which influences its interaction with other molecules.[2] The ground electronic state is of doublet multiplicity (²A').[1]

Physicochemical and Spectroscopic Properties

The reactivity and stability of the this compound are quantified by its thermochemical properties, while its unique electronic and vibrational structure gives rise to a characteristic spectroscopic fingerprint.

Thermochemical Properties

Table 2: Key Thermochemical Data for the this compound

PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-15 to -9kJ mol⁻¹N/A[4]
Ionization Energy7.0eVDER[5]
Electron Affinity0.423 ± 0.037eVLPES[5]
Internal Rotation Barrier (V₃)143.7cm⁻¹RCCSD(T)-F12[1]
Spectroscopic Characterization

Spectroscopic techniques are the primary means of identifying and characterizing the transient this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) is the definitive method for studying radical species. Studies have confirmed the σ-radical nature of the this compound.[2] The analysis of the g-tensor and the hyperfine coupling tensors for the ¹³C-labeled carbonyl atom and the methyl protons provides direct insight into the distribution of the unpaired electron.[2]

Infrared (IR) Spectroscopy: The vibrational modes of the this compound have been extensively characterized using matrix isolation techniques. The most intense IR absorption is the C=O stretching mode (ν₃), which is a key diagnostic peak.

Table 3: Selected Infrared Absorption Frequencies for this compound

Vibrational ModeCH₃CO (cm⁻¹) in solid p-H₂CD₃CO (cm⁻¹) in solid p-H₂DescriptionReference
ν₁2989.12244.0CH₃ asymmetric stretch[6]
ν₂2915.6N/ACH₃ symmetric stretch[6]
ν₃1880.51866.1C=O stretch[6]
ν₅1323.21046.7CH₃ symmetric deformation[6]
ν₇836.6723.8C-C stretch[6]
ν₈468.1N/ACCO deformation[6]

Electronic Spectroscopy: The this compound has low-lying electronic transitions in the visible and ultraviolet regions. It undergoes photodissociation into a methyl radical (CH₃•) and carbon monoxide (CO) when irradiated with visible light.[1]

Key Reactions and Pathways

The this compound participates in several critical reaction pathways, including unimolecular decomposition and bimolecular addition reactions.

Unimolecular Decomposition

One of the most important reactions of the this compound is its decomposition to form a methyl radical and carbon monoxide. This process is significant in combustion and atmospheric chemistry. CH₃CO• → CH₃• + CO

Reaction with Oxygen

In an oxic environment, the this compound reacts rapidly with molecular oxygen in a barrier-free addition reaction to form the highly oxidative acetylperoxyl radical (CH₃C(O)OO•). This is a key step in atmospheric oxidation mechanisms and has implications for water treatment technologies.[7] CH₃CO• + O₂ → CH₃C(O)OO•

Role in Acetone (B3395972) Formation

Computational studies have identified the barrierless addition of a methyl radical to an this compound as an efficient gas-phase pathway for the formation of acetone.[1] This reaction is relevant to astrochemistry and the chemistry of the troposphere.

Acetone_Formation_Pathway CH3_radical Methyl Radical (CH₃•) Acetone Acetone (CH₃COCH₃) CH3_radical->Acetone Barrierless Addition CH3CO_radical This compound (CH₃CO•) CH3CO_radical->Acetone

Caption: Barrierless formation of acetone from radical-radical recombination.

Experimental Protocols

The direct study of the this compound requires specialized techniques to generate and detect this transient species.

Generation and Characterization by Matrix Isolation Spectroscopy

This method allows for the trapping and stabilization of highly reactive species at cryogenic temperatures for spectroscopic analysis.

Methodology:

  • Sample Preparation: A gaseous mixture of a suitable precursor, such as acetyl chloride (CH₃COCl) or biacetyl, is prepared at a high dilution (typically 1:1000) in an inert matrix gas like argon or nitrogen.

  • Deposition: The gas mixture is slowly deposited under high vacuum (<10⁻⁶ Torr) onto a spectroscopic window (e.g., KBr or CsI for IR) held at a cryogenic temperature (typically 4-20 K) by a closed-cycle helium cryostat.

  • Initial Spectrum: A baseline spectrum (e.g., FTIR) of the precursor isolated in the matrix is recorded.

  • In-situ Generation: The radical is generated directly within the matrix by photolysis of the precursor. A UV light source (e.g., a 248 nm KrF excimer laser or a mercury arc lamp) is used to irradiate the matrix, cleaving the C-Cl bond in acetyl chloride to form the this compound.[6]

  • Spectroscopic Analysis: Post-photolysis spectra are recorded. New absorption bands not present in the initial spectrum are assigned to the this compound by comparing their frequencies and isotopic shifts (using deuterated precursors) with theoretical predictions from quantum chemical calculations.

  • Annealing: The matrix may be warmed by a few Kelvin and then re-cooled. This annealing process can sometimes sharpen spectral features or promote further reactions, aiding in product identification.

Matrix_Isolation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Precursor/ Matrix Gas Mixture (e.g., CH₃COCl in Ar) P2 Deposit onto Cryogenic Window (~10 K) P1->P2 P3 Record Baseline Spectrum (FTIR) P2->P3 P4 In-situ Photolysis (e.g., 248 nm UV) P3->P4 P5 Record Product Spectrum P4->P5 P6 Subtract Baseline P5->P6 P7 Identify Radical Peaks P6->P7 P8 Compare with Theory & Isotopic Data P7->P8

Caption: Experimental workflow for matrix isolation spectroscopy of radicals.
Generation and Kinetic Studies by Flash Photolysis

Flash photolysis is a pump-probe technique used to study the kinetics of fast reactions involving transient species.

Methodology:

  • Sample Preparation: A gas-phase sample containing a precursor (e.g., acetone or acetaldehyde) and a buffer gas (e.g., N₂ or SF₆) is introduced into a reaction cell at a controlled pressure and temperature.

  • Pump Pulse: An intense, short pulse of light (the "pump") from a laser (e.g., an excimer laser at 248 nm or 266 nm) is fired into the cell. This pulse photolyzes the precursor, generating a near-instantaneous concentration of acetyl radicals.

  • Probe Beam: A continuous or pulsed beam of light (the "probe") with a broad spectral range is passed through the cell, perpendicular to the pump beam.

  • Time-Resolved Detection: The intensity of the probe beam is monitored by a detector (e.g., a CCD or photodiode array) coupled to a spectrograph. The absorption of the probe light by the newly formed this compound is recorded as a function of time after the pump pulse.

  • Kinetic Analysis: By monitoring the decay of the this compound's absorption signal over time (from microseconds to milliseconds), its reaction kinetics can be determined. If another reactant is added to the cell, the rate constant for the reaction between it and the this compound can be calculated from the change in the decay rate.

Relevance in Drug Development and Biological Systems

While highly reactive, acetyl radicals and their derivatives play a role in biological systems, often contributing to oxidative stress. They can be generated endogenously from the oxidation of aldehydes like acetaldehyde (B116499) (a metabolite of ethanol) or methylglyoxal. In the presence of oxygen, the resulting acetylperoxyl radicals are potent oxidants capable of damaging lipids, proteins, and DNA.

Understanding the chemistry of acetyl radicals is also relevant in pharmacology. For instance, the mechanism of action for the frontline tuberculosis drug isoniazid (B1672263) involves its metabolic activation to an isonicotinic acyl radical, which then acts as an inhibitor of essential bacterial enzymes. This highlights the potential for harnessing the specific reactivity of acyl radicals for therapeutic purposes. The development of molecules that can precisely generate or scavenge acetyl radicals under specific biological conditions represents an emerging area for therapeutic intervention in diseases linked to oxidative stress or for targeted drug action.

Reactivity_Logic Start This compound (CH₃CO•) Decomp Decomposition Start->Decomp Unimolecular Reaction_O2 Reaction with O₂ Start->Reaction_O2 Bimolecular (Oxic Conditions) Reaction_RH H-Abstraction Start->Reaction_RH Bimolecular (from R-H) Products_Decomp CH₃• + CO Decomp->Products_Decomp Products_O2 Acetylperoxyl Radical (Oxidative Stress) Reaction_O2->Products_O2 Products_RH Acetaldehyde (CH₃CHO) Reaction_RH->Products_RH

Caption: Logical overview of the primary reaction channels for the this compound.

References

Formation of the Acetyl Radical from Acetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃ĊO) is a critical intermediate in various chemical and biological processes, including atmospheric chemistry, combustion, and metabolic pathways relevant to toxicology and disease. Understanding its formation from acetaldehyde (B116499) (CH₃CHO) is paramount for developing accurate kinetic models and for designing novel therapeutic strategies. This guide provides a comprehensive technical overview of the primary mechanisms of this compound generation from acetaldehyde, including photodissociation, pyrolysis, and hydrogen abstraction. It details the experimental protocols used to study these processes and presents key quantitative data in a structured format for easy comparison.

Core Mechanisms of this compound Formation

The formation of the this compound from acetaldehyde predominantly occurs through three main pathways: photodissociation, thermal decomposition (pyrolysis), and hydrogen abstraction by other radical species.

Photodissociation

The absorption of ultraviolet light can induce the cleavage of the C-H bond in acetaldehyde, leading to the formation of an this compound and a hydrogen atom.[1] The process can be summarized as follows:

CH₃CHO + hν → CH₃ĊO + H•

The photodissociation of acetaldehyde has been extensively studied, revealing complex dynamics.[1] At wavelengths around 308 nm, evidence suggests the existence of two distinct dissociation mechanisms. One is the conventional transition state mechanism, while the other is a "roaming" mechanism where a hydrogen atom orbits the acetyl fragment before abstraction.[2][3][4] The C-C bond fission is considered the predominant channel in acetaldehyde photodissociation at 318 nm.[1]

Pyrolysis

At elevated temperatures, acetaldehyde can undergo thermal decomposition to form radicals. This process, often described by the Rice-Herzfeld mechanism, involves an initiation step where the weakest bond breaks.[5][6][7] In the case of acetaldehyde, this is the C-C bond, leading to methyl and formyl radicals. However, the aldehydic C-H bond can also cleave to form the this compound. The pyrolysis of acetaldehyde is a chain reaction involving initiation, propagation, and termination steps.[7][8]

Hydrogen Abstraction

The this compound can be formed by the abstraction of the aldehydic hydrogen atom from acetaldehyde by another radical species (R•). This is a common pathway in radical-driven oxidation processes.

CH₃CHO + R• → CH₃ĊO + RH

Various radicals can act as the abstracting agent, including hydroxyl radicals (•OH), hydrogen atoms (H•)[9], and hydroperoxyl radicals (HO₂•).[10] The reaction with hydroxyl radicals is particularly important in atmospheric chemistry.

Quantitative Data

The formation and reactivity of the this compound are governed by thermodynamic and kinetic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Bond Dissociation Energies (BDE)
Bond in AcetaldehydeBDE (kcal/mol)BDE (kJ/mol)
CH₃CO-H87[11]364.252[11]
CH₃-CHO~88.5~370

Note: The C-H bond in the aldehyde group is significantly weaker than a typical alkane C-H bond due to the influence of the adjacent C=O bond.[12]

Table 2: Rate Constants for Hydrogen Abstraction from Acetaldehyde
Reactant RadicalTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)
H•298-500k = (2.23 ±0.39) x 10⁻¹¹ exp(-3300 ± 120 / 1.987T)[9]3.3 ± 0.12[9]
O(³P)298(2.9 ± 0.4) x 10¹¹ (in cm³ mol⁻¹ s⁻¹)[13]3.9 ± 0.5 (estimated)[13]
•OH298~1.5 x 10⁻¹¹Negative
HO₂•600-1000~1.71-2.60 times the values by Baulch et al.[10]12.0 - 21.7[10]

Experimental Protocols

The study of the this compound, a transient species, requires specialized experimental techniques capable of high temporal resolution and sensitivity.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species, including the this compound.[14][15][16]

Methodology:

  • Radical Generation: The this compound can be generated in situ by various methods. One common approach is the reaction of acetyl chloride with sodium atoms in a matrix at cryogenic temperatures (77 K) using a rotating cryostat.[14][15] Another method involves the γ-irradiation or UV photoionization of N-acetyl-proline in a glassy matrix at 77K.[17] In biological systems, acetaldehyde metabolism by enzymes like xanthine (B1682287) oxidase can produce acetyl radicals, which are then detected using spin-trapping agents.[18]

  • Spin Trapping (for in-solution or in-vivo studies): Due to the short lifetime of the this compound in solution, spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-(4-pyridyl 1-oxide)-N-t-butylnitrone (POBN) are used to form a more stable radical adduct.[18]

  • ESR Measurement: The sample is placed in the resonant cavity of an ESR spectrometer. A magnetic field is swept while the sample is irradiated with a constant microwave frequency. The absorption of microwaves by the unpaired electron in the radical is detected and recorded as a spectrum.

  • Data Analysis: The resulting ESR spectrum provides information about the g-tensor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and environment.[14][15] For the this compound, analysis of the hyperfine coupling to the methyl protons and ¹³C (in labeled samples) confirms its σ-type radical nature with the unpaired electron primarily located in an sp-hybridized orbital on the carbonyl carbon.[15]

Laser Flash Photolysis

Laser flash photolysis is a pump-probe technique used to study the kinetics of transient species generated by a short pulse of light.[19][20]

Methodology:

  • Sample Preparation: A solution or gas-phase sample of acetaldehyde, often diluted in an inert solvent or gas, is placed in a cuvette or reaction cell.[9]

  • Pump Pulse: The sample is irradiated with a short, intense laser pulse (the "pump" pulse) at a wavelength where acetaldehyde absorbs (e.g., 308 nm).[2][3] This initiates the photodissociation of acetaldehyde, generating acetyl radicals.

  • Probe Pulse: A second, weaker light pulse (the "probe" pulse) from a monitoring lamp or laser is passed through the sample at a specific time delay after the pump pulse.

  • Detection: The change in absorbance of the probe light is measured as a function of time using a fast detector like a photomultiplier tube connected to an oscilloscope. This allows for the monitoring of the formation and decay of the this compound.

  • Kinetic Analysis: By varying the time delay between the pump and probe pulses and by monitoring the absorbance at a wavelength specific to the this compound, the rate constants for its formation and subsequent reactions can be determined.[9]

Computational Chemistry

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are employed to complement experimental studies by providing insights into the reaction mechanisms, energetics, and spectroscopic properties of the this compound.[1][21]

Methodology:

  • Model System Definition: The geometry of acetaldehyde and the this compound are defined in a computational chemistry software package.

  • Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP, CCSD(T)) and basis set (e.g., cc-pVTZ) are chosen based on the desired accuracy and computational cost.[1]

  • Geometry Optimization and Frequency Calculation: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima or transition states and to obtain zero-point vibrational energies.

  • Energy Profile Calculation: The energies of all species along the reaction coordinate are calculated to determine reaction enthalpies, activation barriers, and bond dissociation energies.[1]

  • Property Calculation: Other properties, such as vibrational frequencies for comparison with experimental spectroscopic data, can also be computed.

Visualizations

Reaction Pathways

Acetyl_Radical_Formation cluster_photodissociation Photodissociation cluster_abstraction Hydrogen Abstraction Acetaldehyde Acetaldehyde (CH₃CHO) AcetylRadical This compound (CH₃ĊO) Acetaldehyde->AcetylRadical Acetaldehyde->AcetylRadical Δ Acetaldehyde->AcetylRadical H_atom H• R_H RH Radical_R Radical (R•) Radical_R->AcetylRadical

Caption: Primary pathways for the formation of the this compound from acetaldehyde.

Experimental Workflow: Laser Flash Photolysis

LFP_Workflow start Start sample_prep Sample Preparation (Acetaldehyde in cell) start->sample_prep pump_pulse Pump Laser Pulse (hν) Initiates Photodissociation sample_prep->pump_pulse probe_pulse Probe Light Pulse pump_pulse->probe_pulse Time Delay (Δt) detection Fast Detector (e.g., PMT) probe_pulse->detection analysis Kinetic Analysis (Absorbance vs. Time) detection->analysis end End analysis->end

Caption: A simplified workflow for studying this compound kinetics using laser flash photolysis.

Logical Relationship: this compound Characterization

Radical_Characterization AcetylRadical This compound (CH₃ĊO) ESR ESR Spectroscopy AcetylRadical->ESR Computational Computational Chemistry AcetylRadical->Computational Structure Electronic Structure (σ-radical, sp-hybridized) ESR->Structure Properties Spectroscopic Properties (g-tensor, hyperfine coupling) ESR->Properties Computational->Structure Computational->Properties

References

The Thermodynamic Stability of the Acetyl Radical: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃CO•) is a pivotal short-lived intermediate in a multitude of chemical and biological processes, including atmospheric chemistry, combustion, and metabolic pathways. Its thermodynamic stability is a critical parameter that governs the kinetics and feasibility of these reactions. This technical guide provides a comprehensive overview of the thermodynamic stability of the this compound, presenting key quantitative data, detailing the experimental and computational methodologies used for its determination, and illustrating its primary reaction pathways.

Thermodynamic Properties of the this compound

The thermodynamic stability of a radical is primarily characterized by its heat of formation (ΔHf°) and the bond dissociation energies (BDEs) of its precursors and related molecules. A lower (more negative) heat of formation indicates greater stability. Similarly, a lower bond dissociation energy for a bond that breaks to form the radical suggests a more stable radical product.

Quantitative Thermodynamic Data

The following table summarizes the experimentally determined and computationally calculated thermodynamic properties of the this compound.

Thermodynamic ParameterValueMethodReference
Heat of Formation (ΔHf°)
ΔHf°₂₉₈(CH₃CO•)-9.8 ± 1.8 kJ/molThreshold Photoelectron Photoion Coincidence (TPEPICO)[1]
ΔHf°(CH₃CO•)-0.28 ± 0.06 eV (~ -27 ± 6 kJ/mol)Photoionization Mass Spectrometry[2][3]
ΔHf°(CH₃CO•)-12 ± 3 kJ/molKinetic Methods[4]
Bond Dissociation Energies (BDEs)
D₀(CH₃CO−H)3.69 ± 0.06 eV (~ 356 ± 6 kJ/mol)Calculated from Thermodynamic Cycles[2][3]
D₀(CH₃−CO)0.49 ± 0.03 eV (~ 47 ± 3 kJ/mol)Photoionization Mass Spectrometry[2][3]
D₀(CH₃CO−CH₃)3.34 ± 0.06 eV (~ 322 ± 6 kJ/mol)Photoionization Mass Spectrometry[2][3]
D₀(CH₃CO−COCH₃)2.84 ± 0.06 eV (~ 274 ± 6 kJ/mol)Photoionization Mass Spectrometry[2][3]

Experimental and Computational Methodologies

The determination of the thermodynamic properties of transient species like the this compound requires sophisticated experimental and computational techniques.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the bond dissociation energies of molecules.[2][3]

Experimental Protocol:

  • Sample Introduction: The precursor molecule (e.g., acetone (B3395972) or biacetyl) is introduced into a high-vacuum chamber.

  • Photoionization: The sample is irradiated with a tunable monochromatic vacuum ultraviolet (VUV) light source. The energy of the photons is precisely controlled.

  • Ion Detection: As the photon energy is increased, it will eventually reach the threshold for ionization and fragmentation of the precursor molecule, producing the acetyl cation (CH₃CO⁺).

  • Appearance Potential Measurement: The minimum energy required to form the fragment ion is known as the appearance potential. This is measured by monitoring the ion signal as a function of photon energy.

  • Thermodynamic Calculation: The bond dissociation energy is then calculated using a thermodynamic cycle that incorporates the measured appearance potential and the known heats of formation of the other species in the reaction.

Threshold Photoelectron Photoion Coincidence (TPEPICO) Spectroscopy

TPEPICO is a refined photoionization technique that provides highly accurate thermochemical data by measuring the onset of dissociation at 0 K with high precision.[1]

Experimental Protocol:

  • Sample Introduction and Ionization: A gaseous sample of the precursor molecule (e.g., butanedione) is introduced into the instrument and ionized by a tunable light source.

  • Threshold Electron Detection: Only electrons with near-zero kinetic energy (threshold electrons) are detected. This is achieved using velocity focusing techniques.

  • Coincidence Measurement: The threshold electrons are detected in coincidence with their corresponding photoions.

  • Time-of-Flight Mass Spectrometry: The mass-to-charge ratio of the ions is determined using a time-of-flight (TOF) mass spectrometer.

  • Data Analysis: By scanning the photon energy, the dissociation onset for the formation of the this compound can be precisely determined. This, combined with the known heats of formation of the other products, allows for a very accurate calculation of the heat of formation of the this compound.[1]

Computational Chemistry

Ab initio and density functional theory (DFT) calculations are invaluable for complementing experimental studies and for providing theoretical insights into the stability of radicals.[5][6][7]

Methodology:

  • Geometry Optimization: The three-dimensional structure of the this compound and related molecules is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculations: High-level theoretical methods, such as G3 or CBS-4M, are used to calculate the electronic energies of the species involved in a reaction.[6]

  • Thermochemical Calculations: The calculated electronic energies, combined with the thermal corrections, are used to determine the heats of formation and bond dissociation energies. Isodesmic reactions, which conserve the number and types of bonds, are often employed to improve the accuracy of the calculated values.[5]

Key Reaction Pathways of the this compound

The this compound is a key intermediate in various reaction mechanisms. Its formation and subsequent reactions are critical to understanding the overall chemical transformation.

Formation of the this compound

The this compound can be generated through several pathways, most notably via hydrogen abstraction from aldehydes or through the Norrish Type I cleavage of carbonyl compounds.[8][9]

Acetaldehyde (B116499) Acetaldehyde (CH₃CHO) Acetyl_Radical This compound (CH₃CO•) Acetaldehyde->Acetyl_Radical H Abstraction Oxidative_Radical Oxidative Radical (e.g., •OH) Oxidative_Radical->Acetyl_Radical Water H₂O

Figure 1. Formation of the this compound via hydrogen abstraction from acetaldehyde by an oxidative radical.

Diketone Diketone (e.g., Biacetyl) Acetyl_Radical1 This compound (CH₃CO•) Diketone->Acetyl_Radical1 Norrish Type I Cleavage Acetyl_Radical2 This compound (CH₃CO•) Diketone->Acetyl_Radical2 Norrish Type I Cleavage UV_Light UV Irradiation UV_Light->Diketone

Figure 2. Formation of acetyl radicals from the photolysis of a diketone (Norrish Type I reaction).

Reactions of the this compound

Under oxic conditions, the this compound reacts rapidly with molecular oxygen to form the acetylperoxyl radical, a key species in atmospheric and combustion chemistry.[5][9]

Acetyl_Radical This compound (CH₃CO•) Acetylperoxyl_Radical Acetylperoxyl Radical (CH₃C(O)OO•) Acetyl_Radical->Acetylperoxyl_Radical Barrier-free reaction Oxygen Molecular Oxygen (O₂) Oxygen->Acetylperoxyl_Radical

Figure 3. Reaction of the this compound with molecular oxygen to form the acetylperoxyl radical.

Conclusion

The thermodynamic stability of the this compound is a well-characterized yet complex subject, with data derived from a combination of advanced experimental and computational methods. The heat of formation and bond dissociation energies presented in this guide provide a solid foundation for understanding and predicting the behavior of the this compound in various chemical environments. The detailed experimental protocols and reaction pathway diagrams offer valuable insights for researchers and professionals in fields ranging from fundamental chemistry to drug development. A thorough understanding of the thermodynamic properties of this key intermediate is essential for the design of new synthetic routes, the development of more accurate atmospheric and combustion models, and the elucidation of biochemical mechanisms.

References

An In-depth Technical Guide to the Spectroscopic Characterization of the Acetyl Radical (CH₃CO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetyl radical (CH₃CO) is a key intermediate in a multitude of chemical and biological processes, including atmospheric chemistry, combustion, and metabolic pathways. A thorough understanding of its structure, reactivity, and energetics is paramount for developing accurate kinetic models and designing novel therapeutic interventions. Spectroscopic characterization provides a powerful lens through which to probe the transient nature of this radical, offering detailed insights into its electronic and geometric structure. This guide synthesizes key spectroscopic data and experimental methodologies for the comprehensive characterization of the this compound.

Electronic and Structural Properties

The this compound is a σ-type radical, where the unpaired electron resides primarily in an sp-hybridized orbital on the carbonyl carbon atom.[1][2] This electronic configuration results in a bent molecular geometry with an RCO angle of approximately 130°.[1][2]

Spectroscopic Data

A variety of spectroscopic techniques have been employed to characterize the this compound, each providing unique information about its properties. The quantitative data from these studies are summarized below for easy comparison.

Table 1: Electronic Spectroscopy Data for the this compound

Spectroscopic TechniqueWavelength Range (nm)Peak Absorption (nm)Absorption Cross-Section (cm²/molecule)Reference
Cavity Ring-Down Spectroscopy490 - 660~535(1.1 ± 0.2) x 10⁻¹⁹ at 532 nm[3]
UV Spectroscopy200 - 280217(1.07 ± 0.11) x 10⁻¹⁷[4]

Table 2: Vibrational Frequencies of the this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)Spectroscopic TechniqueReference
ν₆1047 ± 3-Photoelectron Spectroscopy[5][6]
ν₇834 ± 2-Photoelectron Spectroscopy[5][6]
ν₈471 ± 1468.1Photoelectron Spectroscopy[5][6]
C=O stretch-1886Theoretical Calculation[6]
CH₃ deformation-1331.0Theoretical Calculation[6]

Table 3: Other Key Spectroscopic and Thermochemical Data

ParameterValueUnitExperimental MethodReference
Electron Affinity0.4352 ± 0.0012eVHigh-Resolution Photoelectron Spectroscopy[5]
Heat of Formation (298 K)-9.8 ± 1.8kJ/molThreshold Photoelectron Photoion Coincidence
g-tensor (isotropic)--Electron Spin Resonance[2]
gₓₓ1.9952 ± 0.0005-Electron Spin Resonance[7]
gᵧᵧ2.0019 ± 0.0005-Electron Spin Resonance[7]
gzz2.0023 ± 0.0005-Electron Spin Resonance[7]
Internal Rotation Barrier (V₃)-cm⁻¹Theoretical Calculation[8]
Ground State Splitting2.997cm⁻¹Theoretical Calculation[9][8]

Experimental Protocols

The generation and detection of the transient this compound require specialized experimental techniques. Below are detailed methodologies for key experiments.

1. Generation of Acetyl Radicals

A common method for producing gas-phase acetyl radicals is through the photolysis of precursor molecules.[3][10]

  • Pulsed Laser Photolysis:

    • Precursors: Acetone (B3395972) (CH₃C(O)CH₃), methyl ethyl ketone (MEK, CH₃C(O)CH₂CH₃), or biacetyl (CH₃C(O)C(O)CH₃) are suitable precursors.[3][11][12]

    • Photolysis Laser: A 248 nm pulsed excimer laser (e.g., KrF) is often used to dissociate the precursor molecule.[3][11] The photodissociation of acetone at this wavelength primarily yields a methyl radical and an this compound.[10]

    • Reaction Chamber: The photolysis is carried out in a flow tube or reaction cell at a controlled temperature and pressure.

  • Chemical Reactions:

    • Cl + CH₃C(O)H → CH₃C(O) + HCl: Chlorine atoms can be generated via pulsed laser photolysis or in a discharge flow tube to react with acetaldehyde.[3]

    • OH + CH₃C(O)H → CH₃CO + H₂O: Hydroxyl radicals can be produced from various sources, such as the photolysis of H₂O₂ or HNO₃, to react with acetaldehyde.[3]

    • RCOCl + Na → RĊO + NaCl: This reaction can be used to prepare acetyl radicals in a matrix at low temperatures (77 K) for techniques like ESR.[1][2]

2. Spectroscopic Detection Methods

  • Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption technique is ideal for detecting weakly absorbing species like the this compound in the gas phase.[3][4]

    • Principle: A laser pulse is injected into a high-finesse optical cavity containing the sample. The rate of decay of the light intensity leaking out of the cavity is measured. The presence of an absorbing species decreases the ring-down time.

    • Experimental Setup: A tunable pulsed laser is coupled to a reaction chamber fitted with highly reflective mirrors. A photodetector measures the decay of the transmitted light. The absorption spectrum is obtained by scanning the laser wavelength.

  • Laser-Induced Fluorescence (LIF): LIF is a sensitive and selective technique for detecting radical species.

    • Principle: A tunable laser excites the radical from its ground electronic state to an excited state. The subsequent fluorescence emitted as the radical decays back to lower energy levels is detected.

    • Experimental Setup: A pulsed laser beam is directed through the reaction chamber. The resulting fluorescence is collected at a right angle to the laser beam using a photomultiplier tube, often with filters to reduce scattered light.

  • High-Resolution Photoelectron Spectroscopy: This technique provides information about the electron affinity of the radical and the vibrational frequencies of both the anion and the neutral radical.[5]

    • Principle: A beam of acetyl anions (CH₃CO⁻) is irradiated with a laser, causing photodetachment of an electron. The kinetic energy of the ejected electrons is measured, providing information about the energy difference between the anion and neutral states.

    • Experimental Setup: Acetyl anions are generated in an ion source, mass-selected, and then interrogated by a laser. The photoelectrons are analyzed using a velocity-map imaging spectrometer or other electron energy analyzer.

  • Electron Spin Resonance (ESR) Spectroscopy: ESR is used to study species with unpaired electrons, providing information about the electronic structure and environment of the radical.[1][2][7][13]

    • Principle: The sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves by the unpaired electron spin is detected as the magnetic field is swept.

    • Experimental Setup: Acetyl radicals are often generated and trapped in an inert matrix at cryogenic temperatures (e.g., 77 K) to obtain well-resolved spectra.[1][2]

Visualizations

Experimental Workflow: Photolysis-CRDS

G cluster_generation Radical Generation cluster_photolysis Photolysis cluster_detection CRDS Detection Precursor Precursor Gas (e.g., Acetone) FlowCell Flow Cell Precursor->FlowCell Mirrors High-Reflectivity Mirrors FlowCell->Mirrors Laser Pulsed Laser (e.g., 248 nm) Laser->FlowCell Photodissociation ProbeLaser Probe Laser ProbeLaser->Mirrors Mirrors->FlowCell Detector Photodetector Mirrors->Detector Data Data Acquisition Detector->Data

Workflow for this compound detection using photolysis and CRDS.

Logical Relationship: Spectroscopic Data and Molecular Properties

G Spectroscopy Spectroscopic Techniques ESR ESR Spectroscopy->ESR CRDS CRDS/UV-Vis Spectroscopy->CRDS PES Photoelectron Spectroscopy Spectroscopy->PES Vibrational Vibrational Spectroscopy Spectroscopy->Vibrational Structure Electronic & Geometric Structure ESR->Structure g-tensor, hyperfine coupling Energy Energetics CRDS->Energy Electronic transitions PES->Energy Electron affinity Vibrations Vibrational Modes PES->Vibrations Vibrational frequencies Vibrational->Vibrations Vibrational frequencies Properties Molecular Properties

Relationship between spectroscopic techniques and derived molecular properties.

References

Acetyl Radicals in the Atmosphere: A Comprehensive Technical Guide to Their Sources and Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetyl radical (CH₃CO) is a pivotal short-lived intermediate in atmospheric chemistry. Its reactivity and subsequent transformations play a crucial role in the formation of significant secondary pollutants, including peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog, and ozone. Understanding the sources of acetyl radicals is fundamental to accurately modeling tropospheric chemistry and developing effective air quality management strategies. This technical guide provides an in-depth analysis of the primary and secondary sources of acetyl radicals in the atmosphere, supported by quantitative data, detailed experimental methodologies, and visual representations of the core chemical pathways.

Primary Sources of Acetyl Radicals

The formation of acetyl radicals in the atmosphere is dominated by two principal pathways: the photolysis of ketones and the oxidation of acetaldehyde (B116499) by hydroxyl radicals.

Photolysis of Ketones

The absorption of solar radiation by ketones, particularly in the actinic region (λ > 300 nm), can lead to their dissociation and the formation of acetyl radicals.[1] Acetone (B3395972) and methyl ethyl ketone (MEK) are among the most abundant and well-studied ketones in the troposphere.[1][2]

The general mechanism for ketone photolysis involves the formation of an excited state, which can then dissociate into an this compound and an alkyl radical:

R-C(O)-CH₃ + hν → [R-C(O)-CH₃]* → R• + •C(O)CH₃

  • Acetone (R = CH₃): The photolysis of acetone is a significant source of acetyl radicals, especially in the upper troposphere.[1][2][3] The quantum yield for acetone photolysis is dependent on temperature and pressure.[1][2][4]

  • Methyl Ethyl Ketone (MEK; R = C₂H₅): MEK photolysis also contributes to the atmospheric this compound budget, producing both acetyl and propionyl radicals.[5][6][7][8] Studies have shown that the branching ratio for MEK photolysis favors the formation of the this compound.[8]

KetoneWavelength (nm)Quantum Yield (Φ)ConditionsReference
Acetone279 - 313Varies with pressure and temperatureTropospheric conditions[4]
Methyl Ethyl Ketone2540.77 (lower bound for total dissociation)865 mbar[8]
Methyl Ethyl Ketone254~0.7 (for CH₃CO formation)865 mbar[8]
Oxidation of Acetaldehyde by Hydroxyl Radicals

The reaction of acetaldehyde (CH₃CHO) with the hydroxyl radical (•OH), the primary atmospheric oxidant, is a major source of acetyl radicals.[9][10] This reaction proceeds predominantly via hydrogen abstraction from the aldehydic group.[9]

CH₃CHO + •OH → CH₃CO• + H₂O

This reaction is rapid and is considered the dominant loss process for acetaldehyde in the sunlit atmosphere.

ReactantsRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
CH₃CHO + •OH1.67 x 10⁻¹¹Room Temperature[10]

Secondary and Indirect Sources

Besides the primary pathways, several other atmospheric processes contribute indirectly to the formation of acetyl radicals by producing their precursors (acetaldehyde and ketones).

Oxidation of Biogenic Volatile Organic Compounds (BVOCs)

The atmospheric oxidation of isoprene (B109036) and monoterpenes, emitted in large quantities by vegetation, can lead to the formation of acetaldehyde, acetone, and other precursors of acetyl radicals.[11][12][13][14][15] These reactions are complex, involving multiple steps and the formation of various intermediates. The oxidation of BVOCs by ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃) are all significant pathways.[11][12][14]

Biomass Burning

Biomass burning is a major source of a wide range of volatile organic compounds, including acetaldehyde and furanoids, which can be precursors to acetyl radicals.[16][17][18][19] The chemical processing of biomass burning plumes can lead to significant production of secondary pollutants, driven by radical chemistry.[18]

Thermal Decomposition of Peroxyacetyl Nitrate (PAN)

Peroxyacetyl nitrate (PAN) is a thermally unstable reservoir species that decomposes to release the peroxythis compound (CH₃C(O)OO•) and nitrogen dioxide (NO₂).[20][21][22] The peroxythis compound is in thermal equilibrium with the this compound and molecular oxygen.

CH₃C(O)OONO₂ ⇌ CH₃C(O)OO• + NO₂ CH₃C(O)OO• ⇌ CH₃CO• + O₂

At higher temperatures, the decomposition of PAN becomes a significant source of peroxyacetyl radicals, and consequently, acetyl radicals.[21][23]

CompoundDecomposition Rate Constant (k₂₉₈) (s⁻¹)Ea (kcal/mol)Reference
PAN3.0 x 10⁻⁴26.9 ± 2.1[23]

Experimental Methodologies

The detection and quantification of acetyl radicals and their precursors in the atmosphere and in laboratory studies rely on a variety of sophisticated analytical techniques.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a versatile technique used for the sensitive detection of atmospheric trace gases. It has been successfully employed to measure acyl peroxy radicals, which are in equilibrium with acetyl radicals.[8]

Typical Experimental Workflow:

  • Sample Introduction: Ambient air or gas from a reaction chamber is drawn into the CIMS instrument.

  • Ionization: A specific reagent ion is used to selectively ionize the target analyte (e.g., acyl peroxy radical).

  • Mass Analysis: The resulting ions are guided into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio.

  • Detection: The abundance of the specific ion corresponding to the analyte is measured, providing a quantitative measure of its concentration.

Transient Absorption Spectroscopy

This technique is used in laboratory studies to directly detect and monitor the concentration of short-lived radical species like the this compound.[9]

Typical Experimental Protocol:

  • Radical Generation: A pulse of light (e.g., from a laser) is used to photolyze a precursor molecule, generating the radical of interest.

  • Probing: A second light beam with a broad spectral range is passed through the sample.

  • Absorption Measurement: The absorption of the probe beam by the transient radical species is measured at specific wavelengths as a function of time.

  • Kinetic Analysis: The decay of the absorption signal provides information about the reaction kinetics of the radical.

Signaling Pathways and Experimental Workflows

This compound Formation Pathways

Acetyl_Radical_Formation Ketones Ketones (e.g., Acetone, MEK) Acetyl_Radical This compound (CH3CO) Ketones->Acetyl_Radical Photolysis Acetaldehyde Acetaldehyde Acetaldehyde->Acetyl_Radical Oxidation BVOCs Biogenic VOCs (e.g., Isoprene) BVOCs->Ketones Oxidation BVOCs->Acetaldehyde Oxidation Biomass_Burning Biomass Burning Biomass_Burning->Ketones Emission Biomass_Burning->Acetaldehyde Emission PAN Peroxyacetyl Nitrate (PAN) PAN->Acetyl_Radical Equilibrium via Peroxythis compound OH_Radical •OH hν (Sunlight) O3_OH_NO3 O3, •OH, NO3 Thermal_Decomp Thermal Decomposition

Caption: Major atmospheric sources of the this compound.

Experimental Workflow for CIMS Detection of Acetyl Peroxy Radicals

CIMS_Workflow cluster_source Radical Source Photolysis_Cell Photolysis Cell (Ketone + hν) CIMS_Inlet CIMS Inlet Photolysis_Cell->CIMS_Inlet Ambient_Air Ambient Air Sample Ambient_Air->CIMS_Inlet Ion_Molecule_Region Ion-Molecule Reaction Region (Analyte + Reagent Ion) CIMS_Inlet->Ion_Molecule_Region Mass_Spectrometer Mass Spectrometer (Mass Filtering) Ion_Molecule_Region->Mass_Spectrometer Detector Detector (Ion Counting) Mass_Spectrometer->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Caption: Generalized workflow for CIMS detection.

Conclusion

The atmospheric budget of acetyl radicals is controlled by a complex interplay of photochemical and oxidative processes involving a variety of precursor compounds from both biogenic and anthropogenic sources. The photolysis of ketones and the oxidation of acetaldehyde by hydroxyl radicals are the most significant direct sources. However, indirect sources from the oxidation of biogenic VOCs and emissions from biomass burning are crucial for a complete understanding of this compound chemistry on a regional and global scale. The continued development and application of advanced experimental techniques are vital for refining our quantitative understanding of these processes and improving the accuracy of atmospheric models. This knowledge is essential for predicting the formation of harmful secondary pollutants and for the development of effective air quality control strategies.

References

An In-depth Technical Guide on the Acetyl Radical: Electron Configuration and Spin State

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetyl radical (CH₃CO•) is a key transient intermediate in a multitude of chemical and biological processes, including atmospheric chemistry, combustion, and cellular metabolism.[1] Its high reactivity stems from the presence of an unpaired electron, making it a subject of significant interest in fields ranging from physical chemistry to drug development. Understanding the fundamental properties of the this compound, such as its electron configuration and spin state, is crucial for elucidating its role in complex reaction mechanisms and for designing strategies to modulate its activity. This technical guide provides a comprehensive overview of the this compound, focusing on its electronic structure, spectroscopic characterization, and involvement in significant chemical pathways.

Electron Configuration and Spin State

The this compound possesses a total of 17 valence electrons. Its ground electronic state is a doublet (spin multiplicity of 2S+1 = 2, where S = 1/2), arising from the single unpaired electron. The molecular geometry around the carbonyl carbon is trigonal planar, with the carbon atom exhibiting sp² hybridization.[2] The unpaired electron primarily resides in a σ-type, sp-hybridized orbital on the carbonyl carbon atom.[2] This localization of the unpaired electron contributes to the radical's characteristic reactivity.

Computational studies have explored both the ground and excited electronic states of the this compound. In addition to the ground doublet state (²A'), low-lying excited doublet and quartet states exist.[3] The relative energies of these states are critical for understanding the photochemistry and reaction dynamics of the this compound.

Molecular Structure and Spectroscopic Data

The precise determination of the this compound's geometry has been a subject of both experimental and theoretical investigations. While experimental determination of the complete geometry of such a transient species is challenging, a combination of spectroscopic techniques and high-level quantum chemical calculations provides a consistent picture.

Table 1: Structural and Spectroscopic Data for the this compound

ParameterExperimental ValueTheoretical ValueMethod
Bond Lengths (Å)
C-CNot readily available1.489RCCSD(T)-F12/AVTZ-F12[3]
C=ONot readily available1.196RCCSD(T)-F12/AVTZ-F12[3]
C-H (average)Not readily available1.090RCCSD(T)-F12/AVTZ-F12[3]
Bond Angle (°) ~130131.1E.s.r. studies[4], RCCSD(T)-F12/AVTZ-F12[3]
Vibrational Frequencies (cm⁻¹)
ν₆ (CH₃ rock)1047 ± 3-Photoelectron Spectroscopy
ν₇ (C-C stretch)834 ± 2-Photoelectron Spectroscopy
ν₈ (CCO bend)471 ± 1-Photoelectron Spectroscopy
Electron Affinity (eV) 0.423 ± 0.037-Laser Photoelectron Spectroscopy[5]

Experimental Protocols

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species like the this compound.

Methodology:

  • Radical Generation: The this compound can be generated in situ for ESR analysis. A common method involves the photolysis or radiolysis of a suitable precursor. For instance, the this compound can be produced by the X-ray irradiation of single crystals of acetic acid at low temperatures (e.g., 77 K).[6] Another method involves the reaction of acetyl chloride with sodium atoms in a matrix at 77 K using a rotating cryostat.[4]

  • Sample Preparation: The generated radicals are typically trapped in an inert matrix (e.g., solid argon or an aqueous glass) at cryogenic temperatures to prevent diffusion and reaction.[3][7] This allows for the acquisition of well-resolved ESR spectra.

  • ESR Spectrometer Setup:

    • The sample is placed within a resonant cavity inside a strong magnetic field.

    • Microwave radiation of a fixed frequency (typically in the X-band, ~9.5 GHz) is applied to the sample.

    • The magnetic field is swept, and the absorption of microwave radiation by the unpaired electrons is detected.

  • Data Analysis: The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants. The hyperfine splitting pattern, arising from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹³C), is characteristic of the radical's structure and electron distribution. For the this compound, the spectrum is analyzed to determine the coupling constants of the methyl protons and the carbonyl carbon.[4]

Computational Chemistry

Quantum chemical calculations are indispensable for complementing experimental data and providing detailed insights into the structure, energetics, and properties of the this compound.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or MOLPRO is utilized.

  • Method Selection:

    • Geometry Optimization: The initial molecular structure of the this compound is built. A geometry optimization is then performed to find the minimum energy structure. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)) is a common choice for initial optimizations of open-shell systems.[8] For higher accuracy, coupled-cluster methods such as CCSD(T) are employed.[3]

    • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental vibrational data.

  • Input File: An input file is created that specifies the molecular geometry (in Z-matrix or Cartesian coordinates), the charge (0), the spin multiplicity (2 for a doublet), the chosen theoretical method, and the basis set.

  • Execution and Analysis: The calculation is run, and the output file is analyzed to extract the optimized geometry (bond lengths and angles), vibrational frequencies, and other properties such as Mulliken charges and spin densities.

Signaling Pathways and Reaction Mechanisms

The this compound is a key participant in several important reaction pathways.

This compound Generation in Cigarette Smoke

In the gas phase of cigarette smoke, the this compound is primarily formed through a series of reactions initiated by nitrogen oxides (NOx).

Acetyl_Radical_Generation cluster_main Main Pathway NO NO NO2 NO₂ NO->NO2 + O₂ O2 O₂ PeroxyRadical Peroxy Radical NO2->PeroxyRadical + Isoprene Isoprene Isoprene OH_Radical •OH PeroxyRadical->OH_Radical + NO H2O H₂O Acetaldehyde Acetaldehyde (CH₃CHO) AcetylRadical This compound (CH₃CO•) Acetaldehyde->AcetylRadical + •OH Acetyl_Peroxy_Decomposition cluster_reaction Decomposition Pathway AcetylRadical This compound (CH₃CO•) AcetylPeroxy Acetyl Peroxy Radical (CH₃C(O)OO•) AcetylRadical->AcetylPeroxy + O₂ O2 O₂ TransitionState TS AcetylPeroxy->TransitionState Intramolecular H-abstraction Ketene (B1206846) Ketene (CH₂=C=O) TransitionState->Ketene Hydroperoxy Hydroperoxy Radical (HOO•) TransitionState->Hydroperoxy

References

role of acetyl radical in combustion processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Acetyl Radical in Combustion Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound (CH₃CO•) is a pivotal, short-lived intermediate in the combustion of a wide array of organic fuels. Arising primarily from the oxidation of acetaldehyde (B116499), its chemistry is a critical nexus influencing ignition delay, flame propagation, and the formation of key atmospheric pollutants. The reaction pathways of the this compound, particularly its competition between unimolecular decomposition and bimolecular reactions with oxygen and nitrogen oxides, dictate significant outcomes in combustion environments. This guide provides a comprehensive technical overview of the formation, reaction kinetics, and experimental investigation of the this compound, highlighting its direct and indirect roles in the formation of nitrogen oxides (NOx) and soot precursors.

Introduction to the this compound

The this compound, with the chemical formula C₂H₃O, is an acyl radical characterized by an unpaired electron on the carbonyl carbon.[1] It is not a resonance-stabilized radical, which contributes to its high reactivity and short lifetime in combustion systems. Despite its transient nature, its high concentration in the oxidation of oxygenated fuels and intermediates makes it a crucial species. Understanding its reaction network is essential for developing accurate kinetic models for a variety of applications, from internal combustion engines to atmospheric chemistry where it is a precursor to the air pollutant peroxyacetyl nitrate (B79036) (PAN).[2]

Formation Pathways of the this compound

The predominant formation route for the this compound in combustion is through the hydrogen abstraction from the aldehydic group of acetaldehyde (CH₃CHO). This reaction is readily facilitated by various radicals present in flames.

Primary Formation Reactions:

  • H-Abstraction by Hydroxyl Radical (•OH): This is a major pathway due to the high reactivity and concentration of •OH radicals in flames. CH₃CHO + •OH → CH₃CO• + H₂O

  • H-Abstraction by other radicals (H•, O•, CH₃•): Other abundant radicals also contribute to acetaldehyde conversion. CH₃CHO + R• → CH₃CO• + RH (where R• = H•, O•, CH₃•)

  • Reaction with Nitrogen Dioxide (NO₂): In environments with significant NOx concentrations, such as in internal combustion engines or gas turbines, NO₂ can abstract the aldehydic hydrogen.[3] CH₃CHO + NO₂ → CH₃CO• + HNO₂

These formation pathways are visualized in the logical diagram below.

cluster_precursors Precursor cluster_radicals Reactant Radicals cluster_product Product Acetaldehyde Acetaldehyde (CH₃CHO) AcetylRadical This compound (CH₃CO•) Acetaldehyde->AcetylRadical H-Abstraction OH •OH OH->AcetylRadical R R• (H•, O•, CH₃•) R->AcetylRadical NO2 NO₂ NO2->AcetylRadical

Figure 1: Primary formation pathways of the this compound.

Key Reactions and Kinetic Data

Once formed, the this compound undergoes several competing reactions that are highly dependent on temperature and pressure.

Unimolecular Decomposition

At the high temperatures typical of flames, the dominant reaction pathway for the this compound is thermal decomposition into a methyl radical (CH₃•) and carbon monoxide (CO).[2][4] This reaction is a significant source of methyl radicals, which are fundamental to hydrocarbon combustion and soot formation chemistry.

CH₃CO• (+M) → CH₃• + CO (+M)

Reaction with Molecular Oxygen (O₂)

The reaction with O₂ is a critical pathway, especially at lower to intermediate temperatures. This reaction proceeds primarily via a chemically activated adduct, CH₃C(O)O₂•*, which can be stabilized or undergo further reaction.

  • Formation of Acetylperoxy Radical: At higher pressures, the energized adduct is stabilized by collision with a third body (M), forming the acetylperoxy radical (CH₃C(O)O₂•).[2] CH₃CO• + O₂ ⇌ CH₃C(O)O₂•

  • Formation of OH: At low pressures, the energized adduct can isomerize and decompose to produce OH radicals, providing a key chain-branching pathway.[2]

Reactions with Nitrogen Oxides (NOx)

The this compound plays a direct and significant role in NOx chemistry. It reacts rapidly with both NO and NO₂.

  • Reaction with NO: Forms an unstable intermediate, nitrosyl acetone (B3395972) (CH₃CONO).[5][6] CH₃CO• + NO → CH₃CONO

  • Reaction with NO₂: This reaction is significantly faster than the reaction with NO and produces a methyl radical, carbon dioxide, and regenerates NO.[7][8] CH₃CO• + NO₂ → CH₃• + CO₂ + NO

The competition between these reactions influences the overall NOx cycle. In the presence of both O₂ and NO₂, the acetylperoxy radical can react with NO₂ to form peroxyacetyl nitrate (PAN), a major component of photochemical smog.

CH₃C(O)O₂• + NO₂ ⇌ CH₃C(O)O₂NO₂ (PAN)

The major reaction pathways are summarized in the diagram below.

Figure 2: Key consumption pathways for the this compound in combustion.
Quantitative Kinetic Data

The following table summarizes key reaction rate coefficients for this compound reactions. Note that rate coefficients are typically expressed in the Arrhenius form, k = A * Tⁿ * exp(-Ea / RT).

ReactionA (cm³ molecule⁻¹ s⁻¹)nEa (kJ/mol)Temperature (K)Reference(s)
CH₃CO• + NO₂ → CH₃• + CO₂ + NO---293 - 333[7][8]
CH₃CO• + NO → CH₃CONO---293 - 333[7][8]
CH₃CO• + O₃ → Products1.50 x 10⁻¹¹0-2.5 ± 0.4248 - 403[9][10]
CH₃C(O)O₂• + CH₃C(O)O₂• → Products1.3 x 10⁻¹¹00298[11]
Ratio: k(CH₃CO+NO₂)/k(CH₃CO+NO)~5--293 - 333[7][8]

Role in Pollutant Formation

Nitrogen Oxides (NOx)

The this compound is an important intermediate in the chemistry of NOx. As shown in Figure 2 and Table 1, its reaction with NO₂ is a key step that regenerates NO. Furthermore, the acetylperoxy radical (formed from CH₃CO• + O₂) is a crucial player in the chain reactions involving NOx. In urban atmospheres, it leads to the formation of PAN. In combustion, the acetylperoxy radical can accelerate the conversion of NO to NO₂, a key component of NOx emissions.[12] This cycle is particularly relevant in lean-burn and low-temperature combustion conditions.

Soot Formation (Indirect Role)

While there is no major known direct reaction of the this compound leading to the formation of polycyclic aromatic hydrocarbons (PAHs), the precursors to soot, it plays a significant indirect role. The primary decomposition pathway of the this compound at high temperatures yields the methyl radical (CH₃•).[2] The methyl radical is a cornerstone of "prompt" NOx formation chemistry, which occurs in the fuel-rich, early regions of a flame where soot inception also begins.[13][14]

The prompt NOx mechanism is initiated by hydrocarbon radicals, such as CH, which can be formed from methyl radical reactions. Furthermore, methyl radical addition and recombination reactions are key initial steps in the growth of small aliphatic molecules into the first aromatic rings, a critical and often rate-limiting step in soot formation.[15][16] Therefore, by being a major source of CH₃•, the this compound contributes significantly to the pool of radicals responsible for initiating both prompt NOx and soot formation pathways.

cluster_acetyl This compound Chemistry cluster_methyl Methyl Radical Chemistry cluster_pollutants Pollutant Formation Pathways Acetyl This compound (CH₃CO•) Methyl Methyl Radical (CH₃•) Acetyl->Methyl High-T Decomposition PromptNOx Prompt NOx (via CH, etc.) Methyl->PromptNOx Radical Reactions Soot Soot Precursors (First Aromatic Rings) Methyl->Soot Molecule Growth & Recombination

Figure 3: Indirect role of the this compound in soot and prompt NOx formation.

Experimental Protocols for this compound Investigation

Studying the this compound requires sophisticated techniques due to its high reactivity and low concentration.

Cavity Ring-Down Spectroscopy (CRDS)

Principle: CRDS is a highly sensitive absorption spectroscopy technique used for direct detection and quantification of CH₃CO•. It measures the decay rate of a light pulse trapped in a high-finesse optical cavity composed of two highly reflective mirrors. The presence of an absorbing species like the this compound increases the rate of decay. The concentration of the radical is directly proportional to the change in the decay rate.[9][17]

Methodology:

  • Radical Generation: Acetyl radicals are typically generated in situ within the optical cavity via pulsed laser photolysis of a stable precursor molecule (e.g., acetone, biacetyl) at a specific wavelength (e.g., 248 nm).[9]

  • Probing: A tunable pulsed probe laser is directed into the cavity. The wavelength is scanned across an absorption feature of the this compound (e.g., in the 490-660 nm range).[9]

  • Detection: A fast photodetector (e.g., a photomultiplier tube) placed behind the second cavity mirror measures the exponential decay ("ring-down") of the light leaking from the cavity.

  • Data Acquisition: A digitizer records the decay waveform. A computer fits this to an exponential function to extract the characteristic ring-down time (τ).

  • Analysis: The absorption coefficient is calculated from the difference between the ring-down time with (τ) and without (τ₀) the absorber present. Kinetic measurements are performed by varying the delay between the photolysis and probe laser pulses or by monitoring the decay of the CRDS signal in the presence of a co-reactant.

Laser-Induced Fluorescence (LIF)

Principle: While not typically used to detect the this compound directly, LIF is a powerful technique for monitoring the kinetics of its reactions by detecting specific products, most notably the OH radical from the CH₃CO• + O₂ reaction.[18]

Methodology:

  • Radical Generation: Acetyl radicals are produced, often in a flow reactor, via photolysis or chemical reaction.

  • Reaction: The radicals are allowed to react with a known concentration of a co-reactant (e.g., O₂).

  • Excitation: A tunable pulsed laser beam is formed into a sheet and passed through the reaction zone. The laser is tuned to a specific electronic transition of the product of interest (e.g., the A²Σ⁺ ← X²Π (1,0) band of OH around 283 nm).[18]

  • Fluorescence Collection: The resulting fluorescence, emitted at a longer wavelength, is collected at a 90-degree angle to the laser sheet using a lens system.

  • Detection: The collected light is passed through a spectral filter to isolate the fluorescence signal from scattered laser light and is detected by an intensified CCD (ICCD) camera. The ICCD is gated to open for a short duration (~400 ns) after the laser pulse to further reject background light.[18]

  • Analysis: The intensity of the fluorescence signal is proportional to the concentration of the detected species (e.g., OH). By varying the reaction time, the kinetics of the this compound reaction can be inferred.

Experimental Workflow: Laser-Induced Fluorescence (LIF) for OH Detection PulsedLaser Nd:YAG Pump Laser (e.g., 532 nm) DyeLaser Tunable Dye Laser PulsedLaser->DyeLaser Pumps FreqDoubler Frequency Doubling Crystal DyeLaser->FreqDoubler LaserSheet UV Laser Sheet (e.g., 283 nm) FreqDoubler->LaserSheet Reactor Flow Reactor (CH₃CO• + O₂ → ... + •OH) LaserSheet->Reactor Excites OH CollectionOptics Collection Optics (Lenses) Reactor->CollectionOptics Fluorescence Emission Filter Bandpass Filter CollectionOptics->Filter ICCD Intensified CCD Camera Filter->ICCD Computer Computer for Data Processing ICCD->Computer Signal Precursor Precursor Gas Flow (e.g., Acetone) Precursor->Reactor Photolysis Photolysis Laser (Radical Generation) Photolysis->Reactor

Figure 4: Generalized workflow for LIF detection of OH from this compound reactions.

Conclusion

The this compound, though a fleeting intermediate, is a central figure in the intricate drama of combustion. Its formation from common intermediates like acetaldehyde and its subsequent reactions dictate critical aspects of combustion efficiency and pollutant formation. The competitive balance between its high-temperature decomposition to methyl radicals and its lower-temperature reactions with O₂ and NOx species makes its chemistry complex and highly condition-dependent. Its decomposition provides a crucial link to the radical pool that drives the formation of both soot precursors and prompt NOx. A thorough understanding of the kinetics and reaction pathways detailed in this guide is indispensable for the accurate modeling of combustion processes and the development of strategies to mitigate harmful emissions.

References

Acetyl Radical Generation in Tobacco Smoke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco smoke is a complex aerosol containing a myriad of chemical compounds, including a significant concentration of free radicals.[1] Among these, the acetyl radical (•COCH₃) has been identified as a major carbon-centered radical species.[2][3] This technical guide provides an in-depth analysis of the generation of acetyl radicals in tobacco smoke, detailing the chemical precursors, formation mechanisms, and quantitative yields. It also outlines the key experimental protocols for the detection and quantification of these reactive species. The information presented is intended to support researchers in understanding the chemical processes that contribute to the toxicity of tobacco smoke and to aid in the development of potential intervention strategies.

Introduction

Free radicals in tobacco smoke are highly reactive species implicated in the pathogenesis of smoking-related diseases.[4][5] These radicals can induce oxidative stress and damage biological macromolecules such as DNA, proteins, and lipids.[1] While both gas-phase and particulate-phase smoke contain radicals, the gas phase is particularly rich in reactive, short-lived species.[6] The this compound is a prominent example of such a species, and understanding its formation is crucial for a comprehensive toxicological assessment of tobacco smoke.

Precursors of Acetyl Radicals in Tobacco

The primary precursor to the this compound in tobacco smoke is acetaldehyde (B116499) (CH₃CHO) .[2] Acetaldehyde is a major carbonyl compound found in high concentrations in cigarette smoke.[2] Its formation is largely attributed to the pyrolysis of tobacco constituents, particularly sugars.[7][8]

The Role of Sugars

Sugars, both naturally occurring and added as flavorants, can constitute up to 20% of the total weight of tobacco leaf.[7][9] During the combustion of a cigarette, these sugars undergo pyrolysis, leading to the formation of various harmful compounds, including acetaldehyde.[7][10] Studies have demonstrated a direct correlation between the sugar content of tobacco and the levels of acetaldehyde in the resulting smoke.[7] Common sugars found in tobacco that serve as precursors include glucose, fructose, and sucrose.[9]

Other Potential Precursors

While sugars are the main source, other tobacco components can also contribute to acetaldehyde formation. The pyrolysis of cellulose, a major structural component of tobacco, produces furfural (B47365) and methyl cyclopentenone, which can further break down.[11] Additionally, the thermal decomposition of various organic compounds present in the tobacco matrix can generate acetaldehyde.[12]

Mechanisms of this compound Generation

The formation of acetyl radicals from acetaldehyde in tobacco smoke is a complex process involving a series of chemical reactions, primarily initiated by nitrogen oxides (NOx).[2][13]

NOx-Initiated Hydrogen Abstraction

A key proposed mechanism involves the abstraction of a hydrogen atom from acetaldehyde by nitrogen dioxide (NO₂).[2] Nitric oxide (NO) is present in high concentrations in tobacco smoke and is slowly oxidized to the more reactive NO₂.[6][13] The NO₂ then reacts with acetaldehyde to produce an this compound and nitrous acid (HONO).[2]

Reaction: CH₃CHO + NO₂ → •COCH₃ + HONO[2]

Chain Reactions Involving Isoprene

The presence of other reactive molecules in tobacco smoke, such as isoprene, can significantly enhance the generation of acetyl radicals through chain reactions.[2] Isoprene, a major constituent of tobacco smoke, can react with NO/NO₂ to initiate a cascade of reactions that produce hydroxyl radicals (•OH).[2][14] These highly reactive hydroxyl radicals can then efficiently abstract a hydrogen atom from acetaldehyde, thereby propagating the formation of acetyl radicals.[2][14]

Simplified Reaction Scheme:

  • NO/NO₂ + Isoprene → Intermediate Radicals

  • Intermediate Radicals + O₂ → Peroxy Radicals

  • Peroxy Radicals → •OH

  • •OH + CH₃CHO → •COCH₃ + H₂O[2][15]

The following diagram illustrates the proposed signaling pathway for this compound generation involving isoprene.

Acetyl_Radical_Generation NO NO NO2 NO₂ NO->NO2 Oxidation O2_1 O₂ O2_1->NO2 Chain_Reactions Chain Reactions NO2->Chain_Reactions Isoprene Isoprene Isoprene->Chain_Reactions OH_Radical Hydroxyl Radical (•OH) Chain_Reactions->OH_Radical Produce Acetyl_Radical This compound (•COCH₃) OH_Radical->Acetyl_Radical Acetaldehyde Acetaldehyde (CH₃CHO) Acetaldehyde->Acetyl_Radical H Abstraction by •OH H2O H₂O

Figure 1: Simplified pathway of isoprene-mediated this compound generation.

Quantitative Data on this compound Yields

The amount of acetyl radicals generated in cigarette smoke can vary depending on the type of cigarette and the smoking conditions.[2] Several studies have quantified the yield of acetyl radicals, providing valuable data for comparative analysis.

Cigarette TypeSmoking ConditionThis compound Yield (nmol/cigarette)Reference
Commercial (Marlboro)Continuous Flow10[2]
Commercial (Marlboro)FTC Puffing~50[2]
Research (3R4F)Continuous Flow~30[2]
Research (3R4F)FTC Puffing50-84[2]
Research (3R4F) with GF/F FilterFTC Puffing148[2]
Blended Tobacco Research CigarettesFTC Puffing168-245 (total acyl and alkylaminocarbonyl radicals)[16]

FTC: Federal Trade Commission standard smoking conditions. GF/F: Glass fiber filter.

Experimental Protocols for this compound Detection

The detection and quantification of highly reactive and short-lived species like the this compound require specialized experimental techniques. The most common approach involves radical trapping followed by sophisticated analytical methods.[15]

Radical Trapping

Radical trapping is a technique used to convert highly reactive radicals into more stable molecules (adducts) that can be analyzed. For carbon-centered radicals like the this compound, nitroxide-based spin traps are commonly employed.[3][16]

Key Reagent:

  • 3-amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3AP): A nitroxide radical scavenger used to trap carbon-centered radicals.[2][15]

Procedure:

  • A solid support (e.g., glass beads) is coated with the 3AP trapping agent.[2]

  • Tobacco smoke is passed through the coated support, allowing the acetyl radicals to react with 3AP and form stable adducts.[2]

  • The trapped adducts are then washed from the support using a solvent like methanol (B129727) for subsequent analysis.[2]

The following diagram outlines the experimental workflow for this compound trapping and analysis.

Experimental_Workflow Start Cigarette Smoking Trapping Radical Trapping (3AP on Solid Support) Start->Trapping Smoke passes through Elution Elution of Adducts (Methanol) Trapping->Elution Derivatization Derivatization (optional) (e.g., with NDA) Elution->Derivatization Analysis Analytical Detection Derivatization->Analysis HPLC HPLC Analysis->HPLC MSMS MS/MS Analysis->MSMS LCMS LC-MS Analysis->LCMS

Figure 2: General experimental workflow for this compound analysis.
Analytical Techniques

Once the this compound is trapped as a stable adduct, several analytical techniques can be used for its identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the trapped adduct from other components in the sample.[2][3] For enhanced sensitivity, the adducts can be derivatized with a fluorescent agent like naphthalene-2,3-dicarboxaldehyde (NDA) before HPLC analysis with fluorescence detection.[2]

  • Mass Spectrometry (MS/MS and LC-MS): Provides definitive identification of the trapped this compound adduct based on its mass-to-charge ratio and fragmentation pattern.[2][15] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry.[2]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this is a highly specific technique for the direct detection and characterization of paramagnetic species, including free radicals.[1][17] Spin trapping with agents like N-tert-butyl-α-phenylnitrone (PBN) can be used to form more persistent radical adducts that are then detected by EPR.[18][19]

Conclusion

The generation of acetyl radicals is a significant aspect of the complex chemistry of tobacco smoke. Primarily formed from the pyrolysis of sugars into acetaldehyde, these radicals are subsequently generated through reactions initiated by nitrogen oxides and amplified by other smoke constituents like isoprene. The quantification of acetyl radicals in the range of 10 to over 200 nmol per cigarette underscores their abundance. Understanding the mechanisms of their formation and the experimental methods for their detection is critical for ongoing research into the health effects of tobacco smoke and for the development of strategies to mitigate its harm. The data and protocols presented in this guide offer a foundational resource for professionals in the fields of toxicology, chemistry, and drug development.

References

Theoretical Calculations of Acetyl Radical Geometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the geometry of the acetyl radical (CH₃CO•), a key intermediate in various chemical and biological processes. Understanding the precise geometric parameters of this radical is crucial for modeling its reactivity and designing molecules that interact with it. This document summarizes findings from high-level computational studies, details the methodologies employed, and presents a generalized workflow for such theoretical investigations.

Core Data Presentation: this compound Geometry

The geometric parameters of the this compound have been determined using sophisticated computational chemistry methods. The following table summarizes the key bond lengths and bond angles calculated at a high level of theory.

Geometric ParameterAtom 1Atom 2Atom 3Theoretical MethodBasis SetCalculated Value
Bond Length C1C2-RCCSD(T)-F12AVTZ1.496 Å
C1O-RCCSD(T)-F12AVTZ1.189 Å
C2H'-RCCSD(T)-F12AVTZ1.093 Å
C2H''-RCCSD(T)-F12AVTZ1.088 Å
Bond Angle C2C1ORCCSD(T)-F12AVTZ124.9°
H'C2C1RCCSD(T)-F12AVTZ110.1°
H''C2C1RCCSD(T)-F12AVTZ110.5°
H''C2H'''RCCSD(T)-F12AVTZ108.4°

Note: H', H'', and H''' denote the three hydrogen atoms of the methyl group. The data presented is based on calculations from Blanca et al. (2021).

While other methods such as Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, as well as Møller-Plesset perturbation theory (MP2), are commonly used for geometry optimizations of radical species, a comprehensive, directly comparable dataset of the this compound's geometry using these methods was not explicitly reported in the reviewed literature. The RCCSD(T)-F12/AVTZ level of theory, however, is considered a gold standard for its high accuracy.

Experimental and Computational Protocols

The determination of the this compound's geometry relies on sophisticated computational methods that solve the electronic Schrödinger equation. The following is a detailed description of the key methodologies cited in the literature.

High-Level Ab Initio Calculations: RCCSD(T)-F12/AVTZ

The highly accurate geometric parameters presented in the table were obtained using the explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations (RCCSD(T)-F12).[1]

  • Objective: To obtain a highly accurate equilibrium geometry of the this compound in its ground electronic state.

  • Methodology:

    • Initial Structure: An initial guess for the geometry of the this compound is generated.

    • Wave Function: The electronic wave function is approximated using the coupled-cluster method. This method accounts for electron correlation, which is crucial for accurately describing chemical bonds.

      • Single and Double Excitations (CCSD): All single and double electronic excitations from the Hartree-Fock reference determinant are included.

      • Perturbative Triples (T): The effect of triple excitations is included perturbatively, which significantly improves the accuracy of the calculated energy and geometry.

      • Explicitly Correlated (F12): The F12 method introduces terms that explicitly depend on the interelectronic distance into the wave function. This dramatically improves the convergence of the calculation with respect to the size of the basis set.

    • Basis Set (AVTZ): The aug-cc-pVTZ (AVTZ) basis set is used. This is a large and flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing the lone pair on the oxygen and the radical character.

    • Geometry Optimization: The geometry of the molecule is systematically varied to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is typically done using gradient-based optimization algorithms.

    • Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Mandatory Visualizations

Logical Workflow for Theoretical Geometry Calculation

The following diagram illustrates the general workflow for the theoretical determination of a molecule's geometry, such as that of the this compound.

Theoretical_Geometry_Workflow A Define Molecular System (e.g., this compound) B Select Theoretical Method (e.g., DFT, MP2, CCSD(T)) A->B C Choose Basis Set (e.g., 6-31G*, aug-cc-pVTZ) B->C D Perform Geometry Optimization C->D E Calculate Energy and Gradients D->E F Check for Convergence D->F E->D F->D Not Converged G Perform Frequency Calculation F->G Converged G->D Not a Minimum (Imaginary Frequencies) H Analyze Results (Bond Lengths, Angles) G->H True Minimum (No Imaginary Frequencies)

General workflow for theoretical geometry optimization.

References

Methodological & Application

Application Notes and Protocols for the Generation of Acetyl Radicals via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of acetyl radicals using visible-light photoredox catalysis. This powerful and versatile methodology allows for the formation of acetyl radicals under mild reaction conditions, enabling a wide range of synthetic transformations that are valuable in academic research and drug discovery.[1][2][3]

Introduction

Acetyl radicals are highly reactive, nucleophilic intermediates that serve as valuable building blocks in organic synthesis.[1][2] Traditional methods for their generation often require harsh conditions, such as high temperatures or UV irradiation, limiting their applicability.[1][2] The advent of visible-light photoredox catalysis has revolutionized this field by providing a mild and efficient alternative for generating acetyl radicals from a variety of readily available precursors.[1][2][4] This approach utilizes a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process to generate the desired radical species.[1][2][5]

This document outlines the key components of this methodology, including common acetyl radical precursors, various photocatalytic systems, and detailed experimental protocols for selected transformations.

Core Concepts and Mechanisms

The generation of acetyl radicals via photoredox catalysis can be achieved through several mechanistic pathways, primarily involving either oxidative or reductive quenching of an excited-state photocatalyst. A common strategy involves the generation of an this compound from an appropriate precursor through processes like hydrogen atom transfer (HAT) or decarboxylation.[1]

A generalized photoredox catalytic cycle for the generation of an this compound from an aldehyde precursor via a HAT process is depicted below.

photoredox_cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC SET HAT_radical HAT Radical PC_excited->HAT_radical Oxidative Quenching HAT_reagent HAT Reagent Aldehyde Acetaldehyde (CH3CHO) HAT_radical->Aldehyde Hydrogen Atom Transfer (HAT) Acetyl_radical This compound (CH3CO•) Aldehyde->Acetyl_radical Substrate Substrate Acetyl_radical->Substrate Reaction Product Acylated Product Substrate->Product

Caption: Generalized photoredox cycle for this compound generation.

This compound Precursors

A variety of stable and readily accessible organic molecules can serve as precursors for acetyl radicals under photoredox conditions. The choice of precursor can influence the reaction conditions and the overall efficiency of the transformation.

PrecursorGeneral StructureNotes
AldehydesR-CHOAbundant and versatile. This compound is generated via hydrogen atom transfer (HAT).[1][2]
α-KetoacidsR-CO-COOHUndergo efficient photocatalytic oxidative decarboxylation to form acetyl radicals.[1]
Carboxylic AcidsR-COOHCan be converted to redox-active esters which then form acyl radicals upon reduction by a photocatalyst.[6]
Anhydrides(R-CO)2OCan be activated to generate acetyl radicals.[1]
Acyl ThioestersR-CO-SR'Serve as effective precursors for acetyl radicals.[1]
Acyl ChloridesR-CO-ClCan be converted to the corresponding this compound.[1]
Acyl SilanesR-CO-SiR'3Another class of precursors for photoredox-mediated this compound generation.[1]

Experimental Protocols

The following are detailed protocols for the generation and subsequent reaction of acetyl radicals from different precursors.

Protocol 1: Generation of this compound from an α-Ketoacid for Acylation

This protocol describes the generation of an this compound from an α-ketoacid and its subsequent use in the acylation of a Michael acceptor.[1]

Materials:

  • Aromatic or heteroaromatic α-ketoacid (1.0 equiv)

  • Michael acceptor (e.g., α,β-unsaturated ester, ketone, amide) (1.2 equiv)

  • Photocatalyst: [Ru(phen)3]Cl2 (1-2 mol%)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp, 450 nm)

Procedure:

  • To a clean, dry reaction vessel, add the α-ketoacid, the Michael acceptor, and the photocatalyst.

  • Add the solvent to the reaction vessel. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the reaction vessel and place it in front of the visible light source.

  • Irradiate the reaction mixture at room temperature with constant stirring for the required time (typically 12-24 hours, monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated product.

Quantitative Data:

α-KetoacidMichael AcceptorPhotocatalystYield (%)
Phenylglyoxylic acidMethyl acrylate[Ru(phen)3]Cl275
2-Oxo-2-(thiophen-2-yl)acetic acidN-Phenylmaleimide[Ru(phen)3]Cl282
2-(4-Methoxyphenyl)-2-oxoacetic acidAcrylonitrile[Ru(phen)3]Cl268
Protocol 2: Generation of this compound from an Aldehyde for Acylation of Heteroarenes (Minisci-type Reaction)

This protocol details the generation of an this compound from an aldehyde and its application in the acylation of a heteroaromatic compound.[1][2]

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.5 equiv)

  • Heteroarene (e.g., Phenanthridine) (1.0 equiv)

  • Photocatalyst: fac-[Ir(ppy)3] (1 mol%)

  • Hydrogen Atom Transfer (HAT) reagent: tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O) (2.0 equiv)

  • Solvent: Dichloroethane (DCE)

  • Inert gas supply (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp, 450 nm)

Procedure:

  • In a reaction tube, dissolve the heteroarene and the photocatalyst in the solvent.

  • Add the aldehyde to the solution.

  • Add the HAT reagent to the reaction mixture.

  • Degas the mixture with an inert gas for 10-15 minutes.

  • Seal the tube and irradiate with the visible light source at room temperature with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the acylated heteroarene.

Quantitative Data:

AldehydeHeteroarenePhotocatalystYield (%)
BenzaldehydePhenanthridinefac-[Ir(ppy)3]73
4-ChlorobenzaldehydePhenanthridinefac-[Ir(ppy)3]65
4-MethylbenzaldehydePhenanthridinefac-[Ir(ppy)3]70

Experimental Workflow Visualization

The general workflow for a typical photoredox-catalyzed reaction involving the generation of an this compound is outlined below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: - Acetyl Precursor - Substrate - Photocatalyst - Solvent Degas Degas with Inert Gas (N2 or Ar) Reagents->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature Degas->Irradiation Monitoring Monitor Reaction Progress (TLC, LC-MS) Irradiation->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: General experimental workflow for photoredox catalysis.

Troubleshooting and Considerations

  • Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Thorough degassing of the reaction mixture is crucial for optimal results.

  • Light Source: The choice of light source should match the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many iridium and ruthenium-based photocatalysts.

  • Solvent Choice: The solvent can significantly impact the reaction efficiency. Non-polar aprotic solvents are often preferred, but the optimal solvent should be determined for each specific reaction.

  • Catalyst Loading: While typically low (0.5-2 mol%), the photocatalyst loading may need to be optimized for challenging transformations.

By following these protocols and considering the key experimental parameters, researchers can effectively utilize photoredox catalysis for the generation of acetyl radicals and their application in a wide array of valuable synthetic transformations.

References

Application Notes and Protocols for the Detection of Acetyl Radical by EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals.[1][2] The acetyl radical (•COCH₃) is a short-lived, highly reactive species implicated in various chemical and biological processes. Due to its transient nature, direct detection by EPR is challenging under normal conditions.[3][4] This application note provides detailed protocols for the detection of the this compound using EPR spectroscopy, primarily through the spin trapping technique, which involves the reaction of the short-lived radical with a spin trap to form a more stable radical adduct that is readily detectable by EPR.[3][5]

Principle of this compound Detection by EPR

The detection of the this compound by EPR can be achieved through two main approaches:

  • Direct Detection at Cryogenic Temperatures: The this compound can be generated and trapped in a solid matrix at very low temperatures (e.g., 77 K).[6] This method allows for the direct observation of the EPR spectrum of the this compound itself, providing valuable information about its electronic structure.

  • Spin Trapping at Room Temperature: This is the more common method for detecting highly reactive radicals in solution.[3][7] A spin trap, typically a nitrone or a nitroso compound, is used to scavenge the this compound, forming a more persistent nitroxide radical adduct.[3][8] The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical and can be used for its identification and quantification.[9] Commonly used spin traps for the this compound include α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[3][10]

Experimental Protocols

Protocol 1: Direct Detection of this compound in a Frozen Matrix

This protocol is adapted from the methodology described for trapping primary radicals at cryogenic temperatures.[6]

1. Materials:

  • Acetyl chloride
  • Potassium atoms
  • Inert matrix material (e.g., cyclohexane, C₆D₆)[6]
  • Liquid nitrogen
  • Rotating cryostat
  • EPR spectrometer equipped with a cryostat

2. Procedure:

  • Prepare a high-vacuum system incorporating a rotating stainless-steel drum filled with liquid nitrogen.[6]
  • Introduce gaseous acetyl chloride and potassium atoms into the vacuum chamber.
  • Co-deposit alternating layers of acetyl chloride and potassium atoms onto the cold surface of the rotating drum. An inert material should be co-deposited to form the bulk of the matrix, effectively isolating the primary acetyl radicals.[6]
  • The reaction between acetyl chloride and potassium atoms on the cold surface will generate acetyl radicals.
  • After deposition, transfer the frozen matrix sample, while maintaining it at 77 K, to the pre-cooled cavity of the EPR spectrometer.
  • Record the EPR spectrum at 77 K.

3. EPR Spectrometer Settings (Typical):

  • Microwave Frequency: X-band (~9.5 GHz)
  • Microwave Power: 1-10 mW
  • Modulation Frequency: 100 kHz
  • Modulation Amplitude: 0.1-0.5 G
  • Sweep Width: 100-200 G
  • Temperature: 77 K

Protocol 2: Detection of this compound by Spin Trapping

This protocol outlines the general procedure for detecting acetyl radicals in a liquid solution at room temperature using a spin trap.

1. Materials:

  • Source of acetyl radicals (e.g., photolysis of acetaldehyde (B116499), thermal decomposition of a precursor)[10]
  • Spin trap (e.g., PBN or DMPO)
  • An appropriate solvent (e.g., deoxygenated benzene (B151609) or aqueous solution)
  • EPR flat cell or capillary tube
  • EPR spectrometer

2. Procedure:

  • Prepare a solution containing the precursor of the this compound and the spin trap in the chosen solvent. A typical concentration for the spin trap is 50-100 mM.
  • Generate the acetyl radicals. For example, this can be achieved by UV irradiation of an acetaldehyde solution.[10]
  • Thoroughly mix the solution to ensure the spin trap reacts with the generated acetyl radicals to form the spin adduct.
  • Transfer the solution into an EPR flat cell or a gas-permeable capillary tube.
  • Place the sample in the cavity of the EPR spectrometer.
  • Record the EPR spectrum at room temperature.

3. EPR Spectrometer Settings (Typical):

  • Microwave Frequency: X-band (~9.4 GHz)[7]
  • Microwave Power: 4-20 mW[7]
  • Modulation Frequency: 100 kHz
  • Modulation Amplitude: 0.1-1.0 G
  • Sweep Width: 100 G
  • Center Field: ~3300 G[7]
  • Temperature: Room Temperature

Data Presentation

The identification of the trapped radical is based on the analysis of the EPR spectrum, specifically the g-value and the hyperfine coupling constants (hfcs).[11][12] The hyperfine splitting pattern reveals information about the number and type of magnetic nuclei interacting with the unpaired electron.[12]

Radical SpeciesMatrix/Solventg-valueHyperfine Coupling Constants (A) in Gauss (G)Reference
This compound (•COCH₃) C₆D₆ at 77 Kg⊥ = 2.0034, g∥ = 1.9952A⊥(CH₃) = 4.6, A∥(CH₃) = 6.0[6]
PBN-acetyl adduct AcetaldehydeNot specifiedaN = 14.8 G, aH = 4.9 G[10]

Visualization of Key Processes

Chemical Reaction of this compound with a Spin Trap

G Figure 1: Spin trapping of an this compound with PBN. cluster_reactants Reactants cluster_product Product acetyl This compound (•COCH₃) adduct PBN-acetyl Adduct (Stable Radical) acetyl->adduct + PBN pbn PBN (Spin Trap) pbn->adduct

Caption: Figure 1: Spin trapping of an this compound with PBN.

Experimental Workflow for this compound Detection

G Figure 2: Workflow for this compound detection via spin trapping. cluster_prep Sample Preparation cluster_generation Radical Generation cluster_trapping Spin Trapping cluster_detection EPR Detection cluster_analysis Data Analysis A Prepare solution of This compound precursor and spin trap B Induce this compound formation (e.g., photolysis) A->B C This compound reacts with spin trap to form a stable adduct B->C D Transfer sample to EPR tube C->D E Acquire EPR spectrum D->E F Analyze spectrum for g-value and hyperfine coupling constants E->F G Identify acetyl radical adduct F->G

Caption: Figure 2: Workflow for this compound detection via spin trapping.

References

Application Notes and Protocols for Acetyl Radical Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl radicals are highly reactive intermediates that have emerged as powerful tools in modern organic synthesis. Their utility lies in the formation of carbon-carbon bonds under mild conditions, offering novel pathways for the construction of complex molecular architectures. Recent advancements, particularly in the realm of visible-light photoredox catalysis, have made the generation and application of acetyl radicals more accessible and efficient, paving the way for their use in the synthesis of natural products, pharmaceuticals, and other functional materials.[1][2][3] This document provides an overview of key acetyl radical reactions, quantitative data on their efficiency, detailed experimental protocols, and mechanistic diagrams to facilitate their application in a research and development setting.

Generation of Acetyl Radicals

The generation of acetyl radicals can be achieved through various methods, with visible-light photoredox catalysis being a prominent and versatile approach.[2][3][4] This technique utilizes a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate the desired radical species from a suitable precursor.[2]

Common precursors for acetyl radicals include:

  • Aldehydes: Acetaldehyde and other aldehydes are readily available and can generate acetyl radicals via a hydrogen atom transfer (HAT) process.[2]

  • α-Ketoacids: Pyruvic acid and its derivatives can undergo facile decarboxylation upon one-electron oxidation to furnish acetyl radicals.[2]

  • Carboxylic Acids: Acetic acid and its derivatives can be converted to acetyl radicals through deoxygenation promoted by activating agents.[2][4]

  • Acyl Thioesters and Selenides: These compounds are also effective precursors for the generation of acyl radicals.[2][5]

Key this compound Reactions in Organic Synthesis

Once generated, acetyl radicals can participate in a variety of synthetically useful transformations.

Giese-Type Addition to Activated Alkenes

The Giese-type reaction involves the addition of a radical to an electron-deficient alkene. Acetyl radicals readily add to Michael acceptors to form a new C-C bond, generating a new radical intermediate that is subsequently trapped.[6][7][8] This reaction is a powerful tool for carbon chain elongation.

Minisci-Type Acylation of Heteroarenes

The Minisci reaction allows for the direct acylation of electron-deficient heterocycles, which are common motifs in pharmaceuticals.[1][9][10] The this compound, being nucleophilic, attacks the protonated heteroarene to afford the acylated product after an oxidation step.[1] This method provides a direct route to functionalized heteroaromatic compounds.

Intramolecular Cyclization Reactions

Acetyl radicals can participate in intramolecular cyclization reactions with suitably positioned alkenes or alkynes.[5][11] These reactions are particularly valuable for the synthesis of cyclic ketones and lactones, including macrocycles.[5][12] A notable application is the synthesis of fluorenones from biarylcarboxylic acids.[13][14][15]

Quantitative Data Presentation

The following tables summarize quantitative data for representative this compound reactions, providing a basis for comparison and experimental design.

Table 1: Giese-Type Addition of Acetyl Radicals to Activated Alkenes

EntryThis compound PrecursorAlkenePhotocatalystSolventYield (%)Reference
1AcetaldehydeMethyl Acrylatefac-Ir(ppy)₃CH₃CN85[2]
2Pyruvic AcidAcrylonitrileRu(bpy)₃Cl₂DMSO78[2]
3Acetic AnhydrideN-PhenylmaleimideOrganic DyeDMF92[2]

Table 2: Minisci-Type Acylation of Heteroarenes with Acetyl Radicals

EntryThis compound PrecursorHeteroarenePhotocatalystAdditiveYield (%)Reference
1AcetaldehydeLepidinefac-Ir(ppy)₃TFA75[1]
2Benzoyl HydrazideIsoquinolineEosin Y-88[9]
3α-KetoacidQuinoxalineRu(phen)₃Cl₂O₂64-85[2]

Table 3: Intramolecular this compound Cyclization for Fluorenone Synthesis

EntrySubstratePhotocatalystDeoxygenative ReagentSolventYield (%)Reference
1[1,1'-Biphenyl]-2-carboxylic acidfac-Ir(ppy)₃PPh₃Dioxane85[13]
24'-Methoxy-[1,1'-biphenyl]-2-carboxylic acidfac-Ir(ppy)₃PPh₃Dioxane78[13]
34-Nitro-[1,1'-biphenyl]-2-carboxylic acidRu(bpy)₃Cl₂(Boc)₂OCH₃CN65[13]

Experimental Protocols

Protocol 1: Visible-Light-Mediated Giese-Type Addition of an this compound to an Activated Alkene

This protocol describes a general procedure for the addition of an this compound, generated from an aldehyde, to an electron-deficient alkene using a photoredox catalyst.

Materials:

  • Acetaldehyde (or other suitable aldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • fac-Ir(ppy)₃ (or other suitable photocatalyst)

  • Acetonitrile (B52724) (CH₃CN), degassed

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (e.g., 24 W)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask or vial, add the activated alkene (1.0 mmol), the photocatalyst (fac-Ir(ppy)₃, 1-2 mol%), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Add degassed acetonitrile (5 mL) via syringe, followed by the aldehyde (1.5-2.0 mmol).

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photocatalytic Intramolecular Cyclization for the Synthesis of Fluorenone

This protocol outlines the synthesis of a fluorenone derivative from a biarylcarboxylic acid via an intramolecular this compound cyclization.

Materials:

  • Substituted [1,1'-biphenyl]-2-carboxylic acid

  • fac-Ir(ppy)₃ (or other suitable photocatalyst)

  • Triphenylphosphine (B44618) (PPh₃) as a deoxygenative reagent

  • 1,4-Dioxane (B91453), anhydrous and degassed

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, combine the [1,1'-biphenyl]-2-carboxylic acid (0.5 mmol), the photocatalyst (fac-Ir(ppy)₃, 1.5 mol%), and triphenylphosphine (1.5 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the light source and quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the desired fluorenone.

  • Characterize the product by appropriate spectroscopic methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

photoredox_catalytic_cycle cluster_0 Photoredox Catalytic Cycle for this compound Generation PC Photocatalyst (PC) PC_excited *PC PC->PC_excited Visible Light (hν) PC_reduced PC⁻ PC_excited->PC_reduced SET PC_reduced->PC SET Precursor This compound Precursor (e.g., Aldehyde) Radical This compound Precursor->Radical HAT / Decarboxylation Intermediate Radical Intermediate Radical->Intermediate Addition Product Product Substrate Substrate (e.g., Alkene) Substrate->Intermediate Intermediate->PC_reduced Intermediate->Product

Caption: General photoredox catalytic cycle for this compound generation and subsequent reaction.

experimental_workflow cluster_1 Experimental Workflow for this compound Reaction A 1. Assemble Reaction (Substrate, Precursor, Photocatalyst) B 2. Degas Solvent and Add to Reaction A->B C 3. Irradiate with Visible Light & Stir B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Work-up and Extraction D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for conducting a visible-light mediated this compound reaction.

minisci_mechanism cluster_2 Mechanism of Minisci-Type Acylation Start This compound (Nu:) Radical_Adduct Radical Adduct Start->Radical_Adduct Het Protonated Heteroarene (E+) Het->Radical_Adduct Product Acylated Heteroarene Radical_Adduct->Product Oxidation Oxidant Oxidant Oxidant->Product

Caption: Simplified mechanism for the Minisci-type acylation of a heteroarene with an this compound.

References

Application Notes and Protocols: Photochemical Generation of Acetyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetyl radicals (CH₃C(O)•) are highly reactive, nucleophilic intermediates valuable in organic synthesis for forming new carbon-carbon bonds. Traditional methods for their generation often require harsh conditions, such as high temperatures or the use of toxic reagents. Photochemical methods provide a milder, more sustainable alternative, enabling these transformations under ambient temperatures with high functional group tolerance.[1][2] This is achieved by using light energy, often from visible-light LEDs or UV lamps, to induce the homolytic cleavage of a bond in a suitable precursor molecule.[3][4] These notes provide an overview of common precursors, reaction mechanisms, quantitative data, and detailed experimental protocols for the photochemical generation of acetyl radicals.

Precursors and Mechanisms for Acetyl Radical Generation

Acetyl radicals can be generated from several classes of precursor molecules, each with a distinct photochemical activation mechanism. The choice of precursor often depends on the desired reaction conditions and substrate compatibility.

Ketones (via Norrish Type I Cleavage)

The Norrish Type I reaction is a classic photochemical process where aldehydes and ketones undergo homolytic cleavage of the α-carbon-carbon bond upon photoexcitation.[2][5] For simple ketones like acetone (B3395972), photolysis leads to the formation of an this compound and a methyl radical.[6][7] This process can be initiated from either the excited singlet or triplet state of the carbonyl compound.[5]

The primary steps involve:

  • Absorption of a photon by the ketone to form an excited singlet state.

  • Intersystem crossing to a more stable triplet state.

  • Homolytic cleavage of the C-C bond alpha to the carbonyl group, yielding an acyl radical and an alkyl radical.[5]

The resulting this compound can then participate in subsequent reactions or decompose further into a methyl radical and carbon monoxide, particularly at higher energies.[6]

Norrish_Type_I cluster_0 Norrish Type I Cleavage of Acetone Ketone Acetone (CH₃COCH₃) ExcitedState Excited State [CH₃COCH₃]* Ketone->ExcitedState Radicals This compound (CH₃CO•) + Methyl Radical (CH₃•) ExcitedState->Radicals α-Cleavage Decomp Methyl Radical (CH₃•) + Carbon Monoxide (CO) Radicals->Decomp Decomposition

Caption: Norrish Type I cleavage of acetone to form acetyl radicals.

α-Keto Acids (via Photoredox Catalysis)

α-Keto acids, such as pyruvic acid, are excellent precursors for generating acyl radicals through photocatalytic decarboxylation.[1][8] In this process, a photocatalyst (PC), upon absorbing visible light, becomes excited and can engage in a single electron transfer (SET) event with the α-keto acid. This leads to the formation of a radical anion, which readily undergoes decarboxylation to yield the desired acyl radical.[8] This method is particularly advantageous due to its mild conditions and the use of readily available and inexpensive precursors.[9]

The catalytic cycle typically involves:

  • Excitation of the photocatalyst (PC) with visible light to its excited state (PC*).

  • Single Electron Transfer (SET) from the α-keto acid to the excited photocatalyst, or vice versa, depending on the catalyst and substrate.

  • The resulting radical intermediate rapidly loses carbon dioxide (CO₂) to form the this compound.

  • The photocatalyst is regenerated in its ground state to complete the cycle.

Photocatalytic_Cycle PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC•⁻ PC_excited->PC_reduced SET PC_reduced->PC Regeneration Precursor Pyruvic Acid (CH₃COCOOH) Radical_Anion Radical Anion [CH₃COCOO•]⁻ Precursor->Radical_Anion Product This compound (CH₃CO•) Radical_Anion->Product -CO₂ CO2 CO₂

Caption: Photocatalytic generation of acetyl radicals from α-keto acids.

Acyl Chlorides and Anhydrides

Acyl chlorides and anhydrides can also serve as precursors for acetyl radicals, typically through a photochemically initiated process involving a nucleophilic organic catalyst.[10] This strategy uses low-energy photons (e.g., blue LEDs) to activate the precursors, which are not easily activated by standard redox mechanisms due to their high reduction potentials.[10] The mechanism often involves nucleophilic acyl substitution to form a photon-absorbing intermediate that undergoes homolytic cleavage upon irradiation.[11]

Quantitative Data

The efficiency of photochemical radical generation is often described by quantum yield (Φ), which is the number of events occurring per photon absorbed. Reaction kinetics are described by rate constants (k).

Table 1: Selected Precursors and Quantum Yields for this compound Generation

PrecursorMethodWavelength (nm)Quantum Yield (Φ)NotesReference(s)
Acetone (CH₃COCH₃)Direct Photolysis248 - 330Varies with λ, P, TYields determined by laser flash photolysis.[12]
Acetyl Chloride (CH₃COCl)Direct Photolysis236~0.28 (for CH₃•)Relative to CH₃I photolysis; CH₃• is a secondary product from CH₃CO• decomposition.[13]
Pyruvic Acid (CH₃COCOOH)Direct Photolysis≥ 305∑Φproduct = 1.99[PA]₀/(113.2 + [PA]₀)Quantum yield of products is dependent on the initial concentration of pyruvic acid ([PA]₀).[14][15][16]
Biacetyl (CH₃COCOCH₃)Direct Photolysis313~0.9 (for CH₃CO•)The triplet state of biacetyl cleaves to produce two acetyl radicals.[17]
α-Keto AcidsPhotoredox CatalysisVisible (Blue LED)0.40Estimated for a related Giese-type reaction using Eosin Y as the photocatalyst.[1]

Table 2: Kinetic Data for this compound Reactions

ReactionRate Constant (k)Temperature (K)ConditionsReference(s)
CH₃CO• + NO₂ → CH₃• + CO₂ + NO5x faster than reaction with NO293 - 333Gas phase[18]
CH₃C(O)O₂• + CH₃C(O)O₂• (Self-reaction)(1.3 ± 0.3) × 10⁻¹¹ cm³s⁻¹AmbientGas phase, laser photolysis[19]
CH₃CO• + O₂ → CH₃C(O)O₂•4.1 × 10⁸ M⁻¹s⁻¹AmbientAqueous phase[17]
CH₃CO• decomposition (high pressure limit)log k∞ = 10.3 – 15000 / (4.575T) s⁻¹473 - 568Gas phase[7]

Experimental Protocols

Safety Precaution: All photochemical reactions should be carried out with appropriate shielding to protect from UV or high-intensity visible light. Solvents should be degassed to remove oxygen, which can quench excited states or react with radical intermediates.[20]

Protocol 1: General Setup for a Photochemical Reaction

A typical setup for a laboratory-scale photochemical reaction is required.[21][22]

Equipment:

  • Light Source: High-power LED (e.g., 450 nm blue LED) or a medium-pressure mercury lamp with appropriate filters.[4][10]

  • Photoreactor: A commercially available photoreactor (e.g., EvoluChem™ PhotoRedOx Box) or a custom-made setup with a cooling fan and stirring plate.[22]

  • Reaction Vessel: Quartz or borosilicate glass vials/tubes, sealed with a septum or screw cap. Quartz is necessary for reactions requiring UV light (<320 nm).

  • Inert Atmosphere: Schlenk line or glovebox for handling air-sensitive reagents and for degassing the reaction mixture.

  • Stirring: Magnetic stir plate and stir bars.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Prepare Solution (Precursor, Catalyst, Solvent) B 2. Degas Mixture (e.g., 3x Freeze-Pump-Thaw cycles or N₂ sparging) A->B C 3. Set up Photoreactor (Place vessel, turn on stirring and cooling) B->C D 4. Irradiate (Turn on light source for specified time) C->D E 5. Monitor Reaction (TLC, GC-MS, or LC-MS) D->E F 6. Workup & Purification (Quench, Extract, Chromatography) E->F

Caption: A generalized workflow for conducting photochemical experiments.

Protocol 2: this compound Generation from an α-Keto Acid for Giese Addition

This protocol is adapted from procedures utilizing visible-light photoredox catalysis to generate acyl radicals for C-C bond formation.[10][23]

Materials:

  • Aromatic α-keto acid (e.g., Phenylglyoxylic acid) (1.0 equiv, 0.5 mmol)

  • Electron-deficient olefin (e.g., Acrylonitrile) (1.5 equiv)

  • Photocatalyst (e.g., 4CzIPN or 2-chloro-thioxanthen-9-one) (1-5 mol%)[9][24]

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) or Acetonitrile (MeCN) (2.0 mL)

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

Procedure:

  • To the reaction vial, add the α-keto acid, the photocatalyst, and the magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Using a syringe, add the degassed solvent, followed by the electron-deficient olefin.

  • Place the vial in the photoreactor, ensuring it is positioned for even illumination and stirring. If necessary, use a cooling fan to maintain the reaction at room temperature or a heated stir plate for elevated temperatures (e.g., 40-60 °C for some substrates).[23][25]

  • Turn on the light source (e.g., blue LED) and irradiate for the specified time (typically 12-60 hours), monitoring by TLC or LC-MS as needed.[23]

  • Upon completion, turn off the light source and quench the reaction by opening it to the air.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the acylated product.

Protocol 3: Gas-Phase Photolysis of Acetone (Norrish Type I)

This protocol is for studying the fundamental generation of acetyl radicals from acetone in the gas phase, adapted from kinetic studies.[7][12][18]

Equipment:

  • UV Lamp: Excimer laser (e.g., 248 nm) or a filtered mercury lamp.

  • Reaction Cell: A quartz cell connected to a vacuum line and pressure gauge.

  • Detection System: Mass spectrometer or a laser-induced fluorescence (LIF) setup for radical detection.

Procedure:

  • Evacuate the reaction cell to a low base pressure.

  • Introduce a known pressure of acetone vapor into the cell (e.g., 0.3 - 400 Torr).[12]

  • If studying reactions with other species, introduce the desired pressure of the co-reactant (e.g., O₂, NO₂).[18]

  • Irradiate the cell with a pulsed or continuous wave light source at the desired wavelength (e.g., 266-327 nm).[12]

  • Use a time-resolved detection method to monitor the formation and decay of the this compound or its subsequent products (e.g., CH₃•, CO).

  • Analyze the data to determine quantum yields or reaction rate constants.

This document is intended for informational purposes for a research audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Application Notes and Protocols for Acetyl Radical-Mediated C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of acetyl radicals in C-H functionalization reactions. This powerful strategy offers a direct and efficient method for the introduction of acetyl groups into a wide range of organic molecules, a transformation of significant interest in medicinal chemistry and materials science. The protocols outlined below leverage visible-light photoredox catalysis for the generation of acetyl radicals from readily available precursors, enabling mild and selective C-H acetylation of various substrates, including heteroarenes and complex molecular scaffolds.

Introduction to Acetyl Radical C-H Functionalization

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy.[1] The use of radical intermediates, particularly the this compound, has emerged as a powerful tool for forging new carbon-carbon bonds under mild conditions.[2][3] Acetyl radicals are versatile intermediates that can be generated from various precursors and participate in a range of synthetically useful reactions.[2]

Visible-light photoredox catalysis has revolutionized the generation of acetyl radicals, offering a green and efficient alternative to traditional methods that often require harsh conditions like high temperatures or UV irradiation.[2][4] This approach typically involves the single-electron transfer (SET) between a photo-excited catalyst and an this compound precursor, leading to the formation of the desired radical species. Common and effective precursors for the this compound include pyruvic acid (an α-keto acid) and various aldehydes.[2]

Key Reaction Classes and Mechanisms

Two primary strategies have proven highly effective for the C-H functionalization of acetyl radicals: the Minisci-type reaction for heteroaromatic compounds and dual catalytic systems for a broader range of substrates.

Minisci-Type C-H Acylation of Heteroarenes

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[5] In the context of this compound chemistry, this reaction allows for the direct C-H acylation of various nitrogen-containing heterocycles such as quinolines, isoquinolines, and quinoxalines.[6][7][8] The this compound is typically generated via photoredox catalysis from precursors like α-keto acids or aldehydes. The general mechanism involves the generation of the this compound, its addition to the protonated heteroarene, and subsequent oxidation and deprotonation to restore aromaticity.

Minisci_Mechanism cluster_generation This compound Generation cluster_functionalization C-H Functionalization Precursor This compound Precursor (e.g., α-Keto Acid) Acetyl_Radical This compound (CH₃CO•) Precursor->Acetyl_Radical SET with PC*, Decarboxylation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light Heteroarene Protonated Heteroarene Acetyl_Radical->Heteroarene Addition Radical_Adduct Radical Adduct Intermediate Heteroarene->Radical_Adduct Cation_Radical Cation Radical Radical_Adduct->Cation_Radical Oxidation Product Acylated Heteroarene Cation_Radical->Product -H⁺

Caption: Generalized workflow for Minisci-type C-H acylation.
Dual Catalysis: Merging Photoredox and Nickel Catalysis

For substrates that are not amenable to the Minisci reaction, a dual catalytic system combining a photoredox catalyst with a transition metal catalyst, such as nickel, offers a powerful alternative.[6][9][10][11] This approach has been successfully applied to the C-H acylation of indoles.[10][12] The proposed mechanism involves the generation of the this compound by the photocatalyst, followed by a nickel-mediated cross-coupling cycle. This cycle typically involves C-H activation of the substrate by a low-valent nickel species, reaction with the this compound, and reductive elimination to afford the acylated product.[12]

Dual_Catalysis_Workflow cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light Precursor This compound Precursor Acetyl_Radical This compound (CH₃CO•) Precursor->Acetyl_Radical SET with PC* Ni_intermediate1 Ni(II) Intermediate (after C-H activation) Acetyl_Radical->Ni_intermediate1 Ni0 Ni(0) Ni0->Ni_intermediate1 C-H Activation with Substrate Ni_intermediate2 Ni(III) Intermediate Ni_intermediate1->Ni_intermediate2 Reaction with This compound Ni_intermediate2->Ni0 Regeneration Product Acylated Product Ni_intermediate2->Product Reductive Elimination Substrate Substrate (e.g., Indole)

Caption: Workflow of dual photoredox and nickel catalysis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Photoredox-Mediated Minisci-Type C-H Acylation of Heteroarenes with α-Keto Acids

This protocol describes a metal-free approach for the acylation of N-heterocycles.[13]

Materials:

  • Heterocycle (e.g., quinoline, isoquinoline) (1.0 equiv)

  • α-Keto acid (e.g., pyruvic acid) (1.5 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Base (e.g., Na₂CO₃) (1.5 equiv)

  • Dry, degassed solvent (e.g., DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp, 3W)

Procedure:

  • To a reaction vial, add the heterocycle, α-keto acid, photocatalyst, and base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the dry, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Dual Nickel/Photoredox-Catalyzed C-H Acylation of Indoles with Carboxylic Acids

This protocol outlines a method for the asymmetric acylation of benzylic C-H bonds.[9][11]

Materials:

  • Indole (B1671886) substrate (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Nickel catalyst (e.g., NiBr₂·diglyme) (10 mol%)

  • Chiral ligand (e.g., bis(oxazoline)) (12 mol%)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Activating agent (e.g., dimethyl dicarbonate) (3.0 equiv)

  • Base (e.g., K₂HPO₄) (3.0 equiv)

  • Dry, degassed solvent (e.g., DME)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a glovebox, add the nickel catalyst and chiral ligand to a reaction vial.

  • Add the solvent and stir for 10 minutes.

  • Add the indole substrate, carboxylic acid, photocatalyst, activating agent, and base to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The following tables summarize the scope and yields for representative this compound-mediated C-H functionalization reactions.

Table 1: Minisci-Type Acylation of N-Heterocycles with n-Butanal [1]

EntryHeterocycleProductYield (%)
1Quinoline2-Butanoylquinoline75
2Isoquinoline1-Butanoylisoquinoline82
3Quinoxaline (B1680401)2-Butanoylquinoxaline68
4Pyridine2-Butanoylpyridine45

Reaction conditions: Heterocycle (0.2 mmol), n-butanal (8-15 equiv), TFA (1.5-4.5 equiv), EtOAc (0.15 M) at 100 °C under O₂ atmosphere.

Table 2: Dual Nickel/Photoredox-Catalyzed Acylation of Benzylic C-H Bonds [11]

EntryAlkylareneCarboxylic AcidProductYield (%)ee (%)
14-Ethylbiphenyl3-Phenylpropanoic acid1-(Biphenyl-4-yl)-3-phenylpropan-1-one8594
21,2-DihydronaphthaleneAcetic acid1-Acetyl-1,2-dihydronaphthalene7892
3TetralinBenzoic acid1-Benzoyltetralin8290
4IndaneCyclopropanecarboxylic acid1-(Cyclopropanecarbonyl)indane7591

Reaction conditions: Alkylarene (0.5 mmol), carboxylic acid (0.6 mmol), NiBr₂·diglyme (10 mol%), chiral ligand (12 mol%), Ir photocatalyst (1.5 mol%), DMDC (3.0 equiv), K₂HPO₄ (3.0 equiv), DME, rt.

Conclusion

The use of acetyl radicals for C-H functionalization represents a significant advancement in synthetic methodology. The photoredox-catalyzed generation of these radicals from readily available precursors provides a mild and efficient route to valuable acetylated compounds. The Minisci-type reaction and dual catalytic systems described herein offer versatile strategies for the C-H acylation of a broad range of substrates. These protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the exploration and application of this powerful synthetic tool in drug discovery and materials science.

References

Application Notes and Protocols for Acetyl Radical Identification using Spin Trapping Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the identification of the highly reactive and short-lived acetyl radical (•COCH₃) using spin trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and Spin Trapping

The this compound is a carbon-centered radical that can be generated through various chemical and biological processes, including the photodecomposition of ketones, oxidation of acetaldehyde, and decarboxylation of pyruvate (B1213749). Due to its high reactivity and short half-life, direct detection of the this compound is challenging.[1]

Spin trapping is a powerful analytical technique that overcomes this limitation by utilizing a "spin trap" molecule to react with the transient radical, forming a more stable and persistent radical adduct.[2] This spin adduct can then be detected and characterized by EPR spectroscopy, providing information about the structure of the original trapped radical. Commonly used spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[2] The resulting EPR spectrum's hyperfine coupling constants (hfcc) are characteristic of the trapped radical and the spin trap used, allowing for its identification.

Application in Drug Development

The identification of acetyl radicals is crucial in drug development for several reasons:

  • Drug Metabolism: Some drugs can be metabolized to form acetyl radicals, which can then lead to covalent binding to cellular macromolecules, such as proteins and DNA, potentially causing drug-induced toxicity.

  • Oxidative Stress: Acetyl radicals can contribute to oxidative stress, a key factor in the pathogenesis of various diseases. Understanding the role of these radicals can aid in the development of targeted antioxidant therapies.

  • Mechanism of Action: For certain drugs, the generation of radical species, including acetyl radicals, may be integral to their therapeutic mechanism of action.

Key Spin Traps for this compound Identification

The choice of spin trap is critical for the successful detection and identification of the this compound. The two most common spin traps for this purpose are PBN and DMPO.

Spin TrapAdvantagesDisadvantages
PBN Forms relatively stable adducts with carbon-centered radicals. The EPR spectrum of the PBN-acetyl adduct is well-characterized.The EPR spectra of PBN adducts can sometimes be less informative about the structure of the trapped radical compared to DMPO.
DMPO Often provides more detailed hyperfine structure in the EPR spectrum, aiding in the unambiguous identification of the trapped radical.The DMPO-acetyl adduct appears to be less extensively studied, and its specific hyperfine coupling constants are not as readily available in the literature. The stability of the adduct can also be a concern.

Quantitative Data: Hyperfine Coupling Constants

The identification of a trapped radical is primarily based on the analysis of the hyperfine coupling constants of its spin adduct's EPR spectrum. Below is a summary of reported hfcc values for this compound adducts.

RadicalSpin TrapSolventaN (G)aH (G)g-factorReference
Acetyl (•COCH₃)PBNAcetaldehyde14.73.4-Jenkins et al., 1997
Acetylperoxyl (CH₃C(O)OO•)DMPOCH₃CN13.1988.002.0055Li et al., 2023
Acetyl (•COCH₃) DMPO - N/A N/A - Not readily available in literature

Note: The hyperfine coupling constants for the DMPO-acetyl radical adduct are not well-documented in the reviewed literature. Researchers may need to determine these values experimentally.

Experimental Protocols

Here are detailed protocols for the generation and spin trapping of acetyl radicals for EPR analysis.

Protocol 1: this compound Generation via Photodecomposition of Acetaldehyde

This protocol is adapted from the study by Jenkins et al. (1997) on the photodecomposition of acetaldehyde.

Materials:

  • Acetaldehyde

  • α-phenyl-N-tert-butylnitrone (PBN)

  • Deoxygenated solvent (e.g., benzene (B151609) or acetonitrile)

  • EPR flat cell or capillary tube

  • UV light source (sunlight or a UV lamp)

  • EPR spectrometer

Procedure:

  • Prepare a solution of PBN (e.g., 50 mM) in deoxygenated acetaldehyde. The use of a deoxygenated solvent is crucial to prevent the formation of acetylperoxyl radicals.

  • Transfer the solution to an EPR flat cell or a quartz capillary tube.

  • Place the sample in the cavity of the EPR spectrometer.

  • Irradiate the sample with a UV light source. Direct sunlight can be used, or a more controlled UV lamp.

  • Record the EPR spectrum. The PBN-acetyl adduct is expected to give a characteristic six-line spectrum.

  • Simulate the experimental spectrum to determine the hyperfine coupling constants and confirm the identity of the trapped radical.

Protocol 2: this compound Generation from Pyruvate Oxidation

This protocol describes a potential method for generating acetyl radicals from the enzymatic decarboxylation of pyruvate, a key metabolic intermediate.

Materials:

  • Sodium pyruvate

  • Pyruvate decarboxylase (from brewer's yeast)

  • Thiamine pyrophosphate (TPP) - cofactor for pyruvate decarboxylase

  • Magnesium chloride (MgCl₂)

  • Spin trap (PBN or DMPO)

  • Deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 6.0)

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Prepare a reaction mixture in a deoxygenated buffer containing:

    • Sodium pyruvate (e.g., 100 mM)

    • Pyruvate decarboxylase (e.g., 10-20 units/mL)

    • TPP (e.g., 1 mM)

    • MgCl₂ (e.g., 5 mM)

    • Spin trap (PBN or DMPO, e.g., 50-100 mM)

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-37 °C).

  • At various time points, transfer an aliquot of the reaction mixture to an EPR flat cell or capillary tube.

  • Record the EPR spectrum and analyze for the presence of the spin adduct of the this compound.

Visualizations

Experimental Workflow for this compound Trapping

experimental_workflow cluster_generation This compound Generation cluster_trapping Spin Trapping cluster_detection Detection & Analysis acetaldehyde Acetaldehyde Photolysis spin_trap Addition of Spin Trap (PBN or DMPO) acetaldehyde->spin_trap pyruvate Pyruvate Oxidation pyruvate->spin_trap epr EPR Spectroscopy spin_trap->epr Formation of Stable Spin Adduct analysis Spectral Analysis (Hyperfine Coupling Constants) epr->analysis pyruvate_decarboxylation Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Normal Metabolism AcetylRadical This compound (•COCH₃) PDC->AcetylRadical Aberrant Decarboxylation/ Side Reaction SpinTrap Spin Trap (e.g., PBN, DMPO) AcetylRadical->SpinTrap SpinAdduct Stable Spin Adduct SpinTrap->SpinAdduct EPR EPR Detection SpinAdduct->EPR

References

Application Notes and Protocols: Visible-Light Mediated Generation of Acyl Radicals from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of acyl radicals through visible-light photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis.[1][2] This approach offers a mild and efficient alternative to traditional methods that often require harsh conditions, such as the use of stoichiometric, toxic reagents or high temperatures.[3] Aldehydes, being abundant and readily available, serve as excellent precursors for acyl radicals via a hydrogen atom transfer (HAT) process.[2] The resulting acyl radicals are valuable intermediates that can participate in a wide range of chemical transformations, including acylations, cross-couplings, and cyclizations, enabling the synthesis of complex molecules with significant biological and pharmaceutical relevance.[1][3]

This document provides an overview of the applications of this methodology, detailed experimental protocols for key transformations, and a summary of reaction outcomes for various substrates.

Application Notes

The visible-light mediated generation of acyl radicals from aldehydes has found broad applicability in the synthesis of various important molecular scaffolds.

  • Synthesis of Ketones and Heterocycles: Acyl radicals generated from aldehydes can be effectively coupled with various radical acceptors. For instance, the acylation of heteroarenes like phenanthridine (B189435) has been achieved, though yields can vary depending on the electronic properties of the aldehyde substituents.[2] This methodology has also been applied to the synthesis of coumarins, which are prevalent in bioactive natural products.[4][5] The reaction of aldehydes with alkynoates under visible light irradiation provides a direct route to 3-acylcoumarins.[1][5]

  • Oxidation to Carboxylic Acids: In the presence of an oxygen atmosphere, the photocatalytic activation of aldehydes can lead to their efficient oxidation to the corresponding carboxylic acids.[3] This transformation is environmentally friendly, often proceeding under catalyst-free conditions or with simple organic dyes, using molecular oxygen as the terminal oxidant.[6][7]

  • Amide Bond Formation: The acyl radicals generated can be trapped by nitrogen-based reagents to form amides, a fundamental linkage in pharmaceuticals and biomolecules.[2]

  • C-C Bond Formation: These reactive intermediates readily participate in Giese-type additions to activated alkenes, enabling the formation of new carbon-carbon bonds under mild conditions.[2]

The choice of photocatalyst is crucial and can range from transition metal complexes, such as iridium and ruthenium polypyridyl complexes, to organic dyes like Eosin Y and 2-tert-butyl-anthraquinone, and even catalyst-free systems under UV or sunlight irradiation.[2][4][7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for representative examples of visible-light mediated transformations involving acyl radicals generated from aldehydes.

Reaction TypeAldehyde SubstrateCoupling Partner/OxidantPhotocatalyst/ConditionsYield (%)Reference(s)
Acylation of HeteroareneBenzaldehydePhenanthridineRu(bpy)₃Cl₂ / Blue LEDs73[2]
4-MethoxybenzaldehydePhenanthridineRu(bpy)₃Cl₂ / Blue LEDs65[2]
4-ChlorobenzaldehydePhenanthridineRu(bpy)₃Cl₂ / Blue LEDs55[2]
Synthesis of 3-AcylcoumarinsBenzaldehydePhenyl propiolate2-tBu-AQN, BPO / Visible Light85[4]
HeptanalPhenyl propiolate2-tBu-AQN, BPO / Visible Light72[1]
CyclohexanecarboxaldehydePhenyl propiolate2-tBu-AQN, BPO / Visible Light78[1]
Aerobic Oxidation to Carboxylic Acid4-NitrobenzaldehydeO₂Catalyst-free / 360-365 nm LED / H₂O:EtOAc95[6]
4-MethoxybenzaldehydeO₂Catalyst-free / 360-365 nm LED / H₂O:EtOAc92[6]
2-NaphthaldehydeO₂Catalyst-free / 360-365 nm LED / H₂O:EtOAc85[6]
CinnamaldehydeO₂Catalyst-free / 370 nm LED or Sunlight / Acetone:H₂O90[7]
DodecanalO₂Catalyst-free / 370 nm LED or Sunlight / Acetone:H₂O88[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Acylcoumarins via Radical Acylation/Cyclization of Alkynoates with Aldehydes

This protocol is based on the visible-light-promoted reaction between aldehydes and alkynoates.[1][4]

Materials:

  • Aldehyde (1.0 equiv)

  • Alkynoate (1.2 equiv)

  • 2-tert-butyl-anthraquinone (2-tBu-AQN) (10 mol%)

  • Benzoyl peroxide (BPO) (1.5 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., blue LEDs)

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk tube or vial, add the aldehyde, alkynoate, 2-tBu-AQN, and BPO.

  • Add a magnetic stir bar and seal the vessel with a septum.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Add the anhydrous solvent via syringe under an inert atmosphere.

  • Place the reaction vessel at a fixed distance from the visible light source and begin irradiation with vigorous stirring. A cooling fan may be used to maintain room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the light source and quench the reaction by opening the vessel to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-acylcoumarin.

Protocol 2: Visible-Light-Promoted Aerobic Oxidation of Aldehydes to Carboxylic Acids

This protocol describes a catalyst-free method for the oxidation of aldehydes using molecular oxygen and light.[6][7]

Materials:

  • Aldehyde (1.0 equiv)

  • Solvent system (e.g., Acetone/H₂O 10:1 or H₂O/EtOAc 4:1)[6][7]

  • Reaction tube or flask with a magnetic stir bar

  • Oxygen balloon

  • Light source (e.g., 360-370 nm LEDs or sunlight)[6][7]

  • Standard laboratory glassware for workup and purification

Procedure:

  • Add the aldehyde to a reaction tube or flask containing a magnetic stir bar.

  • Add the chosen solvent system.

  • Seal the vessel and introduce an oxygen atmosphere using a balloon.

  • Irradiate the vigorously stirred mixture with the light source at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, stop the irradiation.

  • For workup, evaporate the organic solvent if used.

  • Adjust the pH of the aqueous solution to basic (e.g., pH 12 with 0.2 M NaOH) and wash with an organic solvent like ethyl acetate (B1210297) to remove any non-acidic impurities.[6]

  • Acidify the aqueous layer to pH 2 with an acid (e.g., 0.2 M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[6]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Visualizations

Acyl_Radical_Generation cluster_initiation Initiation cluster_HAT Hydrogen Atom Transfer (HAT) cluster_reaction Reaction PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) HAT_reagent HAT Reagent PC_excited->HAT_reagent SET or EnT Aldehyde R-CHO (Aldehyde) Acyl_Radical R-C(O)• (Acyl Radical) Aldehyde->Acyl_Radical Coupling_Partner Coupling Partner Acyl_Radical->Coupling_Partner HAT_radical HAT Radical HAT_reagent->HAT_radical HAT_radical->Aldehyde HAT Product Product Coupling_Partner->Product

Caption: General mechanism for acyl radical generation via Hydrogen Atom Transfer (HAT).

Experimental_Workflow start Start setup Combine Reactants: - Aldehyde - Coupling Partner - Photocatalyst - Solvent start->setup degas Degas Mixture (N₂ or Ar / Freeze-Pump-Thaw) setup->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) with Stirring degas->irradiate monitor Monitor Reaction Progress (TLC / GC-MS) irradiate->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a visible-light mediated reaction.

References

Application of Acetyl Radicals in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of acetyl radicals in polymer chemistry. Acetyl radicals (CH₃CO•) serve as effective initiators in radical polymerization and can be employed in polymer modification. Their generation is typically achieved through the photolysis of biacetyl (2,3-butanedione), a readily available and efficient photoinitiator.

Generation of Acetyl Radicals

Acetyl radicals are primarily generated via the photochemical cleavage of biacetyl. Upon absorption of ultraviolet (UV) light, biacetyl undergoes α-cleavage to produce two acetyl radicals. This process is highly efficient and allows for spatial and temporal control over the initiation of polymerization.

Reaction Mechanism: Photolysis of Biacetyl

Biacetyl Biacetyl (CH₃COCOCH₃) Excited_Biacetyl Biacetyl* Biacetyl->Excited_Biacetyl hν (UV Light) Acetyl_Radicals 2 x Acetyl Radical (CH₃CO•) Excited_Biacetyl->Acetyl_Radicals α-cleavage

Caption: Photochemical generation of acetyl radicals from biacetyl.

Application in Radical Polymerization

Acetyl radicals are effective in initiating the polymerization of various vinyl monomers, such as styrenes and acrylates. The process follows the conventional steps of radical polymerization: initiation, propagation, and termination.

General Workflow for this compound-Initiated Polymerization

The experimental workflow involves the preparation of a monomer solution containing biacetyl, followed by irradiation with a suitable UV light source to trigger polymerization.

A Prepare Monomer Solution (Monomer + Biacetyl) B Deoxygenate Solution (e.g., N₂ Purge) A->B C Irradiate with UV Light (Initiation) B->C D Polymerization (Propagation) C->D E Terminate Reaction (e.g., Cool and expose to air) D->E F Isolate and Purify Polymer (Precipitation) E->F G Characterize Polymer (GPC, NMR, etc.) F->G A Step 1: Polymerize Monomer A with a photoinitiator to form a macroinitiator with a photolabile end-group B Isolate and Purify Macroinitiator A->B C Step 2: Irradiate Macroinitiator in the presence of Monomer B B->C D Formation of Block Copolymer (A-b-B) C->D E Isolate and Characterize Block Copolymer D->E

Application Notes and Protocols: Generation of Acetyl Radicals from α-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of acetyl radicals, and more broadly acyl radicals, from readily available α-keto acids represents a significant advancement in synthetic organic chemistry. This methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds under mild conditions, making it highly valuable for the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. Traditional methods for generating acyl radicals often require harsh conditions or the use of toxic reagents. In contrast, modern approaches, particularly those employing visible-light photoredox catalysis, offer a more sustainable and efficient alternative.

This document provides detailed application notes and experimental protocols for the generation of acetyl and other acyl radicals from α-keto acids. The primary focus is on photoredox-catalyzed decarboxylation, a method that has gained widespread use due to its operational simplicity and broad functional group tolerance.[1][2]

The core transformation involves the single-electron oxidation of the carboxylate of an α-keto acid by an excited photocatalyst. This is followed by rapid decarboxylation to yield the desired acyl radical. This transient radical species can then be engaged in a variety of synthetic transformations, such as the acylation of heterocycles or the synthesis of ketones via coupling with aryl halides.[3][4][5]

Key Applications

  • Synthesis of Ketones: Acyl radicals generated from α-keto acids can be coupled with aryl or vinyl halides in the presence of a nickel co-catalyst to produce a diverse range of ketones.[4][6][7]

  • Acylation of Heterocycles: This method allows for the direct acylation of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.[3][5]

  • Giese-Type Additions: The nucleophilic acyl radicals can add to electron-deficient olefins in Giese-type reactions to form new C-C bonds.

  • Flow Chemistry: The photochemical nature of this reaction makes it amenable to continuous flow setups, allowing for enhanced scalability and control.

Reaction Mechanism: Photoredox-Catalyzed Generation of Acyl Radicals

The generation of acyl radicals from α-keto acids via visible-light photoredox catalysis generally proceeds through the following steps:

  • Excitation of the Photocatalyst (PC): The photocatalyst absorbs visible light, promoting it to an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the carboxylate of the α-keto acid, which is typically deprotonated in situ by a mild base. This SET process generates an acyloxy radical and the reduced form of the photocatalyst (PC•⁻).

  • Decarboxylation: The unstable acyloxy radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming the desired acyl radical.

  • Catalyst Regeneration and Product Formation: The reduced photocatalyst is re-oxidized to its ground state in a subsequent step of the catalytic cycle, which depends on the specific reaction. In the case of ketone synthesis with aryl halides and a nickel co-catalyst, the acyl radical adds to a Ni(0) complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the ketone product and regenerate the Ni(0) catalyst.

Reaction_Mechanism cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Activation PC PC PC_excited PC_excited PC->PC_excited Visible Light (hv) PC_reduced PC_reduced PC_excited->PC_reduced SET acyloxy_radical Acyloxy Radical (RCOO•) PC_excited->acyloxy_radical Oxidation PC_reduced->PC Regeneration alpha_keto_acid α-Keto Acid (RCOCOOH) carboxylate Carboxylate (RCOCOO⁻) alpha_keto_acid->carboxylate Base carboxylate->acyloxy_radical acyl_radical Acyl Radical (RCO•) acyloxy_radical->acyl_radical CO2 CO₂ acyloxy_radical->CO2 -CO₂ Product Product acyl_radical->Product Reaction with Substrate

Fig. 1: General mechanism for photoredox-catalyzed acyl radical generation.

Experimental Protocols

Protocol 1: Synthesis of Ketones via Decarboxylative Coupling of α-Keto Acids and Aryl Halides

This protocol is adapted from the work of Li and coworkers and describes the synthesis of ketones using 2-chloro-thioxanthen-9-one as an organic photocatalyst.[4]

Materials:

  • α-Keto acid (e.g., Phenylglyoxylic acid)

  • Aryl halide (e.g., 4-Bromobenzonitrile)

  • 2-Chloro-thioxanthen-9-one (Cl-TXO)

  • NiCl₂·6H₂O

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Nitrogen or Argon atmosphere

  • Blue LEDs (450-460 nm)

  • Schlenk tube or similar reaction vessel

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Assemble reaction vessel (Schlenk tube) start->setup add_reagents Add α-keto acid, aryl halide, photocatalyst, Ni catalyst, ligand, and base setup->add_reagents add_solvent Add anhydrous solvent (1,4-Dioxane) add_reagents->add_solvent degas Degas the mixture (e.g., three freeze-pump-thaw cycles) add_solvent->degas irradiate Irradiate with blue LEDs at room temperature degas->irradiate workup Reaction work-up: Quench, extract, and dry irradiate->workup purify Purify by column chromatography workup->purify analyze Analyze product (NMR, MS) purify->analyze end End analyze->end

Fig. 2: General workflow for the photocatalytic synthesis of ketones.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the α-keto acid (0.3 mmol, 1.5 equiv), aryl halide (0.2 mmol, 1.0 equiv), 2-chloro-thioxanthen-9-one (0.02 mmol, 10 mol%), NiCl₂·6H₂O (0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.012 mmol, 6 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous ammonium (B1175870) chloride (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ketone.

Quantitative Data:

The following table summarizes the yields for the synthesis of various ketones using the described protocol.

Entryα-Keto AcidAryl HalideProductYield (%)
1Phenylglyoxylic acid4-Bromobenzonitrile4-Benzoylbenzonitrile92
2Phenylglyoxylic acid1-Bromo-4-nitrobenzene4-Nitrophenyl(phenyl)methanone85
3Phenylglyoxylic acid4-Bromoanisole4-Methoxyphenyl(phenyl)methanone78
42-Oxobutanoic acid4-Bromobenzonitrile1-(4-Cyanophenyl)propan-1-one75
5Phenylglyoxylic acid2-BromopyridinePhenyl(pyridin-2-yl)methanone68
Protocol 2: Metal-Free Acylation of Heterocycles

This protocol is based on the work of Yu and coworkers for the metal-free, visible-light-induced decarboxylative acylation of N-aryl tetrahydroisoquinolines.[3][5]

Materials:

  • α-Keto acid (e.g., Phenylglyoxylic acid)

  • Heterocycle (e.g., 2-Phenyl-1,2,3,4-tetrahydroisoquinoline)

  • 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon atmosphere

  • Blue LEDs (450-460 nm)

  • Reaction vial

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the heterocycle (0.2 mmol, 1.0 equiv), α-keto acid (0.4 mmol, 2.0 equiv), and 4CzIPN (0.004 mmol, 2 mol%) in DMSO (2.0 mL).

  • Seal the vial and degas the solution by bubbling with nitrogen or argon for 15 minutes.

  • Place the vial at a distance of about 5 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-36 hours), dilute the reaction mixture with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data:

The following table presents the yields for the acylation of various heterocycles.

Entryα-Keto AcidHeterocycleProductYield (%)
1Phenylglyoxylic acid2-Phenyl-1,2,3,4-tetrahydroisoquinoline(2-Phenyl-3,4-dihydroisoquinolin-1(2H)-yl)(phenyl)methanone95
24-Methoxyphenylglyoxylic acid2-Phenyl-1,2,3,4-tetrahydroisoquinoline(4-Methoxyphenyl)(2-phenyl-3,4-dihydroisoquinolin-1(2H)-yl)methanone92
3Phenylglyoxylic acid2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline(2-(4-Chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-yl)(phenyl)methanone88
42-Naphthylglyoxylic acid2-Phenyl-1,2,3,4-tetrahydroisoquinolineNaphthalen-2-yl(2-phenyl-3,4-dihydroisoquinolin-1(2H)-yl)methanone85
5Thiophene-2-glyoxylic acid2-Phenyl-1,2,3,4-tetrahydroisoquinoline(2-Phenyl-3,4-dihydroisoquinolin-1(2H)-yl)(thiophen-2-yl)methanone76

Logical Relationship of Reaction Components

The success of the photocatalytic generation of acetyl radicals from α-keto acids depends on the interplay of several key components. The following diagram illustrates their logical relationship.

Logical_Relationship alpha_keto_acid α-Keto Acid (Radical Precursor) product Desired Product (e.g., Ketone, Acylated Heterocycle) alpha_keto_acid->product Forms radical for photocatalyst Photocatalyst (e.g., 4CzIPN, Cl-TXO) photocatalyst->alpha_keto_acid Oxidizes light_source Visible Light Source (e.g., Blue LEDs) light_source->photocatalyst Excites solvent Solvent (e.g., DMSO, Dioxane) solvent->alpha_keto_acid Solubilizes solvent->photocatalyst Solubilizes coupling_partner Coupling Partner (e.g., Aryl Halide, Heterocycle) solvent->coupling_partner Solubilizes base Base (optional) (e.g., K₂CO₃) base->alpha_keto_acid Deprotonates coupling_partner->product Reacts to form cocatalyst Co-catalyst (optional) (e.g., Ni salt + ligand) cocatalyst->product Mediates coupling to

References

Application Notes: Acetyl Radical Precursors for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetyl radicals are highly reactive, nucleophilic intermediates that serve as powerful tools in modern organic synthesis.[1] Their utility lies in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures, including ketones, functionalized carbonyl compounds, and acylated heterocycles.[1][2] Traditional methods for generating acyl radicals often required harsh conditions, such as high temperatures or UV irradiation.[1] However, the advent of visible-light photoredox catalysis has revolutionized this field, providing mild and efficient pathways to access these valuable synthetic intermediates from a wide array of stable precursors.[3][4]

These notes provide an overview of common acetyl radical precursors, their activation methods, and detailed protocols for their application in key synthetic transformations.

Precursors via Decarboxylation: α-Keto Acids

α-Keto acids are among the most popular precursors for generating acyl radicals due to their facile decarboxylation upon single-electron oxidation under photoredox conditions.[2] This process is highly efficient and atom-economical, releasing carbon dioxide as the only byproduct.[5] The resulting acyl radicals can participate in a variety of coupling reactions, including Giese-type additions and metallaphotoredox-catalyzed cross-couplings.[1][2]

photoredox_decarboxylation General Mechanism for Photoredox Decarboxylation cluster_cycle PC Photocatalyst (e.g., Ir(III), Ru(II)) PC_excited *Photocatalyst (Excited State) PC->PC_excited Visible Light (hν) PC_reduced Reduced Catalyst (e.g., Ir(II), Ru(I)) PC_excited->PC_reduced SET Precursor α-Keto Acid (RCOCOOH) Radical_Anion Precursor Radical Anion [RCOCOOH]•- Precursor->Radical_Anion e- from *PC Acetyl_Radical This compound (RCO)• Radical_Anion->Acetyl_Radical - CO2 Product_Radical Product Radical Acetyl_Radical->Product_Radical + Substrate PC_reduced->PC SET Oxidant Oxidant or Reaction Partner Substrate Substrate (e.g., Alkene, Aryl Halide) Product Acylated Product Product_Radical->Product Further Reaction

Caption: Photoredox catalytic cycle for this compound generation from α-keto acids.

Data Presentation: Decarboxylative Acylation Reactions

Precursor (Example)Reaction PartnerCatalyst(s)SolventYield (%)Reference
Phenylglyoxylic acid4-MethoxystyreneIr[dF(CF3)ppy]2(dtbbpy)PF6Dioxane94[1]
2-Oxo-4-phenylbutanoic acidEthyl acrylateRu(bpy)3Cl2DMF85[1]
Phenylglyoxylic acid4-BromobenzonitrileIr(ppy)3 / NiBr2·glymeDMA92[1]
1-Methyl-1H-indole-3-glyoxylic acidN-PhenylacrylamidePDI / Ph3PCH3CN78[2]
2-(4-Fluorophenyl)-2-oxoacetic acid1-OcteneCl-TXODioxane82[6]

Experimental Protocol: Decarboxylative Arylation of α-Keto Acids[1]

  • Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the α-keto acid (0.2 mmol, 1.0 equiv.), aryl halide (0.3 mmol, 1.5 equiv.), photocatalyst Ir(ppy)3 (1-2 mol%), and NiBr2·glyme (10 mol%).

  • Assembly: Cap the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA, 2.0 mL) via syringe, followed by a tertiary amine base (e.g., DBU, 0.3 mmol, 1.5 equiv.).

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (40 W, λ = 450 nm) and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired ketone product.

Precursors via Hydrogen Atom Transfer (HAT): Aldehydes

Aldehydes are abundant and atom-economical precursors for acetyl radicals.[1] The aldehydic C-H bond can be homolytically cleaved via a Hydrogen Atom Transfer (HAT) process, typically mediated by a photogenerated radical species or a HAT catalyst.[1][7] This method is particularly useful for intra- and intermolecular hydroacylation reactions.

hat_mechanism Generation of Acetyl Radicals via Hydrogen Atom Transfer (HAT) PC Photocatalyst (e.g., Eosin Y) PC_excited *Photocatalyst PC->PC_excited Visible Light (hν) HAT_Radical HAT Radical (e.g., •OOH, SO₄•⁻) PC_excited->HAT_Radical Energy or Electron Transfer HAT_Reagent HAT Reagent Precursor (e.g., ¹O₂, Persulfate) Acetyl_Radical This compound (RCO)• HAT_Radical->Acetyl_Radical HAT Aldehyde Aldehyde (RCHO) Product_Radical Adduct Radical Acetyl_Radical->Product_Radical + Alkene Alkene Alkene Product Hydroacylated Product Product_Radical->Product Chain Propagation (HAT from RCHO)

Caption: General workflow for this compound generation from aldehydes via HAT.

Data Presentation: Hydroacylation of Alkenes with Aldehydes

AldehydeAlkeneCatalystAdditiveYield (%)Reference
BenzaldehydeN-BenzylmaleimideRu(bpy)3(PF6)2TBHP88[1]
4-ChlorobenzaldehydeDiethyl maleateMethylene BlueK2S2O875[1]
HeptanalStyreneEosin YQuinuclidine65[1]
CyclohexanecarboxaldehydeAcrylonitrileIr(dFppy)3O2 (air)72[1]

Experimental Protocol: Photocatalytic Hydroacylation of an Alkene[1]

  • Preparation: In a 10 mL Schlenk tube, combine the aldehyde (1.0 mmol, 2.0 equiv.), alkene (0.5 mmol, 1.0 equiv.), and photocatalyst (e.g., Ru(bpy)3(PF6)2, 1 mol%).

  • Reagent Addition: Add a HAT reagent or co-catalyst if required (e.g., TBHP, 1.5 equiv.).

  • Solvent and Degassing: Add the appropriate solvent (e.g., CH3CN, 5 mL). Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Backfill the tube with an inert atmosphere (N2 or Ar). Irradiate the mixture with a compact fluorescent lamp (CFL) or LED strip while stirring at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion (typically 6-12 hours), remove the solvent in vacuo.

  • Purification: Purify the residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the ketone product.

Precursors via C-O Bond Activation: Carboxylic Acids

Directly using carboxylic acids as this compound precursors is challenging but highly desirable. Modern methods often employ a dual catalytic system, merging photoredox catalysis with another catalytic cycle (e.g., nickel catalysis).[5] The carboxylic acid is typically activated in situ to form a redox-active species, which then undergoes single-electron reduction to generate the acyl radical.[3][4]

dual_catalysis Metallaphotoredox Decarboxylative Acylation cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Ir2 Ir(II) Ir3_star->Ir2 SET R1_rad Alkyl Radical (R¹•) Ir3_star->R1_rad -CO₂ Ir2->Ir3 SET Ni1 Ni(I)-Acyl Ni3 Ni(III) Complex Ni1->Ni3 Oxidative Addition R2COOH Aryl Carboxylic Acid (R²COOH) Ni1_R Ni(I)-Alkyl Ni3->Ni1_R Reductive Elimination Product Ketone (R¹COR²) Ni3->Product Ni1_R->Ir2 to Ir(II) Ni1_R->Ni1 Regeneration R1COOH Alkyl Carboxylic Acid (R¹COOH) R2COOH->Ni3 + Anhydride R1_rad->Ni1 Radical Addition Anhydride Anhydride

Caption: Dual catalytic cycle for ketone synthesis from two different carboxylic acids.

Data Presentation: Decarboxylative Cross-Coupling of Carboxylic Acids[5]

Aliphatic AcidAryl AcidCatalyst SystemBaseYield (%)
Cyclohexanecarboxylic acidBenzoic acidIr[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·DMECs2CO398
4-Phenylbutanoic acid4-(Trifluoromethyl)benzoic acidIr[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·DMECs2CO385
Pivalic acid2-Naphthoic acidIr[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·DMECs2CO375
Adipic acid monomethyl ester4-Methoxybenzoic acidIr[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·DMECs2CO368

Experimental Protocol: Ketone Synthesis from Two Carboxylic Acids[5]

  • Preparation: In an oven-dried vial, combine the aliphatic carboxylic acid (0.3 mmol, 1.5 equiv.), aryl carboxylic acid (0.2 mmol, 1.0 equiv.), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·DME (10 mol%), and a ligand (e.g., dtbbpy, 10 mol%).

  • Reagent Addition: Add Cs2CO3 (0.4 mmol, 2.0 equiv.) and an activating agent (e.g., acetic anhydride, 0.4 mmol, 2.0 equiv.).

  • Assembly and Degassing: Seal the vial and evacuate and backfill with argon three times. Add degassed dioxane (2.0 mL).

  • Reaction: Stir the mixture under irradiation from a 34 W blue LED at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na2SO4.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by preparative thin-layer chromatography (PTLC) to yield the asymmetrical ketone.

Other Notable Precursors

While the aforementioned precursors are widely used, other functional groups can also be effectively converted into acetyl radicals.

  • Acyl Thioesters: These stable compounds can generate acyl radicals under photoredox conditions, offering an alternative to more reactive precursors.[8]

  • Acyl Chlorides and Anhydrides: These can be activated by nucleophilic organic catalysts under blue light irradiation to form an intermediate that fragments into an acyl radical.[9]

  • Acyl Silanes: Photochemical cleavage of the C-Si bond provides another route to acyl radicals.[1]

workflow General Experimental Workflow for this compound Reactions cluster_prep 1. Reaction Setup cluster_exec 2. Reaction Execution cluster_isol 3. Isolation & Purification A Select Precursor (α-Keto Acid, Aldehyde, etc.) B Choose Catalyst System (Photocatalyst, Ni-catalyst, etc.) A->B C Prepare Anhydrous/ Degassed Solvent B->C D Combine Reagents in Inert Atmosphere C->D E Irradiate with Visible Light Source D->E F Monitor Progress (TLC, GC-MS) E->F G Aqueous Work-up F->G H Solvent Removal G->H I Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: A generalized workflow for synthetic applications of acetyl radicals.

References

Application Notes and Protocols: Acetyl Radical in Late-Stage Functionalization of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the direct modification of complex molecules at a late step in the synthetic route. This approach accelerates the generation of structure-activity relationships (SAR) and the optimization of lead compounds by bypassing the need for de novo synthesis. The introduction of an acetyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The use of acetyl radicals offers a novel and effective method for the late-stage acetylation of pharmaceuticals, particularly at C-H bonds that are otherwise unreactive. This document provides detailed application notes and protocols for the generation and application of acetyl radicals in the LSF of pharmaceutical compounds, with a focus on photoredox-mediated methodologies.

Application Notes

The utility of acetyl radicals in late-stage functionalization stems from their ability to be generated under mild conditions, often using visible light photoredox catalysis, which is compatible with a wide range of sensitive functional groups present in drug molecules.[1][2] Two primary strategies have emerged as particularly effective for the late-stage acetylation of pharmaceuticals: the Minisci-type C-H acetylation of heteroaromatics and the decarboxylative acylation of carboxylic acids.

Minisci-Type C-H Acetylation:

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring, a common motif in many pharmaceuticals.[3] Traditional Minisci reactions often require harsh conditions, but modern photoredox methods allow for the generation of acetyl radicals under mild conditions, making this transformation amenable to complex drug molecules.[1] A notable advantage is the high regioselectivity often observed, with acetylation occurring at specific positions on the heteroaromatic core.[4] Vinyl ethers have been identified as robust and inexpensive sources of acetyl radicals for this purpose.[4]

Decarboxylative Acylation:

This method utilizes readily available carboxylic acids as precursors to generate acetyl radicals via photoredox-catalyzed decarboxylation. This approach is particularly valuable as it allows for the coupling of two different carboxylic acid-derived fragments, expanding the possibilities for creating novel ketone-containing analogues of existing drugs. This strategy has been successfully applied to the late-stage modification of pharmaceuticals such as ketoprofen (B1673614) and indomethacin.

Data Presentation

Table 1: Substrate Scope of Minisci C-H Acetylation of N-Heteroarenes with Vinyl Ethers

N-Heteroarene SubstrateAcetyl SourceOxidantSolventYield (%)Reference
Lepidinen-Butyl vinyl etherNa₂S₂O₈DMSO85[4]
Quinaldinen-Butyl vinyl etherNa₂S₂O₈DMSO82[4]
Isoquinolinen-Butyl vinyl etherNa₂S₂O₈DMSO78[4]
Quinolinen-Butyl vinyl etherNa₂S₂O₈DMSO75[4]
Pyridinen-Butyl vinyl etherNa₂S₂O₈DMSO65[4]

Table 2: Decarboxylative Acylation of Carboxylic Acids with Thioesters

Carboxylic Acid SubstrateThioester PartnerPhotocatalystSolventYield (%)Reference
4-Methoxyphenylacetic acidS-phenyl 4-methoxybenzothioateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₃CN98
2-Naphthylacetic acidS-phenyl 2-naphthothioateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₃CN85
(4-Chlorophenyl)acetic acidS-phenyl 4-chlorobenzothioateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₃CN78
Cyclohexanecarboxylic acidS-phenyl benzothioateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₃CN65

Experimental Protocols

Protocol 1: Metal- and Photocatalyst-Free Minisci C-H Acetylation of N-Heteroarenes

This protocol is adapted from Dong et al., Org. Lett., 2021, 23, 4374-4378.[4]

Materials:

  • N-Heteroarene (e.g., Lepidine, 0.2 mmol, 1.0 equiv)

  • n-Butyl vinyl ether (78 μL, 0.6 mmol, 3.0 equiv)

  • Sodium persulfate (Na₂S₂O₈, 142.8 mg, 0.6 mmol, 3.0 equiv)

  • Trifluoroacetic acid (TFA, 30 μL, 0.4 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO), 6 mL

Procedure:

  • To a 15 mL glass vial, add the N-heteroarene (0.2 mmol), sodium persulfate (0.6 mmol), and DMSO (6 mL).

  • Add n-butyl vinyl ether (0.6 mmol) and trifluoroacetic acid (0.4 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired acetylated N-heteroarene.

Protocol 2: Visible-Light Photoredox-Catalyzed Decarboxylative Acylation

This protocol is a generalized procedure based on the principles of photoredox-catalyzed decarboxylative coupling.

Materials:

  • Carboxylic acid-containing pharmaceutical (e.g., a derivative of Indomethacin, 0.1 mmol, 1.0 equiv)

  • Acetyl radical precursor (e.g., pyruvic acid, 0.2 mmol, 2.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 0.3 equiv)

  • Solvent (e.g., degassed DMSO or CH₃CN), 2 mL

Procedure:

  • In a reaction tube equipped with a magnetic stir bar, combine the carboxylic acid-containing pharmaceutical (0.1 mmol), the this compound precursor (0.2 mmol), the photocatalyst (1-5 mol%), and the base (0.3 equiv).

  • Add the degassed solvent (2 mL) and seal the tube.

  • Place the reaction tube approximately 5-10 cm from a blue LED lamp (40-45 W).

  • Irradiate the reaction mixture with stirring at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the acetylated pharmaceutical derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Pharmaceutical Substrate, This compound Precursor, Photocatalyst, and Solvent in a Reaction Vial irradiation Irradiate with Blue LEDs with Stirring at Room Temperature reagents->irradiation Seal Vial monitoring Monitor Reaction Progress (TLC, LC-MS) irradiation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Acetylated Pharmaceutical purify->product

Caption: General experimental workflow for the late-stage acetylation of pharmaceuticals.

catalytic_cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC->PC_excited PC_excited->PC SET PC_excited->PC Precursor This compound Precursor (e.g., R-COOH) Radical This compound (CH₃CO•) Precursor->Radical Oxidative Decarboxylation - CO₂ - H⁺ Drug Pharmaceutical (Drug-H) Product Acetylated Pharmaceutical (Drug-COCH₃) Drug_Radical Drug Radical (Drug•) Drug->Drug_Radical Hydrogen Atom Transfer (HAT) Drug_Radical->Product + this compound

Caption: Proposed photocatalytic cycle for decarboxylative acetylation.

References

Troubleshooting & Optimization

Technical Support Center: Unwanted Side Reactions Involving Acetyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and mitigate unwanted side reactions caused by acetyl radicals in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an acetyl radical and how is it generated in my experiment?

An this compound (CH₃C•=O) is a highly reactive chemical species characterized by an unpaired electron on the carbonyl carbon. Due to this instability, it can participate in numerous unintended reactions. Common sources of this compound generation in a laboratory setting include:

  • Photochemical Cleavage: High-energy light (like UV) can break the bond between the carbonyl carbon and another group in precursors like pyruvic acid, α-diketones, and other carbonyl-containing compounds.[1]

  • Visible-Light Photoredox Catalysis: Modern synthetic methods use visible light and a photocatalyst to generate acetyl radicals from a wide range of precursors under milder conditions. These precursors include aldehydes, α-ketoacids, carboxylic acids, and acyl chlorides.[1]

  • Hydrogen Abstraction: Potent radicals, such as the hydroxyl radical (•OH), can abstract a hydrogen atom from acetaldehyde (B116499) to form an this compound.[1]

  • Thermal Decomposition: Some molecules can be heated to generate acetyl radicals, although this is often less controlled.

  • Metabolic Processes: In biological systems, enzymes like Cytochrome P450 can generate various radical species during the metabolism of drugs and other xenobiotics.[2]

Q2: What are the most common unwanted side reactions caused by acetyl radicals?

The high reactivity and ambiphilic (both nucleophilic and electrophilic) nature of the this compound lead to several common side reactions:[1]

  • Unwanted Acetylation: The radical can acetylate sensitive functional groups on your target molecule, substrates, or even solvent molecules. In protein studies, this can lead to non-specific modification of amino acid residues like lysine.[3]

  • Reaction with Oxygen: In the presence of dissolved oxygen, acetyl radicals react rapidly to form the highly oxidative acetylperoxyl radical (AcOO•).[1] This can initiate undesired oxidation cascades, damaging sensitive substrates or leading to complex product mixtures.

  • Polymerization/Oligomerization: Acetyl radicals can initiate the polymerization of susceptible monomers in your reaction, such as alkenes, leading to the formation of unwanted polymers or oligomers.

  • Solvent and Buffer Reactions: The radical can react with common laboratory solvents (like THF or methanol) or buffer components, consuming the radical and generating new impurities.

Q3: What is a radical scavenger and how does it work?

A radical scavenger, also known as a radical trap or inhibitor, is a compound that reacts with and neutralizes highly reactive free radicals. This prevents the radical from engaging in unwanted side reactions with your molecules of interest. The scavenger itself is converted into a much more stable radical or a stable, non-radical species. Common scavengers used to mitigate this compound side reactions include:

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy): A stable nitroxide radical that efficiently combines with carbon-centered radicals, including acetyl radicals, to form a stable, non-radical adduct.[4]

  • N-Acetylcysteine (NAC): A thiol-containing antioxidant. Its primary role is to act as a precursor for glutathione (B108866) (GSH), a major cellular antioxidant. NAC can help replenish cellular defenses against oxidative stress caused by radicals.[5][6][7]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can donate a hydrogen atom to quench radicals.

Troubleshooting Guide

Problem 1: My reaction is producing a complex mixture of unidentified byproducts, and the yield of my desired product is low.

Possible Cause Troubleshooting Steps
Generation of Acetyl Radicals and Subsequent Reactions: Your reaction conditions (e.g., use of a photoredox catalyst, high temperature, or presence of radical initiators) may be generating acetyl radicals that are reacting non-specifically.1. Confirm Radical Involvement: Add a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) to a small-scale test reaction. If the formation of byproducts is suppressed and the reaction producing your desired product is inhibited, it strongly suggests a radical-mediated pathway.[1][4]2. Degas Your Solvent: If the side reactions are due to oxidation, the this compound may be reacting with dissolved oxygen to form more aggressive acetylperoxyl radicals.[1] Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Lower the Temperature: If applicable, reducing the reaction temperature can decrease the rate of radical generation and subsequent side reactions.

Problem 2: I am performing a protein modification study, and I'm observing non-specific acetylation or oxidative damage to my protein.

Possible Cause Troubleshooting Steps
Non-enzymatic Acetylation by Acetyl Radicals: If your system generates acetyl radicals (e.g., from a drug metabolite or a chemical probe), they can directly and non-specifically acetylate reactive amino acid side chains, particularly the ε-amino group of lysine.1. Run a No-Enzyme Control: To distinguish between enzymatic and non-enzymatic acetylation, perform the reaction in the complete absence of the acetyltransferase enzyme. Any acetylation observed is non-enzymatic.[8]2. Use a Heat-Inactivated Enzyme Control: As a further check, use a heat-inactivated enzyme. This ensures that any observed acetylation is not due to a non-specific protein effect but requires the enzyme's catalytic activity.[8]
Oxidative Damage from Radical Species: The this compound or its subsequent products (like acetylperoxyl radical) can cause oxidative damage to sensitive residues such as methionine, tryptophan, and cysteine.[9][10]1. Add a Biocompatible Antioxidant: Include a scavenger like N-acetylcysteine (NAC) in your reaction buffer. NAC serves as a precursor to glutathione, boosting the system's ability to handle oxidative stress.[5][11]2. Characterize the Damage: Use mass spectrometry to identify the specific sites and types of modification (e.g., acetylation vs. oxidation) on your protein. This can provide clues about the reactive species involved.

Problem 3: My reaction is not going to completion, and I suspect my reagents are being consumed by side reactions.

Possible Cause Troubleshooting Steps
Radical Scavenging by Reagents or Solvents: The generated acetyl radicals may be reacting preferentially with one of your reagents or the solvent, effectively quenching the desired reaction pathway.1. Review Reagent Compatibility: Check the literature for the stability of your reagents in the presence of radicals. Solvents with easily abstractable hydrogens (e.g., THF) can be particularly susceptible.2. Increase Reagent Concentration: If a key reagent is being consumed, a modest increase in its stoichiometry might help push the desired reaction forward. However, this may also increase side reactions, so proceed with caution.3. Change the Solvent: Switch to a less reactive solvent if possible. For example, benzene (B151609) or tert-butanol (B103910) are generally more resistant to hydrogen abstraction by radicals than THF or methanol.

Quantitative Data on Radical Scavenging

The effectiveness of a scavenger is determined by how quickly it can react with the unwanted radical compared to other components in the reaction. The table below provides rate constants for the reaction of the stable radical TEMPO with various carbon-centered radicals, which serve as a proxy for its high reactivity towards acetyl radicals.

Table 1: Reaction Rate Constants of TEMPO with Carbon-Centered Radicals

Radical Species Rate Constant (k) in M⁻¹s⁻¹ Solvent
n-Nonyl Radical (Primary Alkyl) 1.2 x 10⁹ Not specified
tert-Butyl Radical (Tertiary Alkyl) 7.6 x 10⁸ Not specified
Benzyl Radical 4.9 x 10⁸ Not specified
Cumyl Radical 1.2 x 10⁸ Not specified

| 1-Phenylethyl Radical | ~1.0 x 10⁸ | Acetonitrile |

Data compiled from multiple sources.[1][12][13] Rate constants for radical-scavenger reactions are generally very high, often approaching the diffusion-controlled limit.

Experimental Protocols

Protocol 1: General Procedure for Using TEMPO as a Radical Scavenger in Organic Synthesis

This protocol describes how to perform a control experiment to test for the involvement of radical intermediates by quenching the reaction with TEMPO.

Materials:

  • Your reaction components (substrate, reagents, catalyst, solvent)

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Standard glassware for your reaction

  • Analytical tools (e.g., TLC, GC-MS, NMR)

Procedure:

  • Setup Parallel Reactions: Prepare at least two identical reactions. One will be the standard reaction, and the other will be the TEMPO-quenched reaction.

  • Prepare Reaction Mixture: In a clean, dry flask under an inert atmosphere, combine your substrate, solvent, and any other reagents except the component that initiates radical formation (e.g., the photocatalyst or thermal initiator).

  • Add TEMPO: To the designated scavenger reaction flask, add TEMPO. A typical starting concentration is 1.5 to 2.0 equivalents relative to the limiting reagent, but this may require optimization.

  • Initiate the Reaction: Add the initiating component to both flasks simultaneously (e.g., turn on the light for a photochemical reaction or begin heating for a thermal reaction).

  • Monitor the Reactions: Follow the progress of both reactions over time using an appropriate analytical technique (e.g., TLC or GC).

  • Analyze the Results:

    • If the main reaction proceeds while the TEMPO-containing reaction shows no formation of the desired product, it is strong evidence of a radical-mediated mechanism.[10][14]

    • Analyze the TEMPO-containing reaction mixture by mass spectrometry to identify the TEMPO-adduct of your suspected radical intermediate, which provides further evidence.

Protocol 2: Using N-Acetylcysteine (NAC) to Mitigate Oxidative Damage in Protein Assays

This protocol provides a general guideline for incorporating NAC into a protein-based assay to protect against oxidative side reactions from radical species.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH ~7.4)

  • N-Acetylcysteine (NAC)

  • Reagents for your primary reaction

  • Method for analyzing protein integrity and modification (e.g., SDS-PAGE, Western Blot for acetyl-lysine, Mass Spectrometry)

Procedure:

  • Prepare NAC Stock Solution: Prepare a fresh stock solution of NAC (e.g., 100 mM) in your assay buffer. Ensure the pH is readjusted to the desired value (~7.4) after dissolving the NAC, as it is acidic.

  • Determine Working Concentration: The optimal concentration of NAC can vary. Start with a final concentration in the range of 1-5 mM in your reaction mixture.

  • Pre-incubation (Optional but Recommended): Add the NAC to your protein solution and incubate for 15-30 minutes at room temperature before initiating the main reaction. This allows the NAC to be present as a protectant from the moment radical generation begins.

  • Initiate the Reaction: Add the other reaction components to start the assay.

  • Run Controls: It is critical to run parallel experiments:

    • Positive Control: Reaction without NAC to observe the full extent of any damage.

    • Negative Control: Protein in buffer with NAC but without the reaction initiator to ensure NAC itself is not causing modifications.

  • Analyze the Protein: After the reaction is complete, analyze the protein samples. Compare the results from the NAC-containing reaction to the controls. A reduction in non-specific modifications (like unwanted oxidation or acetylation) in the presence of NAC indicates it is effectively scavenging the damaging radical species or their byproducts.[15]

Visualizations

G cluster_gen Radical Generation cluster_path Reaction Pathways cluster_sol Troubleshooting Solution Precursor Acetyl Precursor (e.g., Aldehyde, α-Ketoacid) AR This compound (Ac•) Precursor->AR Generation Initiator Initiator (e.g., Light, Heat, Catalyst) Initiator->Precursor Desired Desired Product SideProduct Unwanted Side Products (e.g., Acetylation, Oxidation) Target Target Molecule O2 Oxygen (O₂) AcOO Acetylperoxyl Radical (AcOO•) Scavenger Radical Scavenger (e.g., TEMPO, NAC) Stable Stable Adduct / Neutralized Species

// Nodes ROS [label="this compound or\nDownstream ROS", fillcolor="#EA4335"]; Scavenger [label="Scavenger\n(e.g., N-Acetylcysteine)", fillcolor="#34A853"]; ASK1 [label="ASK1\n(MAPKKK)", fillcolor="#4285F4"]; MKK [label="MKK4/7\n(MAPKK)", fillcolor="#4285F4"]; JNK [label="JNK\n(MAPK)", fillcolor="#4285F4"]; TF [label="Transcription Factors\n(e.g., c-Jun)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Stress Response\n(e.g., Inflammation, Apoptosis)", fillcolor="#5F6368"];

// Edges ROS -> ASK1 [label="Activates"]; Scavenger -> ROS [label="Inhibits", dir=T, arrowhead=tee, color="#34A853", fontcolor="#34A853"]; ASK1 -> MKK [label="Phosphorylates"]; MKK -> JNK [label="Phosphorylates"]; JNK -> TF [label="Phosphorylates"]; TF -> Response [label="Alters Gene Expression"];

} dot Caption: Generalized MAPK signaling pathway activated by radical-induced oxidative stress.

References

strategies to improve the yield of acetyl radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your acetyl radical reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue: Low or No Product Yield

Question: My this compound reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound reactions can stem from several factors, ranging from the choice of radical precursor to the reaction setup. Here is a systematic guide to help you identify and resolve the issue.

1. This compound Precursor and Generation Method:

  • Precursor Stability and Efficiency: The choice of this compound precursor is critical. Different precursors have varying efficiencies and stabilities. For instance, α-ketoacids are often efficient precursors under photoredox conditions due to favorable decarboxylation upon single-electron transfer (SET).[1] Aldehydes can also be effective but may require a hydrogen atom transfer (HAT) reagent.[2] Carboxylic acids can be used but often require activation, for example, by conversion to a reactive anhydride (B1165640) intermediate.[2][3][4]

  • Photocatalyst Selection (for photoredox reactions): The photocatalyst's redox potential must be well-matched with the chosen precursor. For oxidative quenching cycles involving precursors like α-ketoacids, the excited state of the photocatalyst should be a sufficiently strong oxidant. For reductive quenching cycles, it should be a strong reductant.[5] Consult literature for appropriate photocatalyst/precursor pairings.[2]

  • Light Source (for photoredox reactions): Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst.[6] Blue LEDs are commonly used for many popular iridium and ruthenium-based photocatalysts.[6][7] The intensity and proximity of the light source to the reaction vessel can also significantly impact the reaction rate and yield.[7][8]

2. Reaction Conditions:

  • Solvent Choice: The solvent can significantly influence the reaction outcome.[9][10] Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used in photoredox catalysis. The choice of solvent can affect the solubility of reagents and the stability of intermediates. Some solvents can also participate in side reactions, so choose a solvent that is inert under your reaction conditions.

  • Temperature: While many photoredox reactions are performed at room temperature, temperature can be a critical parameter to optimize.[5] For thermally initiated radical reactions, the temperature must be sufficient to induce homolysis of the initiator. In some cases, gentle heating of photoredox reactions can improve yields, but excessive heat can lead to degradation of reactants or products.

  • Concentration: The concentration of reactants can influence the reaction kinetics. In some cases, high dilution can favor intramolecular reactions or suppress bimolecular side reactions.[11] Conversely, for intermolecular reactions, concentrations that are too low may slow down the desired reaction.

  • Atmosphere: Many radical reactions are sensitive to oxygen, which can act as a radical scavenger or participate in unwanted side reactions.[12] It is often crucial to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction Work-up and Purification:

  • Quenching: Ensure the reaction is quenched appropriately upon completion to prevent the formation of byproducts.

  • Purification: Product loss can occur during purification. Choose a purification method (e.g., column chromatography, crystallization) that is suitable for your product's stability and properties. Ensure complete transfer of your material at each step.

Issue: Significant Formation of Side Products

Question: My reaction is producing a significant amount of side products, primarily from decarbonylation of the this compound. How can I minimize this?

Answer: Decarbonylation, the loss of carbon monoxide from the this compound to form a methyl radical, is a common side reaction that can significantly reduce the yield of the desired acylated product.[13] Here are some strategies to suppress it:

  • Reaction Temperature: Decarbonylation is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.

  • Radical Precursor Choice: The stability of the this compound can be influenced by the precursor. Precursors that generate the this compound under milder conditions may lead to less decarbonylation.

  • Rapid Trapping of the this compound: Increasing the concentration of the radical acceptor can help to trap the this compound before it has a chance to decarbonylate.

  • Use of Additives: In some cases, specific additives can be used to suppress decarbonylation, for example by using N-acyl oxazolidinones which are reduced to acyl radical equivalents.[13]

Frequently Asked Questions (FAQs)

Q1: Which this compound precursor should I choose for my reaction?

A1: The optimal precursor depends on your specific reaction. Here is a comparison of common precursors:

PrecursorGeneration MethodAdvantagesDisadvantages
α-Ketoacids Photoredox Catalysis (Oxidative Decarboxylation)Efficient, mild conditions, good functional group tolerance.[1][14][15]Can be thermally unstable.
Aldehydes Photoredox Catalysis (HAT), Thermal/Chemical InitiationReadily available, versatile.[2]May require a specific HAT reagent or initiator.
Carboxylic Acids Photoredox Catalysis (via in-situ activation)Abundant and inexpensive starting materials.[2][3][4]Often require an activating agent (e.g., anhydride formation).[4]
Acyl Thioesters Photoredox CatalysisStable precursors.[16]May require specific photocatalyst systems.
Acyl Chlorides/Anhydrides Photochemical CatalysisReadily available.[5]Can be moisture-sensitive.

Q2: How do I choose the right photocatalyst for my reaction?

A2: The choice of photocatalyst is crucial for the success of photoredox-catalyzed this compound reactions. Key factors to consider are:

  • Redox Potentials: The excited-state redox potential of the photocatalyst must be sufficient to either oxidize or reduce your chosen this compound precursor.[5]

  • Absorption Spectrum: The photocatalyst should absorb light at the wavelength emitted by your light source.[6]

  • Catalyst Stability: The photocatalyst should be stable under the reaction conditions.

Here is a table of commonly used photocatalysts:

PhotocatalystExcitation Wavelength (nm)Excited State Potential (V vs SCE)Notes
fac-[Ir(ppy)₃]~450 (Blue)E₁/₂red[Ir(III)/Ir(II)] = +1.21Commonly used, strong reductant in the excited state.
[Ru(bpy)₃]Cl₂~450 (Blue)E₁/₂red[Ru(II)/Ru(I)] = +0.77Classic photocatalyst, good general-purpose choice.
Eosin Y~520 (Green)E₁/₂red[*Eosin Y/Eosin Y•⁻] = +0.78Organic dye, can act as a HAT catalyst.[2]
2-Chloro-thioxanthen-9-oneVisible Light-Inexpensive organic photocatalyst for generating acyl radicals from α-keto acids.[7][14][15]

Q3: What is a general procedure for setting up a photoredox reaction to generate acetyl radicals?

A3: Below is a general protocol. Note: This is a general guideline and specific conditions should be optimized for your reaction.

Experimental Protocol: General Photoredox this compound Generation and Giese Addition

Materials:

  • This compound precursor (e.g., α-ketoacid)

  • Radical acceptor (e.g., an activated alkene)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃])

  • Solvent (e.g., anhydrous DMF)

  • Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

  • Inert gas supply (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound precursor, the radical acceptor, and the photocatalyst.

  • Degassing: Add the anhydrous solvent to the reaction vessel. Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup: Place the reaction vessel on a magnetic stir plate and position the visible light source at a consistent distance from the vessel. If necessary, use a fan to maintain a constant temperature.

  • Irradiation: Begin stirring and irradiate the reaction mixture with the light source. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, turn off the light source. Quench the reaction if necessary (e.g., by adding a radical scavenger or exposing to air). Dilute the reaction mixture with a suitable solvent and perform an aqueous work-up to remove the catalyst and other water-soluble components.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as column chromatography.

Visualizations

Acetyl_Radical_Generation General Pathways for this compound Generation cluster_precursors Precursors This compound Precursors AlphaKetoacid α-Ketoacid (RCOCOOH) Aldehyde Aldehyde (RCHO) CarboxylicAcid Carboxylic Acid (RCOOH) AcylThioester Acyl Thioester (RCOS-R') AcetylRadical This compound (RC•=O) AlphaKetoacid->AcetylRadical Photoredox (Oxidative Decarboxylation) Aldehyde->AcetylRadical Photoredox (HAT) CarboxylicAcid->AcetylRadical Photoredox (via Activation) AcylThioester->AcetylRadical Photoredox Products Acylated Products AcetylRadical->Products Reaction with Substrate

Caption: Common precursors and methods for generating acetyl radicals.

Photoredox_Cycle Simplified Photoredox Catalytic Cycle (Oxidative Quenching) PC PC PC_excited *PC PC->PC_excited hν (Visible Light) PC_reduced PC•⁻ PC_excited->PC_reduced Precursor PC_reduced->PC Product Radical Precursor Precursor (e.g., RCOCOO⁻) AcetylRadical This compound (RC•=O) Precursor->AcetylRadical CO2 CO₂ AcetylRadical->CO2 - CO₂ Product_Radical Product Radical (S-C(O)R)• AcetylRadical->Product_Radical Substrate Substrate Substrate (S) Product Product (S-C(O)R) Product_Radical->Product [H] or SET, H⁺

Caption: A simplified representation of an oxidative quenching photoredox cycle for this compound generation.

References

Technical Support Center: Stability Challenges with Acetyl Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl radical precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound precursor seems to be degrading upon storage. What are the best practices for storing different types of precursors?

A1: Proper storage is crucial to maintain the integrity of your this compound precursors. Here are some general guidelines:

  • Acyl Chlorides (e.g., 4-acetylpiperidine-1-carbonyl chloride): These compounds are highly sensitive to moisture and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1][2] Keep containers tightly closed.[1][2][3]

  • Biacetyl: This precursor should be stored at low temperatures (e.g., dry ice) and protected from light.[4]

  • α-Keto Acids: These are generally more stable but should be stored in a cool, dark place. Some may be sensitive to moisture.

  • Acyl-caged Rhodamines: These compounds are generally stable in the dark but are designed to be photosensitive. Store them protected from light in a cool, dry place. Stock solutions can be prepared in solvents like DMF and stored at low temperatures.[5]

Q2: I am observing low yields of my desired product. What are the common causes and how can I troubleshoot this?

A2: Low yields can stem from several factors related to precursor instability and reaction conditions. Consider the following:

  • Precursor Decomposition: Your precursor may be degrading before it can effectively generate acetyl radicals. Ensure you are using fresh or properly stored precursors.

  • Reaction Conditions:

    • Temperature: For thermally initiated reactions, ensure the temperature is optimal for radical generation without causing premature decomposition of reactants or products. For photochemical reactions, excessive heat from the light source can also be an issue.

    • Solvent: The choice of solvent can significantly impact the stability of both the precursor and the generated radicals. For instance, the photolysis of acyl-caged rhodamines is faster in less-polar solvents and slower in polar protic solvents.

    • Oxygen Sensitivity: Acetyl radicals can react rapidly with oxygen to form acetylperoxyl radicals.[6] If your experiment requires the this compound itself, ensure your reaction is thoroughly deoxygenated. Conversely, if the acetylperoxyl radical is desired, ensure adequate oxygen is present.

  • Side Reactions: The acetyl group itself can undergo side reactions. Protecting the acetyl group as an acetal (B89532) can prevent unwanted nucleophilic attack.

  • Incomplete Reaction or Product Decomposition: Monitor your reaction over time (e.g., by TLC or LC-MS) to determine the optimal reaction time. Quench the reaction as soon as it is complete to prevent product degradation.[7]

Q3: I am getting unexpected side products in my reaction. What are some common side reactions and how can I minimize them?

A3: Side reactions often arise from the high reactivity of the generated radicals or the instability of the precursor.

  • Reaction with Solvent: Radicals can react with the solvent. Choose a solvent that is inert under your reaction conditions.

  • Hydrolysis: Acyl chlorides are particularly prone to hydrolysis.[8] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[2]

  • Radical-Radical Coupling: The desired radical may couple with other radical species in the reaction mixture. Controlling the concentration of radical species by adjusting the initiator concentration or light intensity can help minimize this.

  • Premature Decomposition: As mentioned, precursor decomposition can lead to a cascade of unintended reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product formation Precursor instability/degradation.- Use fresh or properly stored precursor. - Verify precursor purity by NMR or other analytical methods. - Handle moisture-sensitive precursors (e.g., acyl chlorides) under an inert atmosphere.
Inefficient radical generation.- Optimize temperature for thermal initiators. - For photochemical reactions, check the wavelength and intensity of the light source. Ensure it matches the absorption spectrum of the precursor. - Ensure the reaction is properly deoxygenated if the this compound is the desired species.
Unstable product.- Monitor the reaction and quench it at the optimal time.[7] - Consider if the product is sensitive to the workup conditions (e.g., acid or base).[9]
Inconsistent results Variability in precursor quality.- Source precursors from a reliable supplier. - Purify the precursor before use if necessary.
Reaction conditions not well-controlled.- Precisely control temperature, stirring rate, and reagent addition rates. - Ensure consistent deoxygenation between runs.
Formation of multiple unidentified products Side reactions of the this compound or precursor.- Choose an inert solvent. - Protect reactive functional groups on your substrate or precursor. - Adjust the concentration of radical initiator or light intensity to minimize radical-radical coupling.
Impurities in starting materials.- Purify all starting materials before the reaction.

Quantitative Stability Data of this compound Precursors

The stability of this compound precursors is highly dependent on their chemical structure and the experimental conditions. The following table summarizes available quantitative data.

PrecursorConditionStability MetricValueReference
Acyl-caged Rhodamines (ACR575a) Phosphate bufferUncaging Quantum Yield (Φ)0.037
Acyl-caged Rhodamines (ACR575p) Phosphate bufferUncaging Quantum Yield (Φ)0.047[5]
Acyl-caged Rhodamines (ACR670a) Phosphate bufferUncaging Quantum Yield (Φ)0.041[5]
Acyl-caged Rhodamines (ACR670p) Phosphate bufferUncaging Quantum Yield (Φ)0.029[5]
Acetyl Chloride 95% Ethanol-Water, 25°CHydrolysis Rate Constant (k)Not explicitly found for acetyl chloride, but benzoyl chloride is 1.58 x 10⁻⁴ s⁻¹
α-Keto Amides (as precursors to α-keto acids) Aqueous mediaPhotochemical Cleavage Quantum Yield (Φ)0.3[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylpiperidine-1-carbonyl Chloride

This protocol describes the conversion of 1-acetylpiperidine-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride.[11][12]

Materials:

  • 1-acetylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Multi-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Nitrogen or argon source

  • Ice bath

  • Rotary evaporator with a cold trap

Procedure:

  • Set up a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Charge the flask with 1-acetylpiperidine-4-carboxylic acid.

  • Add anhydrous DCM to create a suspension.

  • Cool the reaction vessel in an ice bath.

  • Add thionyl chloride (1.5 to 2.0 molar equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution and/or TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Use a vacuum trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.[11]

  • The crude 4-acetylpiperidine-1-carbonyl chloride can often be used directly in the next step. If higher purity is required, distillation or crystallization may be attempted, but be mindful of the compound's stability.[11]

Protocol 2: Generation and Detection of Acetyl Radicals using EPR Spin Trapping

This protocol outlines the general procedure for detecting acetyl radicals generated from a precursor using Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap.[13][14][15][16]

Materials:

  • This compound precursor (e.g., acetaldehyde)

  • Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

  • Appropriate buffer or solvent

  • Radical initiation system (e.g., xanthine (B1682287) oxidase for acetaldehyde, or a UV light source for photoprecursors)

  • EPR spectrometer

  • Capillary tube or flat cell

Procedure:

  • Prepare a stock solution of the spin trap (e.g., 1 M DMPO in the chosen solvent).

  • Prepare a stock solution of the this compound precursor.

  • In an Eppendorf tube, prepare the reaction mixture. A typical mixture might include the buffer/solvent, the spin trap solution, and the precursor solution.

  • Initiate the radical generation. For example, add the initiating enzyme (like xanthine oxidase) or expose the sample to a UV light source.

  • Quickly transfer the reaction mixture to a capillary tube or a flat cell suitable for the EPR spectrometer.

  • Place the sample in the EPR cavity.

  • Tune the spectrometer and acquire the EPR spectrum.

  • Analyze the resulting spectrum. The hyperfine coupling constants of the spin adduct can be used to identify the trapped radical. The signal intensity is proportional to the concentration of the spin adduct.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Acetylpiperidine-1-carbonyl Chloride start 1-Acetylpiperidine-4-carboxylic Acid reagents SOCl2, Anhydrous DCM reaction Reaction at 0°C to Reflux start->reaction reagents->reaction workup Removal of Excess Reagents reaction->workup product 4-Acetylpiperidine-1-carbonyl Chloride workup->product

Synthesis of 4-Acetylpiperidine-1-carbonyl Chloride.

troubleshooting_workflow cluster_precursor Precursor Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Product Yield check_precursor Check Precursor Stability and Purity start->check_precursor check_conditions Verify Reaction Conditions (Temp, Solvent, O2) start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions precursor_degraded Precursor Degraded? check_precursor->precursor_degraded conditions_optimal Conditions Optimal? check_conditions->conditions_optimal side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present use_fresh Use Fresh/Purified Precursor precursor_degraded->use_fresh Yes end Improved Yield use_fresh->end Re-run Experiment optimize Optimize Temp, Solvent, etc. conditions_optimal->optimize No optimize->end mitigate Protect Groups, Change Solvent side_reactions_present->mitigate Yes mitigate->end signaling_pathway cluster_generation Radical Generation cluster_cellular_effects Cellular Effects precursor This compound Precursor (e.g., Acyl-caged Rhodamine) acetyl_radical This compound precursor->acetyl_radical Generation stimulus Stimulus (e.g., Light) stimulus->precursor ros Reactive Oxygen Species (ROS) Modulation acetyl_radical->ros signaling Downstream Signaling Cascades ros->signaling response Cellular Response (e.g., Differentiation, Apoptosis) signaling->response

References

Acetyl Radical Quenching Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl radicals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the study of acetyl radical quenching mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary quenching mechanisms for the this compound in experimental settings?

A1: The this compound (CH₃C(O)•) is a highly reactive, short-lived species. Its primary quenching mechanisms in experimental setting are:

  • Reaction with Molecular Oxygen: In the presence of oxygen, the this compound is rapidly quenched to form the acetylperoxyl radical (CH₃C(O)OO•). This is often the dominant pathway in aerobic environments. The reaction is typically diffusion-controlled.

  • Radical Scavenging: Various radical scavengers can quench the this compound through mechanisms such as hydrogen atom transfer (HAT) or radical addition. Common scavengers include phenolic antioxidants and nitroxide radicals like TEMPO.

  • Dimerization and Disproportionation: At high concentrations, acetyl radicals can react with each other, leading to dimerization or disproportionation products. However, due to their short lifetime, these are typically minor pathways in solution-phase experiments designed to study quenching by other species.

Q2: How can I generate acetyl radicals in a controlled manner for my experiments?

A2: Controlled generation of acetyl radicals is crucial for studying their quenching kinetics. Common methods include:

  • Photolysis of Precursors: The most common method is the photolysis of ketones, such as acetone (B3395972) or biacetyl, using techniques like laser flash photolysis.[1][2] UV irradiation of these precursors leads to the homolytic cleavage of a C-C bond, generating acetyl radicals.

  • Chemical Reactions: Acetyl radicals can be generated from the reaction of acetaldehyde (B116499) with other radicals, such as the hydroxyl radical.[3]

Q3: Which spin traps are most effective for detecting the this compound using Electron Paramagnetic Resonance (EPR) spectroscopy?

A3: Due to its short lifetime, the this compound is typically detected indirectly using spin trapping EPR. The most commonly used spin traps are:

  • α-phenyl-N-tert-butylnitrone (PBN): PBN is effective for trapping carbon-centered radicals like the this compound, forming a stable PBN-acetyl adduct with a characteristic EPR spectrum.[3][4]

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO): DMPO can also be used to trap acetyl radicals. However, its adducts with different radicals can sometimes have similar spectral features, requiring careful analysis.[4][5]

Q4: What are the main challenges in studying this compound quenching?

A4: Researchers may encounter several challenges, including:

  • Short Lifetime: The this compound is highly reactive and has a very short lifetime, making direct detection difficult.

  • Competition with Oxygen: In aerobic environments, the rapid reaction with oxygen to form the acetylperoxyl radical can interfere with the study of other quenching reactions.

  • Spin Trap Artifacts: Spin traps themselves can be oxidized or reduced, leading to signals that can be misinterpreted.[6] Careful control experiments are essential.

  • Low Signal-to-Noise Ratio in EPR: The concentration of the spin adduct may be low, leading to a poor signal-to-noise ratio in the EPR spectrum.

Troubleshooting Guides

Issue 1: No or very weak EPR signal for the this compound adduct.

Possible Cause Troubleshooting Step
Inefficient radical generation. 1. Verify the integrity and concentration of the this compound precursor (e.g., acetone). 2. Check the output and wavelength of your photolysis source (e.g., laser, UV lamp). Ensure it is appropriate for the precursor. 3. Optimize the concentration of the precursor.
Degradation of the spin trap. 1. Use a fresh solution of the spin trap. 2. Store spin traps under recommended conditions (e.g., refrigerated, protected from light).
Low spin trapping efficiency. 1. Increase the concentration of the spin trap. 2. Ensure the chosen spin trap is appropriate for the this compound (PBN is a good first choice).[4]
Rapid decay of the spin adduct. 1. Record the EPR spectrum immediately after radical generation. 2. Cool the sample to increase the adduct's stability, if the experimental setup allows.
Presence of oxygen. If you are not studying the reaction with oxygen, deoxygenate your sample solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen). Oxygen can broaden the EPR signal and also compete for the this compound.

Issue 2: The observed EPR spectrum is complex and difficult to interpret.

Possible Cause Troubleshooting Step
Formation of multiple radical species. 1. Your system may be generating other radicals besides the this compound. Try to simplify the reaction mixture. 2. Use different spin traps to selectively trap different types of radicals. For example, DMPO can trap both carbon- and oxygen-centered radicals, while PBN is more selective for carbon-centered radicals.[4][5]
Decomposition of the spin trap or spin adduct. 1. Run control experiments with the spin trap and light source but without the radical precursor to check for signals from spin trap degradation. 2. Acquire spectra at different time points after radical generation to monitor for the appearance of secondary signals.
Poor spectral resolution. 1. Optimize EPR spectrometer settings (modulation amplitude, microwave power, sweep width, and time constant). 2. Ensure the solvent has a low dielectric constant to minimize microwave absorption. Toluene or benzene (B151609) are often good choices for non-aqueous systems.

Issue 3: Inconsistent or non-reproducible quenching rate constants.

Possible Cause Troubleshooting Step
Variable concentration of dissolved oxygen. 1. If studying quenching by another species, ensure rigorous and consistent deoxygenation of all solutions. 2. If studying the reaction with oxygen, ensure consistent and known concentrations of dissolved oxygen.
Impure quencher/scavenger. 1. Verify the purity of your quenching agent. 2. Run control experiments with the quencher alone to ensure it does not generate any interfering signals.
Temperature fluctuations. 1. Ensure the sample temperature is precisely controlled during the experiment, as reaction rates are temperature-dependent.
Photodegradation of the quencher or spin adduct. 1. Check for any photochemical activity of your quencher at the excitation wavelength. 2. Minimize the exposure of the sample to the photolysis source to what is necessary for radical generation.

Quantitative Data

The following tables summarize key kinetic data for the reactions of acetyl and acetylperoxyl radicals.

Table 1: Reaction Rate Constants for this compound (CH₃C(O)•)

Reactant Rate Constant (k) Solvent/Phase Temperature Citation
Molecular Oxygen (O₂)~10⁹ - 10¹⁰ M⁻¹s⁻¹Gas PhaseRoom Temp[7]
TEMPO> 10⁶ M⁻¹s⁻¹Not specifiedRoom Temp[8]

Note: There is a limited amount of published data specifically on the quenching rate constants of the this compound with a wide range of scavengers. The reaction with oxygen is a primary and very fast quenching pathway.

Table 2: Reaction Rate Constants for Acetylperoxyl Radical (CH₃C(O)OO•)

Reactant Rate Constant (k) Solvent/Phase Temperature Citation
β-carotene9.2 ± 0.6 x 10⁸ M⁻¹s⁻¹Aerated Benzene20 °C[9]
Self-reaction1.3 ± 0.3 x 10⁻¹¹ cm³s⁻¹Gas Phase298 K[10]
CH₃O₂•2.0 ± 0.4 x 10⁻¹¹ cm³s⁻¹Gas Phase298 K[10]

Experimental Protocols

Protocol 1: Detection of this compound Quenching by EPR Spin Trapping

This protocol describes a general method for generating acetyl radicals via photolysis of acetone and detecting their quenching using EPR spectroscopy with PBN as the spin trap.

Materials:

  • Acetone (spectroscopic grade)

  • α-phenyl-N-tert-butylnitrone (PBN)

  • Quencher of interest (e.g., a phenolic antioxidant)

  • Solvent (e.g., deoxygenated toluene)

  • EPR flat cell or capillary tubes

  • UV photolysis source (e.g., mercury lamp with appropriate filters or a pulsed laser)

  • EPR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of PBN in the chosen solvent (e.g., 100 mM in toluene).

    • Prepare a stock solution of the quencher of interest in the same solvent.

    • In an EPR tube or flat cell, prepare the final reaction mixture containing acetone (e.g., 1 M), PBN (e.g., 50 mM), and the desired concentration of the quencher.

    • Prepare a control sample without the quencher.

    • Thoroughly deoxygenate the samples by bubbling with a gentle stream of argon or nitrogen for at least 15 minutes. Seal the tubes carefully.

  • EPR Spectrometer Setup:

    • Tune the EPR spectrometer according to the manufacturer's instructions.

    • Typical settings for detecting PBN adducts are:

      • Microwave frequency: ~9.5 GHz (X-band)

      • Microwave power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation frequency: 100 kHz

      • Modulation amplitude: ~1 G (should be optimized for best resolution)

      • Sweep width: 100 G

      • Time constant: ~0.1 s

      • Sweep time: ~60 s

      • Number of scans: 1-10 (for signal averaging)

  • Radical Generation and Detection:

    • Place the EPR tube inside the EPR cavity.

    • Record a background spectrum before photolysis.

    • Initiate photolysis using the UV source. The duration of photolysis will depend on the intensity of the source and the quantum yield of the precursor; start with short intervals (e.g., 30-60 seconds).

    • Immediately after photolysis, record the EPR spectrum.

  • Data Analysis:

    • Subtract the background spectrum from the spectrum obtained after photolysis.

    • The EPR spectrum of the PBN-acetyl adduct should be a characteristic triplet of doublets.

    • Measure the intensity of the EPR signal.

    • Compare the signal intensity of the control sample (without quencher) to the samples containing different concentrations of the quencher. A decrease in signal intensity in the presence of the quencher indicates that the this compound is being scavenged.

    • For kinetic analysis, the quenching rate constant can be determined by plotting the reciprocal of the signal intensity against the quencher concentration (Stern-Volmer analysis), assuming competitive kinetics between the spin trap and the quencher for the this compound.

Visualizations

Acetyl_Radical_Quenching_Mechanisms cluster_generation This compound Generation cluster_quenching Quenching Pathways precursor Precursor (e.g., Acetone) photolysis Photolysis (hν) precursor->photolysis acetyl_radical This compound (CH₃C(O)•) photolysis->acetyl_radical oxygen Molecular Oxygen (O₂) acetyl_radical->oxygen Fast scavenger Scavenger/Antioxidant (e.g., Phenol, TEMPO) acetyl_radical->scavenger HAT/Addition dimer Dimerization/Disproportionation acetyl_radical->dimer High [Radical] acetylperoxyl Acetylperoxyl Radical oxygen->acetylperoxyl quenched_product Quenched Product scavenger->quenched_product

Caption: Primary generation and quenching pathways for the this compound.

Experimental_Workflow_EPR start Start prep Prepare Sample: Precursor + Spin Trap (± Quencher) in Solvent start->prep deoxygenate Deoxygenate Sample (e.g., Ar bubbling) prep->deoxygenate epr_setup Setup EPR Spectrometer deoxygenate->epr_setup photolysis In-situ Photolysis in EPR Cavity epr_setup->photolysis acquire Acquire EPR Spectrum photolysis->acquire analyze Analyze Spectrum: - Identify Adduct - Measure Signal Intensity acquire->analyze kinetics Kinetic Analysis: Determine Quenching Rate analyze->kinetics end End kinetics->end

Caption: Experimental workflow for EPR spin trapping of acetyl radicals.

References

troubleshooting common issues in acetyl radical generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetyl Radical Generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your reactions.

Frequently Asked Questions (FAQs)

1. Why am I getting a low yield in my this compound generation reaction?

Low yields in this compound generation, particularly in photoredox catalysis, can stem from several factors. Here are some common causes and their solutions:

  • Sub-optimal Reaction Conditions:

    • Inadequate Light Source: Ensure your light source has the appropriate wavelength and intensity to excite the photocatalyst effectively. The emission spectrum of the lamp should overlap with the absorption spectrum of the catalyst.

    • Incorrect Temperature: While many photoredox reactions are performed at room temperature, some may benefit from cooling to minimize side reactions or heating to overcome activation barriers. Temperature control is crucial for reproducibility.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

  • Reagent and Solvent Quality:

    • Impure Reagents: The purity of your this compound precursor, radical acceptor, and photocatalyst is critical. Impurities can quench the excited state of the photocatalyst or participate in unwanted side reactions. Use freshly purified or high-purity reagents.

    • Solvent Choice: The solvent can significantly influence the reaction outcome by affecting the solubility of reagents and the stability of intermediates. Common solvents for photoredox reactions include acetonitrile, DMF, and DMSO. Ensure you are using anhydrous solvents, as water can interfere with the reaction.[1][2] Polar solvents can stabilize charge-separated intermediates that may arise during the reaction.[1][2]

  • Presence of Oxygen:

    • Molecular oxygen is a triplet ground state biradical that can quench the excited state of the photocatalyst or react with the generated this compound, leading to the formation of peroxyacetyl radicals and other undesired byproducts.[3] It is crucial to thoroughly degas the reaction mixture. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

2. I am observing significant formation of side products. What are they and how can I minimize them?

The most common side reaction in this compound chemistry is decarbonylation , where the this compound (CH₃CO•) loses a molecule of carbon monoxide (CO) to form a methyl radical (CH₃•). This is especially prevalent with aliphatic acyl radicals.[4]

  • Minimizing Decarbonylation:

    • Reaction Temperature: Decarbonylation is a unimolecular process with a significant activation energy. Running the reaction at lower temperatures can help to minimize this side reaction.

    • Radical Trapping Efficiency: Ensure a high concentration of the radical acceptor (trap) to capture the this compound before it has a chance to decarbonylate.

    • Precursor Choice: Aromatic acyl radicals are generally more stable and less prone to decarbonylation than aliphatic ones.[4] If your synthesis allows, consider using a precursor that generates an aromatic this compound.

Other potential side products can arise from the reaction of the this compound with the solvent or from further reactions of the desired product. Careful analysis of your crude reaction mixture by mass spectrometry and NMR can help identify these byproducts, providing clues to the unwanted reaction pathways.

3. My this compound precursor seems to be unstable. How can I handle and store it properly?

The stability of this compound precursors varies significantly depending on their chemical nature.

  • Acyl Chlorides (e.g., Acetyl Chloride): These are highly reactive and moisture-sensitive. They should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. Handle them in a fume hood using dry syringes or cannulas.

  • Aldehydes: While generally more stable than acyl chlorides, aldehydes can be prone to oxidation to carboxylic acids. It's best to use freshly distilled or purified aldehydes. Store them under an inert atmosphere and away from light.

  • α-Ketoacids: These can be sensitive to decarboxylation upon heating. Store them in a refrigerator and handle them at room temperature or below whenever possible.

  • Thioesters and Acylsilanes: These are generally more stable and easier to handle than acyl chlorides and aldehydes, making them attractive alternatives.[5]

Always refer to the Material Safety Data Sheet (MSDS) for specific storage and handling instructions for your chosen precursor.

4. How can I effectively remove oxygen from my reaction mixture?

Given the sensitivity of radical reactions to oxygen, proper degassing is crucial for achieving high yields and minimizing side reactions.

  • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen. The solvent is frozen using a cryogenic bath (e.g., liquid nitrogen), and the flask is evacuated under high vacuum. The flask is then sealed, and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three times.

  • Sparging with Inert Gas: Bubbling a stream of inert gas (argon or nitrogen) through the reaction solvent for 20-30 minutes can effectively displace dissolved oxygen. It is important to ensure that the inert gas is of high purity. For the reaction itself, maintaining a positive pressure of the inert gas is recommended.

Data Presentation

Table 1: Comparison of Common this compound Precursors

Precursor TypeCommon ExamplesGeneration MethodAdvantagesDisadvantagesTypical Yields
Aldehydes Acetaldehyde, BenzaldehydeHydrogen Atom Transfer (HAT)Readily available, atom economical.[5]Prone to oxidation, potential for side reactions.40-95%[5]
α-Ketoacids Pyruvic acidPhotoredox (Oxidative Decarboxylation)Mild reaction conditions.[5]Can be thermally sensitive.50-92%[5]
Carboxylic Acids Acetic acidActivation then Photoredox ReductionAbundant starting materials.Requires an activation step.45-85%[5]
Acyl Chlorides Acetyl chloridePhotoredox ReductionHigh reactivity.Moisture sensitive, can lead to polar side reactions.60-88%[5]
Acyl Thioesters S-acetyl thioestersPhotoredox CatalysisStable, easy to handle.Requires synthesis of the precursor.55-90%
Acylsilanes AcetyltrimethylsilanePhotoredox OxidationGood radical precursors.May require specific reaction conditions.65-94%[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Generation via Visible-Light Photoredox Catalysis from an Aldehyde

This protocol describes a general method for the generation of an this compound from an aldehyde and its subsequent addition to a Michael acceptor (Giese reaction).

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Michael acceptor (1.2 mmol, 1.2 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine, 10-20 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aldehyde, Michael acceptor, photocatalyst, and HAT catalyst to the Schlenk flask or vial.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: If not working in a glovebox, seal the vessel and perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

  • Initiation: Place the reaction vessel in front of the blue LED light source and begin vigorous stirring. Ensure the reaction is shielded from ambient light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup: Once the reaction is complete, remove the light source and quench the reaction if necessary (e.g., by adding a radical scavenger like TEMPO or exposing to air). Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting for Protocol 1:

  • Low Yield:

    • Ensure all reagents are pure and the solvent is anhydrous.

    • Degas the reaction mixture more thoroughly.

    • Vary the catalyst loading (both photocatalyst and HAT catalyst).

    • Screen different solvents.

  • Decarbonylation Product Observed:

    • Lower the reaction temperature by using a cooling fan or a cooled water bath.

    • Increase the concentration of the Michael acceptor.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Generation start Low Yield Observed check_conditions Verify Reaction Conditions (Light Source, Temp, Time) start->check_conditions check_reagents Assess Reagent & Solvent Quality (Purity, Anhydrous) check_conditions->check_reagents check_degassing Evaluate Degassing Procedure (Freeze-Pump-Thaw, Sparging) check_reagents->check_degassing optimize_catalyst Optimize Catalyst System (Photocatalyst, Co-catalyst loading) check_degassing->optimize_catalyst screen_precursors Screen Alternative Acetyl Radical Precursors optimize_catalyst->screen_precursors yield_improved Yield Improved? screen_precursors->yield_improved yield_improved->start No, Re-evaluate end Successful Reaction yield_improved->end Yes

Caption: A stepwise workflow for troubleshooting low yields.

Decarbonylation_Pathway Competition Between Desired Reaction and Decarbonylation precursor This compound Precursor (e.g., Aldehyde) generation Radical Generation (e.g., Photoredox/HAT) precursor->generation acetyl_radical This compound (CH3CO•) generation->acetyl_radical desired_reaction Desired Reaction (e.g., Giese Addition) acetyl_radical->desired_reaction Fast Trapping decarbonylation Decarbonylation (-CO) acetyl_radical->decarbonylation Slow Trapping / High Temp desired_product Desired Product desired_reaction->desired_product methyl_radical Methyl Radical (CH3•) decarbonylation->methyl_radical side_product Side Product methyl_radical->side_product

Caption: The competitive pathways of the this compound.

Generation_Pathways Pathways for this compound Generation cluster_aldehydes From Aldehydes acetyl_radical This compound (CH3CO•) aldehyde Aldehyde hat Hydrogen Atom Transfer (HAT) aldehyde->hat hat->acetyl_radical ketoacid α-Ketoacid decarboxylation Oxidative Decarboxylation ketoacid->decarboxylation decarboxylation->acetyl_radical acyl_halide Acyl Halide set Single Electron Transfer (SET) acyl_halide->set set->acetyl_radical

Caption: Common precursors and their generation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for Acetyl Radical Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of acetyl radical formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental generation of acetyl radicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for generating acetyl radicals?

A1: A variety of precursors can be utilized to generate acetyl radicals. The choice of precursor often depends on the desired reaction conditions and the specific synthetic application. Common precursors include:

  • Aldehydes (e.g., acetaldehyde): These are abundant and readily available. Acetyl radicals are typically formed via a Hydrogen Atom Transfer (HAT) process.[1][2]

  • α-Keto Acids (e.g., pyruvic acid): These can generate acetyl radicals through decarboxylation, often promoted by photoredox catalysis.[1][3]

  • Carboxylic Acids and their derivatives (e.g., acetic acid, anhydrides, acyl thioesters, acid chlorides): Visible-light photoredox catalysis has emerged as a powerful tool to generate acyl radicals from these precursors under mild conditions.[1][4]

  • Acyl Selenides and Tellurides: These can generate acyl radicals, often in the presence of a radical initiator like tributyltin hydride.[1][5]

  • Acyl Hydrazines (Hydrazides): These compounds can serve as precursors for the stoichiometric generation of acyl radicals.[6]

  • Other sources: Acetyl radicals can also be generated from α-hydroxy or α-amino ketones, cyclic ketones (via Norrish type I cleavage), and acyl-cobalt salophen reagents.[1] In specific contexts like cigarette smoke, acetyl radicals can be formed from acetaldehyde (B116499) through reactions initiated by nitrogen oxides and isoprene.[7][8]

Q2: What are the primary methods for generating acetyl radicals?

A2: The generation of acetyl radicals can be achieved through several methods, ranging from traditional harsh condition protocols to modern, milder techniques:

  • Visible-Light Photoredox Catalysis: This is a contemporary and widely used method that allows for the generation of acetyl radicals under mild conditions, avoiding the need for harsh reagents and high temperatures.[1][4] It can utilize a variety of precursors like carboxylic acids, aldehydes, and α-keto acids.

  • Thermal or Photochemical Initiation: Traditional methods often involve high temperatures or UV irradiation to induce homolytic cleavage of precursor molecules.[1][9] For example, the Norrish Type I reaction involves the photochemical α-cleavage of carbonyl compounds.[9]

  • Hydrogen Atom Transfer (HAT): In this process, a radical species abstracts a hydrogen atom from an aldehyde to form an acyl radical.[1][2] Common HAT reagents include persulfates and tert-butyl hydroperoxide.[1]

  • Single Electron Transfer (SET): Photoredox catalysts can operate via SET processes, acting as either a one-electron oxidant or reductant to generate radical species from suitable precursors.[1]

Q3: What are the key advantages of using visible-light photoredox catalysis for this compound formation?

A3: Visible-light photoredox catalysis offers several significant advantages over traditional methods:

  • Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within the molecules.[3][4]

  • Sustainability: This method is considered a green and energy-efficient approach in organic chemistry.[4] It often obviates the need for stoichiometric amounts of toxic reagents or strong oxidants.[1]

  • High Selectivity: Photoredox catalysis can offer high levels of chemo- and regioselectivity.

  • Versatility: A wide range of precursors can be activated using this methodology.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Inefficient radical generation: The chosen precursor may not be suitable for the reaction conditions, or the initiator/photocatalyst may be inactive.* Verify the purity of the precursor and reagents. * Screen different precursors (e.g., switch from an aldehyde to an α-keto acid). * Optimize the catalyst loading and ensure its activity. For photoredox reactions, ensure the light source has the correct wavelength and sufficient intensity.[1] * Consider alternative initiation methods (e.g., thermal vs. photochemical).
Radical trapping or quenching: The generated this compound may be reacting with other components in the reaction mixture (e.g., solvent, impurities) or undergoing undesired side reactions.* Use a degassed solvent to remove oxygen, which can quench radical reactions. * Ensure all reagents are pure and free from radical scavengers. * Increase the concentration of the desired radical acceptor. * Perform radical trapping experiments with agents like TEMPO to confirm the formation of the this compound.[1]
Unfavorable reaction kinetics: The rate of radical formation or subsequent reaction may be too slow.* Increase the reaction temperature (for thermal methods). * Increase the concentration of the reactants. * In photoredox catalysis, adjust the light intensity or the photocatalyst.
Formation of undesired byproducts Side reactions of the this compound: Acetyl radicals can undergo various reactions, such as decarbonylation to form a methyl radical and carbon monoxide, especially at higher temperatures.* Lower the reaction temperature if possible. * Choose a precursor that generates the radical under milder conditions.
Polysubstitution: In acylation reactions, highly activated substrates may undergo multiple acylations.[10]* Use a stoichiometric amount of the acylating agent. * Monitor the reaction progress closely to stop it at the desired point.[10]
Reaction with solvent: Certain solvents can react with the radical species.* Choose an inert solvent, such as dichloromethane (B109758) or carbon disulfide, for acylation reactions.[10]
Reaction fails to initiate Inactive catalyst or initiator: The catalyst or initiator may have degraded or is not suitable for the chosen substrate.* Use a fresh batch of catalyst or initiator. * For photoredox reactions, ensure the redox potential of the catalyst is appropriate for the substrate.
Presence of inhibitors: Impurities in the starting materials or solvent can inhibit the radical chain reaction.* Purify all starting materials and solvents before use.

Quantitative Data Summary

The yield of this compound reactions can vary significantly based on the chosen precursor, catalyst, and reaction conditions. Below are tables summarizing quantitative data from cited literature.

Table 1: Decarboxylative Acylation of Azo/Azoxybenzenes using a Pd-Organic Photoredox System [1]

Azo/Azoxybenzene DerivativeYield (%)
Disubstituted (electron-donating/withdrawing)57 - 78
o-Disubstituted37 - 56

Table 2: Photocatalytic Decarboxylative Amidation of α-Keto Acids with Amines [1]

α-Keto AcidAmineYield (%)
Aromatic (electron-donating/withdrawing)Aromatic/Aliphatic64 - 85
HeteroaromaticAromatic/Aliphatic48
AliphaticAromatic/Aliphatic40
AromaticElectron-rich Aromatic/Aliphatic40 - 79
AromaticAliphatic25 - 77

Table 3: Photocatalytic Acylation of Phenanthridine with Benzaldehydes [1]

Benzaldehyde SubstituentYield (%)
Halogen, alkyl, methoxy, acetoxy27 - 73
Strong electron-donating (p-NMe₂)0
Strong electron-withdrawing (p-NO₂)0

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Promoted Acylation of Heterocycles using α-Keto Acids [3]

  • Reactant Preparation: In a reaction tube, combine the heterocyclic substrate (0.2 mmol), the α-keto acid (0.4 mmol), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, 2.0 mL).

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the reaction tube at a fixed distance from a visible light source (e.g., blue LED lamp) and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated heterocycle.

Protocol 2: Stoichiometric Acetylation using Acetic Anhydride and VOSO₄ Catalyst [11]

  • Reactant Mixture: In a round-bottom flask, add the substrate to be acetylated (e.g., thymol, 6.7 mmol), an equimolar amount of acetic anhydride, and vanadyl sulfate (B86663) (VOSO₄·5H₂O, 1 mol%).

  • Reaction: Stir the mixture at room temperature for the specified time (e.g., 24 hours).

  • Quenching: Quench the reaction by adding water (50 mL) and continue stirring for approximately 15 minutes.

  • Neutralization and Extraction: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous phase, then extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic phase with distilled water until neutral. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: The crude product can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Radical Generation & Reaction cluster_analysis 3. Analysis & Purification reactants Combine Reactants: - Substrate - this compound Precursor - Catalyst/Initiator solvent Add Degassed Solvent reactants->solvent initiation Initiation: - Light (Photoredox) - Heat (Thermal) solvent->initiation reaction Stir at Specified Temperature initiation->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product product purification->product Final Product

Caption: General experimental workflow for this compound formation and subsequent reaction.

photoredox_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Precursor Acetyl Precursor (e.g., R-COOH) Radical_Anion [Precursor]•- PC_oxidized PC•+ PC_excited->PC_oxidized SET Acetyl_Radical This compound (CH₃CO•) Radical_Anion->Acetyl_Radical Fragmentation (-CO₂, -X) Radical_Intermediate [Substrate-Ac]• Acetyl_Radical->Radical_Intermediate + Substrate Product Product Substrate Substrate Radical_Intermediate->Product [O] PC_oxidized->PC Reduction

Caption: Simplified mechanism of this compound generation via visible-light photoredox catalysis.

troubleshooting_logic start Experiment Start check_yield Low/No Yield? start->check_yield check_byproducts Byproducts Present? check_yield->check_byproducts No group_yield Troubleshoot Yield check_yield->group_yield Yes success Successful Reaction check_byproducts->success No group_byproducts Troubleshoot Byproducts check_byproducts->group_byproducts Yes action_precursor Check/Change Precursor group_yield->action_precursor action_catalyst Check/Optimize Catalyst group_yield->action_catalyst action_conditions Optimize Conditions (Temp, Conc.) group_yield->action_conditions action_degas Degas Solvent group_yield->action_degas action_precursor->start action_catalyst->start action_conditions->start action_degas->start action_temp Lower Temperature group_byproducts->action_temp action_solvent Change Solvent group_byproducts->action_solvent action_monitoring Monitor Reaction Time group_byproducts->action_monitoring action_temp->start action_solvent->start action_monitoring->start

Caption: A logical flowchart for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Overcoming Decarbonylation of Acyl Radicals in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenge of acyl radical decarbonylation in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is acyl radical decarbonylation and why is it a problem in synthesis?

Acyl radicals are valuable reactive intermediates for forming carbon-carbon bonds. However, they can undergo a competing unimolecular fragmentation reaction, known as decarbonylation, where they lose a molecule of carbon monoxide (CO) to form a more stable alkyl or aryl radical. This process is often irreversible and leads to undesired side products, reducing the yield of the target acylated compound. The rate of decarbonylation is particularly high for acyl radicals that can form stabilized alkyl radicals upon CO loss.

Q2: What are the main factors that influence the rate of acyl radical decarbonylation?

The rate of decarbonylation is primarily influenced by the stability of the resulting alkyl radical. Acyl radicals that form tertiary, benzylic, or allylic radicals upon decarbonylation tend to lose CO more rapidly. Other factors include:

  • Temperature: Higher reaction temperatures generally increase the rate of decarbonylation.

  • Pressure: Performing the reaction under an atmosphere of carbon monoxide can suppress decarbonylation by Le Châtelier's principle.

  • Electronic Properties: The electronic nature of the R group in the R-C(O)• radical can influence the C-C bond strength and thus the decarbonylation rate.

Q3: What are the most common strategies to overcome decarbonylation?

Several successful strategies have been developed to mitigate or suppress acyl radical decarbonylation:

  • Visible-Light Photoredox Catalysis: This has emerged as a powerful and mild method for generating acyl radicals from various precursors under conditions that can outcompete decarbonylation.

  • Use of Acyl Radical Equivalents: Employing precursors that generate a species that behaves like an acyl radical but is less prone to decarbonylation, such as N-acyl oxazolidinones with samarium diiodide (SmI₂).

  • High CO Pressure: Conducting reactions under a high pressure of carbon monoxide can shift the equilibrium away from decarbonylation.

  • Rapid Trapping of the Acyl Radical: Ensuring the desired reaction of the acyl radical (e.g., addition to an olefin) is much faster than the rate of decarbonylation. This can be achieved by using high concentrations of the trapping agent.

Troubleshooting Guides

Problem 1: Low yield of the desired acylated product and formation of a decarbonylated byproduct.

This is the most common issue when working with acyl radicals prone to decarbonylation.

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Photoredox methods often allow for reactions to be run at or below room temperature.
Slow Radical Trapping Increase the concentration of the radical acceptor (e.g., olefin, heteroarene).
Unsuitable Acyl Radical Precursor Switch to a more stable acyl radical precursor or one that generates the radical under milder conditions. See the table below for a comparison of common precursors.
Inefficient Photocatalyst Screen different photocatalysts with appropriate redox potentials for the specific transformation.
Atmospheric Conditions If feasible for your reaction setup, perform the reaction under an atmosphere of carbon monoxide (CO).
Problem 2: Inconsistent results in photoredox-catalyzed acylation reactions.

Reproducibility can be a challenge in photoredox catalysis if reaction parameters are not carefully controlled.

Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Oxygen can quench the excited state of the photocatalyst.
Inconsistent Light Source Ensure the light source (e.g., LEDs) provides consistent and uniform irradiation to the reaction vessel. The distance from the light source to the reaction should be kept constant.
Impure Reagents or Solvents Use high-purity, anhydrous, and degassed solvents. Impurities can act as quenchers or participate in side reactions.
Incorrect Wavelength of Light Ensure the emission wavelength of your light source overlaps with the absorption spectrum of the photocatalyst.

Data Presentation

Table 1: Comparison of Common Acyl Radical Precursors

PrecursorGeneration MethodAdvantagesDisadvantages
Carboxylic Acids Visible-light photoredox catalysis (often via in situ activation to an anhydride (B1165640) or ester)Abundant, inexpensive, and structurally diverse starting materials.Often requires an activation step.
Aldehydes Visible-light photoredox catalysis (via Hydrogen Atom Transfer - HAT)Atom economical.Can be prone to side reactions like oxidation to the carboxylic acid.
α-Keto Acids Visible-light photoredox catalysis (via oxidative decarboxylation)Efficient generation of acyl radicals under mild conditions.Substrate scope can be limited.
Acyl Thioesters Visible-light photoredox catalysisStable precursors.May require synthesis of the thioester.
N-Acyl Oxazolidinones SmI₂-mediated reductionGenerates an acyl radical equivalent that is less prone to decarbonylation.Requires stoichiometric amounts of the reducing agent.
Acyl Chlorides Photoinduced single-electron transferReadily available.Can be highly reactive and sensitive to moisture.

Experimental Protocols

Protocol 1: General Procedure for Visible-Light Photoredox Generation of Acyl Radicals from Carboxylic Acids

This protocol is a general guideline for the hydroacylation of an olefin using a carboxylic acid as the acyl radical precursor, adapted from methodologies described in the literature.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Olefin (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)

  • Activating agent (e.g., dimethyl dicarbonate (B1257347) (DMDC) or Boc₂O, 1.5-2.0 equiv)

  • Base (e.g., K₂CO₃ or a non-nucleophilic organic base, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or dioxane)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk flask or vial, add the carboxylic acid, olefin, photocatalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the activating agent.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source. Position the light source at a fixed distance from the reaction vessel.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: SmI₂-Mediated Generation of an Acyl Radical Equivalent from an N-Acyl Oxazolidinone

This protocol describes the reductive coupling of an N-acyl oxazolidinone with an activated olefin, a method effective for acyl radicals with very high decarbonylation rates.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Activated olefin (e.g., acrylate, acrylamide, 1.2 equiv)

  • Samarium diiodide (SmI₂) solution in THF (0.1 M, 2.2 equiv)

  • Water (as a co-solvent/proton source)

  • Anhydrous THF

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the N-acyl oxazolidinone and the activated olefin.

  • Dissolve the substrates in anhydrous THF.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or as optimized).

  • Slowly add the SmI₂ solution in THF to the reaction mixture via syringe. The characteristic deep blue color of SmI₂ should dissipate upon reaction.

  • After the addition is complete, add water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Acyl_Radical_Generation General Workflow for Photoredox-Catalyzed Acylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis Reactants Combine Acyl Precursor, Olefin, Photocatalyst, and Base Solvent Add Anhydrous, Degassed Solvent Reactants->Solvent Degas Purge with Inert Gas Solvent->Degas Irradiation Irradiate with Visible Light Degas->Irradiation Acyl_Radical Acyl Radical Generation Irradiation->Acyl_Radical Decarbonylation Decarbonylation (Undesired Pathway) Acyl_Radical->Decarbonylation Fast Addition Addition to Olefin (Desired Pathway) Acyl_Radical->Addition Faster Quench Quench Reaction Addition->Quench Purify Purify Product Quench->Purify Analyze Characterize Product Purify->Analyze

Caption: Workflow for photoredox-catalyzed acylation.

Troubleshooting_Decarbonylation Troubleshooting Decarbonylation in Acyl Radical Reactions cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_atmosphere Reaction Atmosphere Start Low Yield of Acylated Product & High Decarbonylation Check_Temp Is the reaction temperature high? Start->Check_Temp Lower_Temp Lower the temperature Check_Temp->Lower_Temp Yes Check_Conc Is the radical acceptor concentration low? Check_Temp->Check_Conc No End Improved Yield of Acylated Product Lower_Temp->End Increase_Conc Increase acceptor concentration Check_Conc->Increase_Conc Yes Check_Precursor Is the acyl radical precursor prone to decarbonylation? Check_Conc->Check_Precursor No Increase_Conc->End Change_Precursor Switch to a more stable precursor (e.g., from aldehyde to carboxylic acid) Check_Precursor->Change_Precursor Yes Check_CO Is the reaction run under inert gas? Check_Precursor->Check_CO No Change_Precursor->End Use_CO Use a CO atmosphere (if compatible) Check_CO->Use_CO Yes Check_CO->End No, further optimization needed Use_CO->End

Technical Support Center: Detection of Acetyl Radical Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl radical adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound adducts?

A1: The primary methods for detecting highly reactive and short-lived acetyl radicals involve trapping them to form more stable adducts, which can then be analyzed by various techniques. Common approaches include:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this is considered a gold standard for detecting and characterizing radical species.[1] It often employs spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to form a stable radical adduct with a characteristic EPR spectrum.[1][2]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is used for the quantification of stable adducts formed from trapping acetyl radicals.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem MS (MS/MS) are powerful for identifying and structurally characterizing this compound adducts, particularly with proteins and peptides.[3][4][5]

Q2: What is spin trapping and why is it necessary for this compound detection?

A2: Spin trapping is a technique used to detect and identify short-lived free radicals.[6] It involves a reaction where a diamagnetic "spin trap" molecule reacts with the unstable radical to form a more stable and persistent radical adduct. This new radical adduct accumulates to a concentration that is detectable by EPR spectroscopy. Given the transient nature of acetyl radicals, spin trapping is essential to stabilize them for detection and characterization.[6]

Q3: What are some common spin traps used for acetyl radicals?

A3: The most widely used spin trap for various radicals, including acetyl radicals, is 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[7][8][9] Other nitrone-based spin traps like α-phenyl-N-tert-butylnitrone (PBN) are also used. C-nitroso compounds can also be employed as spin traps.[6]

Troubleshooting Guides

EPR Spectroscopy

Problem: Low or no EPR signal intensity.

  • Possible Cause: Insufficient concentration of the spin trap or the radical adduct.

    • Solution: Increase the concentration of the spin trap (typically in the range of 10-100 mM).[10] Ensure that the experimental conditions are optimal for generating the this compound.

  • Possible Cause: Instability of the spin adduct.

    • Solution: Some spin adducts have short half-lives. For example, the DMPO-superoxide adduct is relatively unstable.[10] Ensure timely measurement after radical generation. Consider using a more stable spin trap if available.

  • Possible Cause: Improper EPR instrument settings.

    • Solution: Optimize EPR parameters such as microwave power, modulation amplitude, and scan time. Low microwave power (e.g., >20 dB attenuation) is often necessary to avoid saturation of the signal.[11] Low modulation amplitude (< than expected splittings) is crucial for resolving hyperfine structures.[11]

Problem: Unidentified or unexpected signals in the EPR spectrum.

  • Possible Cause: Presence of impurities in the spin trap solution.

    • Solution: Use high-purity spin traps. Some commercial DMPO may contain paramagnetic impurities.[12] Run a control spectrum of the spin trap solution alone to check for impurity signals.

  • Possible Cause: Formation of artifactual adducts.

    • Solution: The spin trap itself can be oxidized or react with nucleophiles in the system, leading to false-positive signals.[13] For instance, the DMPO-OH adduct can be formed through non-radical pathways.[13] It is crucial to run appropriate controls, such as omitting the radical source, to identify any artifactual signals.

  • Possible Cause: Decomposition of the initial spin adduct to a secondary radical adduct.

    • Solution: The initial adduct may be unstable and decompose. For example, the DMPO-superoxide adduct can decay to the DMPO-hydroxyl adduct.[9] Time-course EPR measurements can help to monitor the stability of the adducts.

HPLC Analysis

Problem: Unexpected peaks in the chromatogram.

  • Possible Cause: Contamination of the mobile phase, glassware, or sample.

    • Solution: Use high-purity solvents and reagents.[14] Ensure all glassware is thoroughly cleaned.[14] Run a blank injection of the mobile phase to check for contaminants.[15]

  • Possible Cause: Degradation of the sample or adduct.

    • Solution: Ensure the stability of the this compound adduct under the storage and analysis conditions. Analyze samples as fresh as possible.

  • Possible Cause: Carryover from previous injections.

    • Solution: Implement a robust wash cycle for the injector and column between runs, especially after injecting highly concentrated samples.[15]

Problem: Poor peak shape (e.g., fronting, tailing, split peaks).

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6] If a different solvent is used, ensure it is weaker than the mobile phase.[6]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Column contamination or degradation.

    • Solution: Use a guard column to protect the analytical column.[6][10] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Mass Spectrometry

Problem: Difficulty identifying the this compound adduct.

  • Possible Cause: Incorrect mass assignment.

    • Solution: Acetylation of a peptide or protein results in a mass increase of 42 Da.[16] Look for this specific mass shift in your data. For spin-trapped adducts, calculate the expected mass of the adduct (e.g., mass of the target molecule + mass of the spin trap + mass of the this compound).

  • Possible Cause: Low abundance of the adduct.

    • Solution: Optimize ionization conditions (e.g., electrospray voltage, gas flow rates) to enhance the signal of the target adduct.[4] Consider enrichment strategies if the adduct is present in a complex mixture.

Problem: Ambiguous fragmentation pattern in MS/MS.

  • Possible Cause: Complex fragmentation pathways.

    • Solution: For acetylated peptides, look for characteristic b- and y-ions that show a +42 Da mass shift, which can help pinpoint the site of acetylation.[13][17] Acetylated lysine (B10760008) residues also produce specific immonium ions at m/z 126.1 and 143.1.[5] For spin-trapped adducts, look for the loss of the spin trap molecule as a neutral fragment.[18]

Data Presentation

Table 1: Hyperfine Coupling Constants for Common DMPO Radical Adducts in Aqueous Solution

Radical TrappedAdductaN (G)aHβ (G)aHγ (G)g-value
Hydroxyl (•OH)DMPO-OH14.8 - 15.014.8 - 15.0-~2.0057
Superoxide (B77818) (•OOH)DMPO-OOH14.1 - 14.311.3 - 11.71.25~2.0057
Methyl (•CH3)DMPO-CH315.5 - 16.522.0 - 23.5-~2.0060
Acetyl (•C(O)CH3)DMPO-C(O)CH315.518.9-~2.0061
Carbon-centeredDMPO-R15.5 - 16.422.3 - 23.4-~2.0058

Data compiled from multiple sources.[2][4][19][20][21] Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

Protocol 1: Detection of Acetyl Radicals using EPR and DMPO Spin Trapping
  • Reagent Preparation:

    • Prepare a stock solution of 1 M DMPO in HPLC-grade water. Store at -20°C.

    • Prepare the system for generating acetyl radicals (e.g., through photochemical or enzymatic reactions).

    • Prepare a phosphate (B84403) buffer solution (100 mM, pH 7.4).[9]

  • Spin Trapping Reaction:

    • In an Eppendorf tube, mix the components in the following order: phosphate buffer, the this compound generating system, and the DMPO stock solution to a final concentration of 50-100 mM.

    • The total reaction volume is typically 200-500 µL.

    • Initiate the radical generation.

  • EPR Measurement:

    • Immediately transfer the reaction mixture to a flat cell or capillary tube.

    • Place the sample in the EPR cavity.

    • Record the EPR spectrum using typical X-band spectrometer settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G

      • Sweep Width: 100 G

      • Scan Time: 1-2 minutes

  • Data Analysis:

    • Simulate the experimental spectrum to identify the radical adducts based on their characteristic hyperfine coupling constants (see Table 1).[4]

    • Quantify the signal intensity by double integration of the spectrum.

  • Controls:

    • Run a blank sample containing all components except the radical source to check for background signals.

    • Run a control with a known scavenger of acetyl radicals to confirm the identity of the trapped radical.

Protocol 2: LC-MS/MS Analysis of N-Acetyl-Cysteine Adducts

This protocol is adapted for the analysis of this compound adducts with N-acetyl-cysteine (NAC), a common biological thiol.

  • Sample Preparation:

    • Incubate the this compound generating system with N-acetyl-cysteine (e.g., 5 mM) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[22]

    • Terminate the reaction by adding a quenching agent or by rapid freezing.

    • For complex samples like plasma, perform protein precipitation with a solvent like acetonitrile.[23]

    • Centrifuge the sample and collect the supernatant for analysis.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 3 µm particle size).[23]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute the adducts.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

    • MRM Transition: For the acetyl-NAC adduct, the precursor ion would be the [M+H]+ of the adduct, and the fragment ion could be a characteristic loss, such as the loss of the acetyl group or fragmentation of the cysteine moiety. For example, for acetaminophen-cysteine adducts, a transition of m/z 271 → 140 has been used.[23]

    • Collision Energy: Optimize to achieve the most intense fragment ion signal.

  • Data Analysis:

    • Identify the adduct based on its retention time and specific MRM transition.

    • Quantify the adduct using a calibration curve prepared with a synthesized standard or by using a stable isotope-labeled internal standard.[18]

Visualizations

Experimental Workflow

experimental_workflow cluster_generation Radical Generation cluster_trapping Spin Trapping cluster_detection Detection Methods cluster_analysis Data Analysis acetyl_source This compound Source (e.g., photolysis, enzyme reaction) spin_trap Spin Trap (e.g., DMPO) adduct_formation Formation of Stable Adduct acetyl_source->adduct_formation spin_trap->adduct_formation epr EPR Spectroscopy adduct_formation->epr hplc HPLC-FLD adduct_formation->hplc ms LC-MS/MS adduct_formation->ms epr_analysis Spectral Simulation & Quantification epr->epr_analysis hplc_analysis Peak Integration & Quantification hplc->hplc_analysis ms_analysis Adduct Identification & Fragmentation Analysis ms->ms_analysis protein_acetylation_pathway cluster_enzymes Enzymatic Regulation cluster_proteins Target Proteins cluster_outcomes Cellular Outcomes acetyl_coa Acetyl-CoA hats Histone Acetyltransferases (HATs) acetyl_coa->hats acetyl_radical This compound (Oxidative Stress) acetyl_radical->hats Non-enzymatic acetylation? histones Histones hats->histones Acetylation p53 p53 hats->p53 Acetylation tubulin Tubulin hats->tubulin Acetylation other_proteins Other Cellular Proteins hats->other_proteins Acetylation hdacs Histone Deacetylases (HDACs) hdacs->histones Deacetylation hdacs->p53 Deacetylation hdacs->tubulin Deacetylation hdacs->other_proteins Deacetylation gene_expression Altered Gene Expression histones->gene_expression dna_repair DNA Repair p53->dna_repair cell_cycle Cell Cycle Regulation p53->cell_cycle tubulin->cell_cycle metabolism Metabolism other_proteins->metabolism

References

minimizing radical-radical coupling in acetyl radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl radical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize undesired radical-radical coupling and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is radical-radical coupling in this compound reactions, and why is it a problem?

A: Radical-radical coupling, specifically dimerization, is a termination step where two acetyl radicals (CH₃CO•) combine to form biacetyl (2,3-butanedione). This is often an undesired side reaction because it consumes the acetyl radicals that are intended to react with your substrate to form the desired product, thereby lowering the reaction's yield and complicating purification.[1]

Q2: My reaction is producing a high percentage of biacetyl. What are the common causes?

A: High concentrations of biacetyl typically result from a high concentration of acetyl radicals in the reaction medium. This can be caused by several factors:

  • High Radical Generation Rate: The rate of this compound generation might be too fast compared to the rate of its reaction with the intended substrate.

  • Low Substrate Concentration: Insufficient concentration of the radical acceptor (your substrate) allows acetyl radicals to accumulate and react with each other.

  • Inefficient Radical Trapping: The desired reaction pathway, where the this compound is "trapped" by the substrate, is slower than the dimerization pathway.

Q3: How can I adjust my reaction conditions to minimize this compound dimerization?

A: Several strategies can be employed to disfavor radical-radical coupling:

  • Concentration Control: Lowering the concentration of the this compound precursor can slow down the rate of radical generation.[2] Concurrently, ensuring a sufficient concentration of the radical acceptor (your substrate) can favor the desired reaction pathway. A slow addition of the radical precursor to the reaction mixture can also help maintain a low steady-state concentration of the this compound.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes reduce the rate of radical-radical coupling. However, this must be balanced with the activation energy of the desired reaction step.[2]

  • Solvent Choice: The choice of solvent can influence reaction rates. Solvents that can effectively solvate the reactants and intermediates without participating in unwanted side reactions are ideal. Acetonitrile (B52724) is often a good choice for radical reactions as it contains no weak, electron-rich C-H bonds.[3]

  • Efficient Stirring: Ensuring the reaction mixture is well-stirred helps to maintain homogeneous concentrations and prevent localized "hot spots" of high radical concentration.

Troubleshooting Guide

Issue: Low yield of the desired product and significant formation of biacetyl.

This is the most common issue, directly pointing to dominant radical-radical coupling. The following troubleshooting steps and experimental protocols can help address this problem.

1. Optimizing Reactant Concentrations

The relative rates of the desired reaction and the undesired dimerization are highly dependent on the concentrations of the species involved.

  • Troubleshooting Step: Decrease the concentration of the this compound precursor. If using a photoredox catalyst, you can also try lowering the catalyst loading or the intensity of the light source to reduce the rate of radical generation.

  • Experimental Tip: Set up a series of small-scale reactions with varying concentrations of your radical acceptor to find the optimal ratio that favors product formation over dimerization.

2. Choice of this compound Precursor

The method of this compound generation is critical. Modern methods often provide milder conditions than traditional techniques that require high heat or harsh reagents.[4]

  • Troubleshooting Step: If you are using a precursor prone to rapid decomposition, consider switching to a more stable one that allows for a slower, more controlled generation of radicals.

  • Recommendation: Visible-light photoredox catalysis offers a mild and highly tunable method for generating acyl radicals from precursors like aldehydes, α-ketoacids, and carboxylic acids.[4]

3. Use of Radical Trapping Agents

While the goal is for your substrate to be the primary radical trap, in some cases, a specific trapping agent can be used to study the reaction or, in more advanced applications, to act as a relay.

  • Troubleshooting Step (for mechanistic studies): Add a known radical trapping agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to your reaction. If the formation of both your desired product and the dimer is inhibited, it confirms the involvement of a radical mechanism.[5] This can help you focus your optimization efforts on controlling radical concentration.

Quantitative Data Summary

The following table summarizes reaction conditions from literature that can influence the outcome of acyl radical reactions. While specific to the cited examples, the principles can be applied to minimizing this compound coupling.

Precursor TypeCatalyst/ReagentSolventKey ConditionOutcome/YieldReference
Carboxylic Acidsfac-Ir(ppy)₃ / PMe₂PhDioxaneVisible Light (Blue LED)Hydroacylation products[6]
Aldehydes[Ru(phen)₃]Cl₂ / O₂-Visible LightAmide products (64-85%)[4]
α-Keto Acids[Ru(phen)₃]Cl₂ / O₂-Visible LightKetone products (57-92%)[4]
Acyl Azoliums5CzBN (photocatalyst)CH₃CNVisible Light1,n-dicarbonyls (up to 82%)[5][7]

Experimental Protocols

General Protocol for Visible-Light Mediated this compound Generation and Reaction

This protocol provides a starting point for a hydroacylation reaction using an aldehyde as the this compound precursor, which can be adapted for other substrates.

Materials:

  • Aldehyde (this compound precursor)

  • Alkene (radical acceptor)

  • Photoredox catalyst (e.g., fac-Ir(ppy)₃)

  • Hydrogen Atom Transfer (HAT) reagent (e.g., quinuclidine)[4]

  • Degassed solvent (e.g., acetonitrile or dioxane)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv), the photocatalyst (1-5 mol%), and the HAT reagent (1.5 equiv).

  • Add the degassed solvent to dissolve the solids.

  • Add the aldehyde (1.2 equiv) to the reaction mixture.

  • Seal the flask and place it approximately 5-10 cm from the blue LED light source.

  • Begin vigorous stirring and irradiation. The reaction vessel may be cooled using a fan to maintain room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) by periodically taking aliquots from the reaction mixture.

  • Upon completion, remove the light source, and quench the reaction if necessary.

  • Purify the product using standard techniques such as column chromatography.

Visualizations

Reaction Pathways

G cluster_generation Radical Generation cluster_pathways Competing Pathways precursor Acetyl Precursor (e.g., Aldehyde) acetyl_rad This compound (CH₃CO•) precursor->acetyl_rad  Photocatalyst,  Light (hν) product Desired Product acetyl_rad->product  + Substrate  (Desired Reaction) dimer Biacetyl Dimer (Undesired) acetyl_rad->dimer  + this compound  (Coupling) substrate Substrate (Radical Acceptor)

Caption: Competing reaction pathways for the this compound.

Experimental Workflow

G prep 1. Prepare Reactants (Precursor, Substrate, Catalyst) setup 2. Assemble Reaction (Inert Atmosphere, Add Solvent) prep->setup reaction 3. Irradiate & Stir (Blue LED, Constant Temp) setup->reaction monitor 4. Monitor Progress (TLC, GC-MS, NMR) reaction->monitor workup 5. Workup & Purify (Quench, Extract, Chromatography) monitor->workup analysis 6. Analyze Product workup->analysis

Caption: General workflow for a photoredox-catalyzed reaction.

Troubleshooting Logic

G start High Dimer Formation Observed? q_rate Is radical generation rate too high? start->q_rate Yes end Continue Optimization start->end No a_rate Reduce catalyst loading or light intensity. Use slow addition. q_rate->a_rate Yes q_sub Is substrate concentration too low? q_rate->q_sub No a_rate->q_sub a_sub Increase substrate concentration. q_sub->a_sub Yes q_temp Is temperature too high? q_sub->q_temp No a_sub->q_temp a_temp Lower reaction temperature. q_temp->a_temp Yes q_temp->end No a_temp->end

Caption: Decision flowchart for troubleshooting dimerization.

References

Technical Support Center: Acetyl Radical Stability and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents to enhance the stability of acetyl radicals during experimentation.

Troubleshooting Guide

Q1: My acetyl radical is decomposing too rapidly, leading to low yields or undetectable concentrations. What steps can I take?

A1: Rapid decomposition is a common issue due to the inherent reactivity of the this compound. Consider the following troubleshooting steps:

  • Solvent Choice: The solvent plays a critical role in the stability of both the radical and its decomposition transition state. Protic solvents like alcohols can stabilize the transition state of decarbonylation, accelerating decomposition.[1] Conversely, increasing solvent polarity (permittivity) without hydrogen bonding capability can sometimes decrease the rate of decomposition pathways like decarbonylation.[1] Evaluate non-polar or polar aprotic solvents.

  • Temperature: Acetyl radicals are often studied at very low temperatures (e.g., 77 K) in frozen matrices to prevent decomposition and allow for characterization by techniques like ESR spectroscopy.[2] If your experiment allows, lowering the temperature is the most effective way to increase the radical's lifetime.

  • Radical Precursor: The method of generation can influence local concentrations and side reactions. Ensure your precursor (e.g., acetyl peroxide, biacetyl photolysis) is pure and the initiation method (thermolysis, photolysis) is optimized to minimize side reactions that could consume the radical. Acetyl peroxide, for instance, is known to be sensitive to heat, light, and metals.[3]

  • Oxygen Exclusion: Under oxic conditions, acetyl radicals react barrier-free with molecular oxygen to form the peroxythis compound (AcOO•).[4] If this is not your desired radical species, ensure your reaction is performed under strictly anoxic conditions.

Q2: I am using Electron Spin Resonance (ESR) spectroscopy but cannot detect a signal for the this compound. What are the potential issues?

A2: Several factors can lead to a failure to detect an ESR signal:

  • Lifetime and Concentration: The steady-state concentration of the this compound may be below the detection limit of the spectrometer (typically around 10⁻¹² M under favorable conditions).[5] Its short half-life (e.g., 38.7–114.7 μs) makes direct detection challenging except at cryogenic temperatures.[4]

  • Solvent Interference: The chosen solvent might freeze into a polycrystalline state that gives broad, poorly resolved ESR signals. Select a solvent that forms a good glass upon freezing, such as 2-methyltetrahydrofuran (B130290) or a mixture of solvents.

  • Spin Trapping Issues: If you are using a spin trapping agent, the adduct itself might be unstable, or the rate of trapping might be too slow compared to the radical's decay.[6] The choice of spin trap is crucial; for example, the POBN-acetyl adduct is known to be unstable.[6]

  • Instrument Settings: Ensure your ESR spectrometer settings (microwave power, modulation amplitude, scan time) are optimized for detecting transient radicals. High microwave power can lead to signal saturation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that influence the stability of an this compound?

A1: The stability of any radical, including the this compound, is governed by both thermodynamic and kinetic factors:

  • Electronic Effects: The unpaired electron in an this compound is primarily located in an sp-hybridized orbital on the carbonyl carbon.[2] Unlike radicals adjacent to a pi-system (like allyl or benzyl (B1604629) radicals), the this compound lacks significant resonance stabilization, contributing to its high reactivity.[7][8]

  • Kinetic Stabilization: This involves physically hindering the radical from reacting, often by using bulky substituent groups near the radical center. While less relevant for the unsubstituted this compound, this is a key strategy for creating more persistent radicals in general.[9][10]

  • Solvent Cage Effect: Surrounding solvent molecules can create a "cage" that temporarily traps newly formed radical pairs, which can increase the probability of recombination and affect reactions with other molecules.[4]

Q2: How does the choice of solvent directly impact this compound stability?

A2: Solvents can significantly influence radical reaction rates and pathways, contrary to the misconception that radical reactions are immune to solvent effects.[11] The main influences are:

  • Polarity (Nonspecific Solvation): The solvent's polarity, or relative permittivity, can stabilize or destabilize the radical and the transition states of its decomposition pathways. For the related phenylthis compound, an increase in solvent permittivity was found to decrease the rate of decarbonylation, a primary decomposition route.[1]

  • Hydrogen Bonding (Specific Solvation): Protic solvents, particularly those that are strong hydrogen bond donors (HBDs), can have a pronounced effect. In the case of acyl radical decarbonylation, hydrogen bonding stabilizes the transition state more than the initial radical, thus accelerating the reaction and reducing the radical's lifetime.[1][11]

Q3: Which general classes of solvents are recommended for experiments involving acetyl radicals?

A3: The ideal solvent is highly dependent on the experimental objective (e.g., synthesis, characterization) and conditions (e.g., temperature, analytical method).

  • For Low-Temperature ESR Studies: Solvents that form clear, rigid glasses at 77 K are preferred. Examples include 2-methyltetrahydrofuran (MTHF) and mixtures like diethyl ether/isopentane/ethanol (EPA).

  • For Synthetic Reactions: Aprotic solvents are generally preferred to minimize decomposition via pathways like decarbonylation.[1] The choice between non-polar (e.g., hexane (B92381), benzene) and polar aprotic (e.g., acetonitrile (B52724), CH₂Cl₂) depends on the solubility of the reactants and the specific reaction mechanism. For example, oxidative additions involving radical cations have been investigated in acetonitrile (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂).[3]

  • Aqueous Systems: In aqueous media, the this compound reacts rapidly with water to form a hydrated radical, Ac•(OH)₂.[4] This species has different properties and reactivity, so water should only be used if this hydrated form is the target of the investigation.

Data Presentation: Solvent Effects on Acyl Radical Decomposition

Direct comparative data on this compound half-life across various organic solvents is scarce. However, the decarbonylation reaction (R-C(O)• → R• + CO) is a critical decomposition pathway. The following table presents kinetic data for the decarbonylation of the structurally similar phenylthis compound , illustrating how solvent choice affects this key stability parameter.[1] A lower rate constant (kco) indicates greater stability with respect to this pathway.

SolventRelative Permittivity (ε)Ea (kJ mol⁻¹)log(A)kco at 298 K (s⁻¹)
n-Hexane1.8831.510.41.1 x 10⁵
Benzene2.2731.810.51.1 x 10⁵
Dioxane2.2133.110.70.8 x 10⁵
Diethyl ether4.2033.810.90.8 x 10⁵
Acetonitrile35.935.211.00.5 x 10⁵
Methanol (B129727)32.729.210.53.5 x 10⁵
Ethanol24.629.410.42.5 x 10⁵
2-Propanol19.928.510.12.3 x 10⁵

Data adapted from O. A. Kurnysheva et al., Phys. Chem. Chem. Phys., 2001, 3, 3644-3649.[1] Note: Ea is the activation energy and A is the pre-exponential factor.

Interpretation:

  • The rate constant generally decreases as solvent polarity increases in aprotic solvents (from hexane to acetonitrile), suggesting greater stability.

  • Protic solvents (alcohols) show significantly higher rate constants than aprotic solvents of similar polarity, indicating that hydrogen bonding accelerates decarbonylation and reduces stability.[1]

Experimental Protocols

Protocol 1: Detection by ESR Spectroscopy via Spin Trapping

This protocol provides a general method for indirectly detecting transient acetyl radicals at room temperature by converting them into more stable radical adducts.

1. Materials:

  • This compound precursor (e.g., 0.1 M solution of biacetyl for photolytic generation).
  • Spin trapping agent: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-(4-pyridyl-1-oxide)-N-t-butylnitrone (POBN). Prepare a ~50-100 mM solution in the chosen solvent.[6]
  • High-purity, aprotic solvent (e.g., acetonitrile, benzene), deoxygenated by purging with N₂ or Ar for at least 30 minutes.

2. Procedure:

  • In an ESR-grade quartz capillary tube, mix the spin trap solution and the radical precursor solution.
  • Place the capillary tube into the ESR spectrometer cavity.
  • Initiate radical generation (e.g., for biacetyl, irradiate the sample in the cavity using a UV lamp).
  • Begin ESR data acquisition immediately upon initiation. Typical X-band spectrometer settings might be:
  • Microwave Frequency: ~9.5 GHz
  • Center Field: ~3400 G (adjust based on g-value of the expected adduct)
  • Sweep Width: 100 G
  • Modulation Frequency: 100 kHz
  • Microwave Power: 5-10 mW (use non-saturating power levels)
  • Time Constant: 0.1 s
  • Record the spectrum. The resulting hyperfine splitting pattern can be used to identify the trapped radical.

Protocol 2: Quantification by Radical Trapping and LC-MS Analysis

This protocol allows for the quantification of acetyl radicals by converting them to stable, non-radical products for analysis.

1. Materials:

  • Radical Trapping Agent: 3-amino-2,2,5,5-tetramethyl-proxyl (3AP) loaded onto a solid support.[12][13]
  • This compound source.
  • Methanol (HPLC grade) for elution.[12]
  • LC-MS system with a C18 column.[12]

2. Procedure:

  • Trapping: Generate the acetyl radicals in a stream of inert gas and pass it through the solid support containing the 3AP trapping agent. The this compound will react with 3AP to form a stable adduct (3AP-C(O)CH₃).[12][13]
  • Elution: After the experiment, wash the solid support with a known volume of methanol (e.g., 10 mL) to elute the formed adduct.[12]
  • Sample Preparation: If necessary, pass the eluate through a clean-up column (e.g., Hyper Sep C18) to remove interferences.[12]
  • LC-MS Analysis: Inject a known volume of the sample into the LC-MS.
  • Mobile Phase: Example: 50:50 (v/v) methanol/H₂O with 0.2% acetic acid.[12]
  • Column: C18 HPLC column.[12]
  • Detection: Use mass spectrometry with selected ion monitoring (SIM) to detect the specific m/z of the acetyl-adduct (e.g., m/z 200.15 for 3AP-C(O)CH₃).[12]
  • Quantification: Create a calibration curve using a synthesized standard of the adduct to quantify the amount of this compound trapped during the experiment.

Visualized Workflow: Solvent Selection Logic

SolventSelection start Define Experimental Goal (e.g., Synthesis, ESR, Trapping) decision_temp Ambient or Cryogenic Temp? start->decision_temp decision_analysis Analytical Method? decision_temp->decision_analysis Ambient Temp out_glass Solvents forming good glasses (e.g., MTHF, EPA) decision_temp->out_glass Cryogenic (e.g., for ESR) decision_reactants Reactant Properties? decision_analysis->decision_reactants Synthesis or Trapping decision_analysis->out_glass Direct ESR out_aprotic_polar Polar Aprotic (e.g., CH3CN, CH2Cl2) - Good solubility - Moderate stability decision_reactants->out_aprotic_polar Polar Reactants out_aprotic_nonpolar Non-Polar Aprotic (e.g., Hexane, Benzene) - Higher stability vs. protic - Check reactant solubility decision_reactants->out_aprotic_nonpolar Non-Polar Reactants out_protic_caution Protic Solvents (e.g., Alcohols, Water) - CAUTION: Accelerates  decarbonylation decision_reactants->out_protic_caution H-Bonding Reactants or Aqueous System out_final Select & Optimize Solvent out_glass->out_final out_aprotic_polar->out_final out_aprotic_nonpolar->out_final out_protic_caution->out_final

Caption: Workflow for selecting a solvent for this compound experiments.

References

Technical Support Center: Purification of Acetyl Radical Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from acetyl radical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of acetylated compounds synthesized via radical chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction?

A1: Common impurities include unreacted starting materials, catalysts, and various side products. Depending on the specific reaction, side products can include regioisomers (in reactions like the Minisci acylation), diastereomers, and products from polymerization or radical cyclization.[1][2][3] In reactions involving radical initiators like AIBN or benzoyl peroxide, byproducts from the initiator itself can also be present.

Q2: What is a general workup procedure for an this compound reaction?

A2: A typical aqueous workup is often employed to remove inorganic salts and water-soluble impurities. This usually involves diluting the reaction mixture with an organic solvent and washing with water or a saturated aqueous solution like sodium bicarbonate (to neutralize any acid) or brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

Q3: Which chromatographic techniques are most effective for purifying acetylated products?

A3: The choice of chromatography depends on the scale and the nature of the impurities.

  • Thin Layer Chromatography (TLC): Primarily used for reaction monitoring and optimizing the solvent system for column chromatography.

  • Column Chromatography: The most common method for purifying small to medium-scale reactions. Silica (B1680970) gel is a common stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Used for purifying small quantities of product to a high degree of purity and for analyzing the purity of the final compound.

Q4: How can I separate my acetylated product from unreacted starting material if they have very similar Rf values on a TLC plate?

A4: If the Rf values are very similar, consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. Sometimes, adding a small amount of a third solvent (e.g., methanol (B129727) or acetic acid) can improve separation.

  • Change the Stationary Phase: If silica gel (normal phase) is not effective, consider using reverse-phase (C18) or alumina.

  • Iterative Chromatography: If a single column does not provide complete separation, the partially purified fractions can be combined and subjected to another round of chromatography under different conditions.

Q5: My acetylated product appears to be unstable on silica gel. What are my options?

A5: If your product is degrading on silica gel, which can be acidic, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine.

  • Use a Different Stationary Phase: Alumina (neutral or basic) or reverse-phase silica (C18) are good alternatives.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Troubleshooting Guides

Problem 1: Difficulty Separating Regioisomers from a Minisci Acylation Reaction
Symptom Possible Cause Suggested Solution
Multiple spots on TLC with very close Rf values, which persist after column chromatography.Formation of regioisomers is common in Minisci reactions, especially with symmetric heterocycles.[1]Optimize Chromatography: - Use a long column with a shallow solvent gradient. - Explore different solvent systems. A typical starting point is a mixture of hexanes and ethyl acetate (B1210297).[2] - Consider preparative HPLC for small-scale separations.Recrystallization: - If the product is a solid, attempt recrystallization from various solvents. This can sometimes selectively crystallize one isomer.Chemical Derivatization: - In some cases, derivatizing the mixture to introduce a group that exaggerates the physical differences between the isomers can facilitate separation. The protecting group can be removed after separation.
Problem 2: The Acetylated Product is Contaminated with a Non-polar Impurity
Symptom Possible Cause Suggested Solution
A fast-moving spot on TLC that co-elutes with the product in non-polar solvent systems.The impurity could be a byproduct from the radical initiator or a hydrocarbon side product.Aqueous Workup: - Ensure a thorough aqueous workup to remove any water-soluble impurities.Chromatography: - Start with a very non-polar eluent (e.g., pure hexanes) to first elute the non-polar impurity before increasing the polarity to elute your product. - If using reverse-phase chromatography, the non-polar impurity will be retained more strongly, allowing for the elution of your more polar product first.Distillation/Sublimation: - If the product is volatile and thermally stable, and the impurity has a significantly different boiling point, distillation or sublimation could be effective.
Problem 3: Low Recovery of Acetylated Product After Column Chromatography
Symptom Possible Cause Suggested Solution
A significant amount of the desired product is not recovered from the column.Product is too polar and is sticking to the silica gel. Product is degrading on the column. Inappropriate solvent system. For Polar Products: - Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes.[2] - Add a small percentage of a more polar solvent like methanol to the eluent in the final stages.For Unstable Products: - See FAQ 5.General Tips: - Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column. - Do not use a mobile phase that is too polar initially, as this can cause broad bands and poor separation.

Experimental Protocols

Protocol 1: General Workup and Purification for a Radical Cyclization Reaction

This protocol is a representative example based on the purification of products from radical cyclizations using arylboronic acids.[2]

  • Quenching the Reaction: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Separate the layers.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent (e.g., 3 x 3 mL of EtOAc) to recover any dissolved product.

  • Drying: Combine all organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow: Purification of a Radical Reaction Product

G reaction Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc, NaHCO3 wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography (e.g., Silica Gel) crude_product->chromatography pure_product Pure Acetylated Product chromatography->pure_product

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting Logic: Separating Close-Rf Spots

G start Close Rf Spots Observed on TLC optimize_mp Optimize Mobile Phase (Vary Polarity/Additives) start->optimize_mp change_sp Change Stationary Phase (e.g., Reverse Phase, Alumina) optimize_mp->change_sp Failure success Successful Separation optimize_mp->success Success iterative_chrom Iterative Chromatography change_sp->iterative_chrom Failure change_sp->success Success preparative_hplc Preparative HPLC iterative_chrom->preparative_hplc Failure iterative_chrom->success Success preparative_hplc->success Success fail Separation Still Unsuccessful preparative_hplc->fail Failure

References

Validation & Comparative

A Comparative Analysis of Acetyl and Methyl Radical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of reactive intermediates, both acetyl (CH₃CO•) and methyl (CH₃•) radicals are of significant interest due to their involvement in a wide array of chemical transformations, from atmospheric chemistry to organic synthesis and biological systems. Understanding their relative reactivity is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanistic pathways. This guide provides an objective, data-driven comparison of the reactivity of acetyl and methyl radicals, supported by experimental data and detailed methodologies.

Core Reactivity and Stability: A Head-to-Head Comparison

The fundamental difference in the structure of the acetyl and methyl radical dictates their relative stability and subsequent reactivity. The methyl radical is a simple alkyl radical, while the acetyl radical possesses a carbonyl group adjacent to the radical center.

The stability of a radical is inversely related to its reactivity; a more stable radical is less reactive. The stability of alkyl radicals generally increases with substitution (tertiary > secondary > primary > methyl).[1][2][3][4] This trend is attributed to hyperconjugation, where the interaction of the singly occupied p-orbital with adjacent C-H or C-C σ-bonds helps to delocalize the unpaired electron.[1][2] The methyl radical, lacking any alkyl substituents, is the least stable of the simple alkyl radicals.[1][2]

The this compound's stability is influenced by the adjacent carbonyl group. While resonance stabilization might be intuitively expected, the dominant effect is the delocalization of the unpaired electron onto the oxygen atom.

Table 1: Comparison of Bond Dissociation Energies (BDEs) for Precursors

Bond dissociation energy (BDE) is a good indicator of radical stability. A lower BDE for a C-H or C-C bond that breaks to form a radical suggests a more stable radical product.[5][6]

Precursor MoleculeBond BrokenRadical FormedBond Dissociation Energy (kcal/mol)
Methane (B114726) (CH₄)H₃C-HMethyl Radical (•CH₃)105[7]
Acetaldehyde (B116499) (CH₃CHO)CH₃CO-HThis compound (CH₃CO•)~88

Note: BDE values can vary slightly depending on the experimental or computational method used.

The lower BDE for the C-H bond in acetaldehyde compared to methane indicates that the this compound is more stable than the methyl radical.

Kinetic Reactivity: A Quantitative Look

The reactivity of these radicals can be quantified by comparing their reaction rate constants for similar types of reactions, such as hydrogen abstraction and addition to double bonds.

Table 2: Rate Constants for Hydrogen Abstraction Reactions
RadicalSubstrateReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
Methyl Radical (•CH₃)Methane (CH₄)•CH₃ + CH₄ → CH₄ + •CH₃~1.1 x 10⁻²⁰
Methyl Radical (•CH₃)Aniline (C₆H₅NH₂)H-abstraction from -NH₂7.5 x 10⁻²³ T³.⁰⁴ exp(-40.63 kJ·mol⁻¹/RT)[2]
This compound (CH₃CO•)Hydrogen Bromide (HBr)CH₃CO• + HBr → CH₃CHO + Br•~1.1 x 10⁻¹²[8]

Note: Direct comparison is challenging due to the limited availability of data for identical substrates under the same conditions. The data presented illustrates the general reactivity trends.

The significantly higher rate constant for the this compound's reaction with HBr compared to the methyl radical's reaction with methane highlights the this compound's greater reactivity in hydrogen abstraction from suitable donors.

Table 3: Rate Constants for Addition to Alkenes

| Radical | Alkene | Rate Constant (k) at 480 °C (dm³ mol⁻¹ s⁻¹) | |---|---|---|---| | Methyl Radical (•CH₃) | Propene | 2.18 x 10⁶[9] |

Methyl radicals readily add to alkenes, a key step in many polymerization and organic synthesis reactions.[9] The this compound also participates in addition reactions, often with a nucleophilic character.[10]

Typical Reactions and Mechanistic Differences

Methyl Radical:

  • Dimerization: Rapidly dimerizes to form ethane (B1197151) at temperatures below 1100 °C.[11]

  • Hydrogen Abstraction: Abstracts hydrogen atoms from a variety of substrates.[12]

  • Addition to Multiple Bonds: Adds to alkenes, alkynes, and aromatic rings.[9][12]

  • Corrosion: Reacts with metals to form organometallic compounds.[11]

This compound:

  • Decarbonylation: Can decompose to a methyl radical and carbon monoxide (CH₃CO• → •CH₃ + CO).[7]

  • Addition Reactions: Exhibits nucleophilic character in its addition reactions.[10]

  • Reaction with Oxygen: In the presence of oxygen, it can form the acetylperoxy radical (CH₃C(O)OO•), an important species in atmospheric chemistry.[10]

Experimental Protocols for Reactivity Determination

The reactivity of radicals is typically determined using time-resolved techniques that allow for the direct observation of these transient species.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique for generating radicals and monitoring their subsequent reactions in real-time.[13][14][15][16][17]

Methodology:

  • Radical Generation: A short, high-intensity laser pulse is used to photolyze a precursor molecule, generating the radical of interest. For example, acetone (B3395972) can be photolyzed to produce methyl radicals.[11]

  • Monitoring: The concentration of the radical or a product is monitored over time using techniques such as absorption or fluorescence spectroscopy.[14][15]

  • Kinetic Analysis: By observing the decay of the radical concentration in the presence of a reactant, the second-order rate constant for the reaction can be determined.[13][16]

Competitive Kinetics

This method determines the relative rate constants of a radical with two different substrates.[18][19][20]

Methodology:

  • Reaction Setup: The radical is generated in the presence of two competing substrates, one of which is a reference compound with a known reaction rate constant.

  • Product Analysis: The relative amounts of the products formed from the reaction of the radical with each substrate are measured, typically using gas chromatography or mass spectrometry.

  • Rate Constant Calculation: The ratio of the product concentrations is directly related to the ratio of the rate constants, allowing for the determination of the unknown rate constant.

Visualizing Reaction Mechanisms and Workflows

Generation of Methyl and Acetyl Radicals

G Generation of Methyl and Acetyl Radicals cluster_methyl Methyl Radical Generation cluster_acetyl This compound Generation Methane Methane (CH₄) MethylRadical Methyl Radical (•CH₃) Methane->MethylRadical H-abstraction Acetone Acetone ((CH₃)₂CO) Acetone->MethylRadical Photolysis Acetaldehyde Acetaldehyde (CH₃CHO) AcetylRadical This compound (CH₃CO•) Acetaldehyde->AcetylRadical H-abstraction PyruvicAcid Pyruvic Acid (CH₃COCOOH) PyruvicAcid->AcetylRadical Photolysis

Caption: Common precursors for the generation of methyl and acetyl radicals.

Experimental Workflow for Laser Flash Photolysis

G Laser Flash Photolysis Workflow Start Sample Preparation (Precursor + Reactant) LaserPulse Pulsed Laser (Photolysis) Start->LaserPulse RadicalGeneration Radical Generation LaserPulse->RadicalGeneration Monitoring Time-Resolved Spectroscopic Monitoring RadicalGeneration->Monitoring DataAnalysis Kinetic Data Analysis Monitoring->DataAnalysis RateConstant Determine Rate Constant (k) DataAnalysis->RateConstant

Caption: A simplified workflow for determining radical reactivity using laser flash photolysis.

Conclusion

References

A Comparative Guide to Computational Modeling of Acetyl Radical Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling the reaction pathways of the acetyl radical (CH₃CO•). Understanding these reactions is crucial in fields ranging from atmospheric chemistry to drug metabolism. This document summarizes key quantitative data from computational studies and outlines the experimental protocols used for their validation.

Data Presentation: Comparing Computational Models

The choice of computational method significantly impacts the accuracy of predicted thermochemical and kinetic parameters for this compound reactions. Density Functional Theory (DFT) and high-level ab initio methods are commonly employed. Below is a summary of calculated rate constants for the unimolecular decomposition of the this compound and its reaction with molecular oxygen, showcasing the performance of different theoretical approaches.

Table 1: Comparison of Calculated Rate Constants (k) for this compound Unimolecular Decomposition (CH₃CO• → CH₃• + CO)

Computational MethodTemperature (K)Rate Constant (s⁻¹)Reference
CBS-QB32981.2 x 10⁵[1]
G3//B3LYP2981.5 x 10⁵[2]
Experimental Range298(0.5 - 9.3) x 10⁵[3]

Table 2: Comparison of Calculated and Experimental Thermochemical Data for the this compound + O₂ Reaction System

SpeciesPropertyCBS-Q Value (kcal/mol)DFT (B3LYP) Value (kcal/mol)Experimental Value (kcal/mol)
CH₃CO•ΔfH°₂₉₈-3.08--2.87 ± 0.7
CH₃C(O)OO•ΔfH°₂₉₈-38.57--
CH₃C(O)OOHΔfH°₂₉₈-84.80--
CH₃CO• + O₂ → CH₃C(O)OO•Reaction Enthalpy-35.49--
CH₃C(O)OO• → CH₂C(O)OOHActivation Energy (Eₐ)26.4225.5-
CH₂C(O)OOH → Cyclic Ketone + OHActivation Energy (Eₐ)19.9718.9-

Note: Enthalpies of formation (ΔfH°₂₉₈) are at 298 K.[4][5]

Key Reaction Pathways

The this compound primarily undergoes two key types of reactions: unimolecular decomposition and reaction with molecular oxygen. The latter is particularly complex, involving a multi-well potential energy surface with several intermediates and products.

Unimolecular Decomposition

The simplest fate of the this compound is its decomposition into a methyl radical and carbon monoxide. This reaction is significant at higher temperatures.

CH3CO• CH3CO• CH3• + CO CH3• + CO CH3CO•->CH3• + CO Decomposition

Unimolecular decomposition of the this compound.

Reaction with Molecular Oxygen

The reaction of the this compound with O₂ is crucial in atmospheric and combustion chemistry. It proceeds through the formation of a vibrationally excited acetylperoxy radical, which can then undergo various isomerization and decomposition reactions.[4][6][7]

cluster_main This compound + O2 Reaction Pathway CH3CO• + O2 CH3CO• + O2 CH3C(O)OO• CH3C(O)OO• CH3CO• + O2->CH3C(O)OO• Addition CH2C(O)OOH• CH2C(O)OOH• CH3C(O)OO•->CH2C(O)OOH• Isomerization (H-shift) Products1 CH2CO + HO2• CH3C(O)OO•->Products1 Concerted Elimination Products2 Cyclic Ketone + OH• CH2C(O)OOH•->Products2 Decomposition

Simplified reaction pathway for this compound with O₂.

Experimental Protocols for Model Validation

Computational models are validated against experimental data. The primary techniques for studying the kinetics of this compound reactions are laser flash photolysis and pulse radiolysis.

Laser Flash Photolysis

Objective: To generate a transient population of acetyl radicals and monitor their subsequent reactions in real-time.

Methodology:

  • Radical Precursor: A suitable precursor for the this compound, such as acetone (B3395972) or biacetyl, is prepared in a gas or liquid phase cell.

  • Photolysis: A high-intensity, short-duration laser pulse (typically in the UV range) is used to photolyze the precursor, generating acetyl radicals.

  • Monitoring: A second, continuous-wave light source (a probe beam) is passed through the sample. The absorption of this probe beam by the transient acetyl radicals or their products is monitored over time using a fast detector (e.g., a photomultiplier tube).

  • Kinetic Analysis: The change in absorption over time provides kinetic data for the reactions of the this compound. By varying the concentration of other reactants (like O₂), rate constants can be determined.[8][9][10]

Pulse Radiolysis

Objective: To generate acetyl radicals through the interaction of high-energy radiation with a suitable precursor and study their subsequent reactions.

Methodology:

  • Sample Preparation: An aqueous solution containing a precursor that can form acetyl radicals upon reaction with primary radicals from water radiolysis (e.g., acetaldehyde) is prepared. The solution is typically saturated with N₂O to convert hydrated electrons into hydroxyl radicals.

  • Irradiation: The sample is irradiated with a short, high-energy pulse of electrons from a linear accelerator. This generates a high concentration of primary radicals (•OH, H•) which then react with the precursor to form acetyl radicals.

  • Detection: The transient species are monitored using time-resolved absorption spectroscopy, similar to laser flash photolysis.

  • Data Analysis: The kinetic traces are analyzed to determine the rate constants for the reactions of the this compound.[11][12][13][14]

Computational Workflow

The computational modeling of this compound reaction pathways typically follows a standardized workflow, often implemented using software packages like Gaussian.[15][16][17]

cluster_workflow Computational Modeling Workflow A Propose Reaction Pathway B Geometry Optimization of Reactants, Intermediates, and Products A->B C Transition State Search B->C D Frequency Calculation and Zero-Point Energy Correction C->D E Single-Point Energy Calculation (High-Level Method) D->E F Calculation of Thermochemical Properties (ΔH, ΔG) E->F G Rate Constant Calculation (e.g., TST, RRKM) F->G H Comparison with Experimental Data G->H

A typical workflow for computational modeling.

References

Experimental Validation of Acetyl Radical Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and computational methods used to validate the mechanisms of acetyl radicals. It is designed to assist researchers in selecting the most appropriate techniques for their studies by presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying processes.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on acetyl radicals, providing a basis for comparing different generation and detection methodologies.

Table 1: Acetyl Radical Generation and Yield

Generation MethodPrecursorConditionsThis compound YieldReference
Chemical ReactionAcetyl chlorideReaction with Sodium (Na) in a matrix at 77 K-[1]
PhotolysisBiacetylHg(3P1)-photosensitized decompositionAt least 27% of radicals survive the primary actNot specified in abstract
CombustionCigarette Smoke (Isoprene/NOx reaction)Gas phase of commercial and research cigarettes10-150 nmol/cigarette[2][3]
Visible-Light Photoredox Catalysisα-Keto acids2-chloro-thioxanthen-9-one photocatalyst, visible lightHigh yields of ketone products (qualitative)[4][5]
Visible-Light Photoredox Catalysisα-Keto acids[Ru(phen)₃]Cl₂ photocatalyst, O₂ oxidantGood yields of amide products (64-85%)[6]
RadiolysisAcetic AcidX-ray irradiation of single crystals-[7]

Table 2: Spectroscopic and Kinetic Data for this compound

ParameterMethodValue(s)ConditionsReference
ESR Spectroscopy
g-tensor (isotropic)ESRNot specified-
gisoESR~2.000In irradiated ethanolNot specified in abstract
Hyperfine Coupling (CH₃ protons)ESR5.1 Oe (isotropic)In irradiated ethanolNot specified in abstract
Reaction Kinetics
Self-Reaction Rate Constant (k_self) of CH₃C(O)O₂•Laser photolysis-CRDS(1.3 ± 0.3) x 10⁻¹¹ cm³s⁻¹-Not specified in abstract
Cross-Reaction Rate Constant of CH₃C(O)O₂• with CH₃O₂•Laser photolysis-CRDS(2.0 ± 0.4) x 10⁻¹¹ cm³s⁻¹-Not specified in abstract
Reaction with O₂Computational (DFT/ab initio)High-pressure rate constants calculated-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound mechanisms.

Generation and Trapping of Acetyl Radicals from Cigarette Smoke

This protocol is adapted from studies on the quantification of acetyl radicals in tobacco smoke.[2][3]

Objective: To generate, trap, and quantify acetyl radicals from the gas phase of cigarette smoke.

Materials:

  • Commercial or research cigarettes

  • Smoking machine (for controlled puffing)

  • Glass fiber particle filter

  • Solid support (e.g., silica (B1680970) gel)

  • 3-amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-AP) radical trap

  • Solvents for extraction (e.g., methanol)

  • HPLC-MS/MS system

Procedure:

  • Apparatus Setup: Place the glass fiber filter in line with the cigarette holder on the smoking machine to separate the gas phase from the particulate matter.

  • Trap Preparation: Coat the solid support with a solution of the 3-AP radical trap and pack it into a trapping column.

  • Smoke Generation: Mount a cigarette in the holder and initiate the smoking protocol (e.g., continuous flow or puff-resolved).

  • Radical Trapping: Pass the gas phase of the cigarette smoke through the 3-AP trapping column. The acetyl radicals will react with 3-AP to form a stable adduct.

  • Sample Extraction: After the smoking run is complete, elute the trapped adducts from the solid support using a suitable solvent like methanol.

  • Quantification: Analyze the extracted solution using a validated HPLC-MS/MS method to separate and quantify the acetyl-3-AP adduct.

Generation of Acyl Radicals via Visible-Light Photoredox Catalysis

This protocol provides a general framework for the generation of acyl radicals from α-keto acids using a photocatalyst.[4][5][6]

Objective: To generate acyl radicals for synthetic applications using visible light.

Materials:

  • α-Keto acid (acyl radical precursor)

  • Photocatalyst (e.g., 2-chloro-thioxanthen-9-one or [Ru(phen)₃]Cl₂)

  • Solvent (e.g., water, organic solvent)

  • Visible light source (e.g., purple or blue LEDs)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the α-keto acid and the photocatalyst in the chosen solvent.

  • Inert Atmosphere: De-gas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in proximity to the visible light source and begin irradiation. The distance from the light source may need to be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC-MS, or LC-MS to determine the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up and purification by column chromatography to isolate the product.

Direct Detection of Acetyl Radicals by ESR Spectroscopy

This protocol is based on early studies that directly detected and characterized the this compound.[1]

Objective: To generate and detect the this compound using Electron Spin Resonance (ESR) spectroscopy.

Materials:

  • Acetyl chloride (CH₃COCl)

  • Sodium (Na) metal

  • Inert matrix material (e.g., argon)

  • Rotating cryostat

  • ESR spectrometer

Procedure:

  • Radical Generation: Acetyl radicals are prepared by the reaction of acetyl chloride with sodium atoms.

  • Matrix Isolation: The reactants are co-deposited from the gas phase onto the outer surface of a rotating cryostat held at liquid nitrogen temperature (77 K). An inert gas is used as the bulk of the deposit to trap and isolate the generated acetyl radicals.

  • ESR Measurement: The cryostat is placed within the cavity of an ESR spectrometer.

  • Data Acquisition: The ESR spectrum is recorded at 77 K. The magnetic field is swept while the microwave frequency is held constant.

  • Data Analysis: The resulting spectrum is analyzed to determine the g-tensor and the hyperfine coupling constants, which are characteristic of the this compound. The temperature can be varied (up to 200 K) to study the stability and dynamics of the radical.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows for the validation of this compound mechanisms.

acetyl_radical_generation_smoke cluster_reactants Reactants in Smoke cluster_intermediates Radical Chain Reaction cluster_product Product Isoprene Isoprene OH_radical Hydroxyl Radical (•OH) Isoprene->OH_radical Reacts with NOx NOx NO / NO₂ Acetaldehyde Acetaldehyde Acetyl_Radical This compound (CH₃Ċ=O) Acetaldehyde->Acetyl_Radical OH_radical->Acetyl_Radical Abstracts H from Acetaldehyde

Caption: Proposed mechanism for this compound formation in cigarette smoke.

esr_workflow cluster_generation Radical Generation cluster_trapping Trapping & Isolation cluster_detection Detection cluster_analysis Data Analysis Reactants Precursors (e.g., CH₃COCl + Na) Cryostat Rotating Cryostat (77 K) Reactants->Cryostat Co-deposition Matrix Inert Matrix Cryostat->Matrix Formation in ESR ESR Spectrometer Matrix->ESR Sample placed in Spectrum ESR Spectrum ESR->Spectrum Generates Parameters g-tensor & Hyperfine Coupling Constants Spectrum->Parameters Analysis yields

Caption: Experimental workflow for ESR detection of acetyl radicals.

photocatalysis_cycle PC Photocatalyst (PC) PC_excited *PC PC->PC_excited Visible Light (hν) PC_excited->PC SET Precursor Acyl Precursor (e.g., α-Keto Acid) Acyl_Radical Acyl Radical Precursor->Acyl_Radical Oxidation/Reduction by *PC Product Product Acyl_Radical->Product Substrate Substrate Substrate->Product

Caption: Generalized cycle for visible-light photoredox generation of acyl radicals.

Computational Validation Protocols

Computational chemistry provides a powerful alternative and complement to experimental studies for elucidating this compound mechanisms.

Density Functional Theory (DFT) and Ab Initio Methods

Objective: To calculate the geometries, energies, and spectroscopic properties of reactants, transition states, and products involved in this compound reactions.

Software:

  • Gaussian, ORCA, Spartan, or other quantum chemistry packages.

General Procedure:

  • Structure Building: Build the 3D structures of all molecular species involved in the proposed reaction mechanism.

  • Method Selection: Choose an appropriate level of theory and basis set. For radical species, unrestricted methods (e.g., UB3LYP) are often necessary.

    • DFT Functionals: B3LYP and BHandHLYP are commonly used for radical reactions.

    • Ab Initio Methods: MP2, QCISD, and CCSD(T) provide higher accuracy but are more computationally expensive.

    • Basis Sets: Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent (e.g., cc-pVTZ) basis sets are common choices.

  • Geometry Optimization: Perform geometry optimizations for all structures to find their minimum energy conformations.

  • Frequency Calculations: Calculate the vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). This step also provides zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Locate the transition state structures connecting reactants and products. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by scanning the potential energy surface along a reaction coordinate.

  • Energy Profile: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain a more accurate reaction energy profile.

  • Property Calculation: Calculate relevant properties such as ESR hyperfine coupling constants to compare with experimental data.

dft_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Build Build Molecular Structures Method Select Method & Basis Set Build->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Calculate Energy Profile Freq->Energy TS_Search->Freq Validation Compare with Experiment Energy->Validation Properties Calculate Spectroscopic Properties Properties->Validation

Caption: Workflow for computational validation of this compound mechanisms.

References

A Comparative Guide to Photochemical and Thermal Generation of Acetyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient generation of acetyl radicals (CH₃CO•) is a critical step in various synthetic pathways. This guide provides an objective comparison of the two primary methods for their generation: photochemical and thermal activation. By examining the performance, experimental protocols, and underlying mechanisms of each, this document aims to equip researchers with the knowledge to select the most suitable method for their specific applications.

At a Glance: Photochemical vs. Thermal Generation

FeaturePhotochemical GenerationThermal Generation
Activation Energy Source Light (e.g., UV, visible light)Heat
Typical Precursors Acetone (B3395972), Biacetyl, Pyruvic Acid, AcetaldehydeDiacetyl, Diacetyl Peroxide, Acetaldehyde
Reaction Conditions Ambient to moderate temperatures, dependent on light sourceHigh temperatures (typically >250°C)
Selectivity Can be highly selective depending on the precursor and wavelength of light used.[1]Generally less selective, potentially leading to a wider range of byproducts.
Control Precise control over reaction initiation and termination by controlling the light source.Less precise control; reactions are initiated by reaching a threshold temperature.
Quantum Yield (Φ) Varies with precursor and wavelength (e.g., Φ ≈ 0.3 for ketene (B1206846) from acetone at 280 nm).[2]Not applicable; efficiency is discussed in terms of reaction rates and yields.
Key Side Reactions Secondary photolysis of products, roaming mechanisms forming stable molecules (e.g., ketene from acetone).[1][2]Decarbonylation, formation of methane, ethane, and other fragmentation products.[3]

Delving Deeper: Mechanisms and Pathways

The generation of acetyl radicals via photochemical and thermal methods proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential byproducts.

Photochemical Generation of Acetyl Radicals

Photochemical methods utilize light energy to induce the homolytic cleavage of a chemical bond in a precursor molecule, leading to the formation of radicals.

G cluster_photo Photochemical Generation Precursor Precursor Excited_State Excited State Precursor* Precursor->Excited_State hν (Light Absorption) Acetyl_Radical Acetyl Radical (CH₃CO•) Excited_State->Acetyl_Radical Homolytic Cleavage Side_Products Side Products Excited_State->Side_Products G cluster_thermal Thermal Generation Precursor_T Precursor Transition_State Transition State Precursor_T->Transition_State Δ (Heat) Acetyl_Radical_T This compound (CH₃CO•) Transition_State->Acetyl_Radical_T Bond Fission Byproducts_T Byproducts Transition_State->Byproducts_T G Prepare_Sample Prepare Acetone Solution Load_Cell Load into Quartz Cell Prepare_Sample->Load_Cell Setup_Apparatus Align Laser & Detector Load_Cell->Setup_Apparatus Irradiate Irradiate with UV Pulse Setup_Apparatus->Irradiate Detect Detect Transient Species Irradiate->Detect Analyze Analyze Data Detect->Analyze G Prepare_Diacetyl Prepare Diacetyl Solution Setup_Reactor Assemble Flow Reactor Prepare_Diacetyl->Setup_Reactor Heat_Furnace Heat Furnace to Target T Setup_Reactor->Heat_Furnace Inject_Sample Inject Sample into Carrier Gas Heat_Furnace->Inject_Sample Pyrolyze Pyrolysis in Reactor Inject_Sample->Pyrolyze Analyze_Products Analyze Effluent Gas Pyrolyze->Analyze_Products

References

A Comparative Guide to the Reaction Rate Kinetics of the Acetyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of the acetyl radical (CH₃CO) with several key atmospheric and combustion-related molecules: molecular oxygen (O₂), nitric oxide (NO), and nitrogen dioxide (NO₂). The information presented is supported by experimental data from peer-reviewed kinetic studies. Detailed experimental protocols for commonly employed techniques are also included to aid in the design and interpretation of kinetic experiments.

Data Presentation: Reaction Rate Constants

The following tables summarize the experimentally determined rate constants for the reactions of the this compound. These values are crucial for modeling complex chemical systems, such as atmospheric photochemical smog formation and combustion processes.

Table 1: Rate Constants for the Reaction of this compound with O₂

Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (Torr)Experimental TechniqueReference
5.00 x 10⁻¹²298-Not specified[1]
6.2 x 10⁻¹² (High-pressure limit, k∞)213 - 5005 - 600 (in He)Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)
1 x 10¹² (cm³ mol⁻¹ s⁻¹)Not specifiedNot specifiedKinetic studies

Table 2: Rate Constants for the Reaction of this compound with NO

Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureExperimental TechniqueReference
~2 x 10⁸ (l. mole⁻¹ sec⁻¹)Not specifiedNot specifiedNot specified[2]
3 x 10⁹ (M⁻¹ s⁻¹)298 - 312Not specifiedNot specified[3]
k(CH₃CO+NO) / k(CH₃CO+NO₂) ≈ 0.2293 - 333Not specifiedPhotolysis of acetone

Table 3: Rate Constants for the Reaction of this compound with NO₂

Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureExperimental TechniqueReference
~1 x 10⁹ (l. mole⁻¹ sec⁻¹)Not specifiedNot specifiedNot specified[2]
1 x 10⁹ (M⁻¹ s⁻¹)298 - 312Not specifiedNot specified[3]
k(CH₃CO+NO₂) / k(CH₃CO+NO) ≈ 5293 - 333Not specifiedPhotolysis of acetone
k(CH₃C(O)O₂ + NO₂) / k(CH₃C(O)O₂ + NO) = 0.41 ± 0.03247 - 298~1 atmAtmospheric flow system[4]

Experimental Protocols

The determination of this compound reaction rates relies on sophisticated experimental techniques that can generate and monitor these highly reactive species on short timescales. Below are detailed methodologies for key experiments cited in the literature.

Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

This is a powerful and widely used technique for directly measuring the absolute rate coefficients of radical reactions.

Methodology:

  • Radical Generation: Acetyl radicals are typically generated by the pulsed laser photolysis of a suitable precursor molecule. Common precursors and photolysis wavelengths include:

    • Acetone (CH₃COCH₃) at 248 nm or 266 nm.[5]

    • Biacetyl (CH₃COCOCH₃) at 248 nm or 351 nm.[6]

    • Acetaldehyde (B116499) (CH₃CHO) in the presence of Cl atoms (from Cl₂ photolysis) or OH radicals.[6][7]

  • Reaction Environment: The photolysis is carried out in a temperature-controlled reaction cell containing a mixture of the precursor, a buffer gas (e.g., He, N₂), and the reactant gas (e.g., O₂, NO, NO₂) in large excess to ensure pseudo-first-order kinetics.

  • Radical Detection: The temporal profile of the this compound (or a product species) is monitored using Laser-Induced Fluorescence (LIF).

    • A tunable probe laser excites the radical to a higher electronic state.

    • The subsequent fluorescence emitted as the radical relaxes back to a lower state is detected by a photomultiplier tube (PMT).

    • For the this compound, it can be converted to OH by reaction with O₂, and the OH radical is then detected by LIF.[5]

  • Kinetic Analysis:

    • The time delay between the photolysis and probe laser pulses is systematically varied to obtain the decay of the fluorescence signal over time.

    • Under pseudo-first-order conditions, the decay of the radical concentration follows a single exponential function.

    • The observed first-order rate constant is plotted against the concentration of the reactant gas. The slope of this plot yields the bimolecular rate constant for the reaction.

Transient IR/UV-Visible Absorption Spectroscopy

This method involves monitoring the change in absorption of a specific wavelength of light by the radical or a product molecule over time.

Methodology:

  • Radical Generation: Similar to LFP-LIF, acetyl radicals are generated by pulsed laser photolysis of a precursor in a reaction cell.

  • Probing: A continuous wave or pulsed light source (e.g., from a lamp or a laser) is passed through the reaction cell. The wavelength is selected to correspond to a known absorption feature of the this compound or a reaction product.

  • Detection: The intensity of the transmitted light is monitored with a fast detector (e.g., a photodiode or a CCD camera). The change in absorption is related to the concentration of the absorbing species via the Beer-Lambert law.

  • Kinetic Analysis: The time-resolved absorption profile is used to determine the rate of disappearance of the radical or the rate of formation of a product, from which the reaction rate constant can be derived. Time-resolved UV spectroscopy has been used to follow the decay of acetylperoxy radicals, which are formed from the reaction of acetyl radicals with O₂.[8][9]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical laser flash photolysis experiment for studying this compound kinetics.

Experimental_Workflow cluster_preparation Gas Mixture Preparation cluster_experiment Kinetic Experiment cluster_analysis Data Analysis precursor This compound Precursor (e.g., Acetone) reaction_cell Reaction Cell precursor->reaction_cell reactant Reactant Gas (e.g., O2, NO) reactant->reaction_cell buffer Buffer Gas (e.g., N2, He) buffer->reaction_cell detector Detector (e.g., PMT, Spectrometer) reaction_cell->detector Signal photolysis_laser Pulsed Photolysis Laser (e.g., 248 nm) photolysis_laser->reaction_cell Initiates Reaction probe_laser Tunable Probe Laser probe_laser->reaction_cell Probes Radicals decay_profile Temporal Decay Profile detector->decay_profile rate_constant Bimolecular Rate Constant (k) decay_profile->rate_constant

Caption: A typical experimental workflow for kinetic studies of acetyl radicals.

LFP_LIF_Schematic cluster_gas_flow Gas Handling cluster_reaction_detection Reaction & Detection cluster_control_acquisition Control & Data Acquisition MFCs Mass Flow Controllers Mixer Gas Mixing Chamber MFCs->Mixer ReactionCell Jacketed Reaction Cell Mixer->ReactionCell Gas Inlet Precursor Precursor Bubbler Precursor->Mixer PMT PMT with Filters ReactionCell->PMT Fluorescence vacuum vacuum ReactionCell->vacuum Gas Outlet PhotolysisLaser Photolysis Laser PhotolysisLaser->ReactionCell ProbeLaser Probe Laser ProbeLaser->ReactionCell Oscilloscope Oscilloscope PMT->Oscilloscope DelayGen Delay Generator DelayGen->PhotolysisLaser DelayGen->ProbeLaser DelayGen->Oscilloscope Computer Computer Oscilloscope->Computer Computer->DelayGen

References

acetyl radical as an alternative to traditional acylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Traditional Acylating Agents and Acetyl Radical Methodologies

In the landscape of organic synthesis, the introduction of an acetyl group—a fundamental transformation known as acylation—is a cornerstone for the construction of pharmaceuticals, natural products, and advanced materials. For decades, traditional acylating agents such as acetyl chloride and acetic anhydride (B1165640) have been the workhorses for this purpose. However, the emergence of this compound chemistry, particularly through visible-light photoredox catalysis, presents a novel and powerful alternative with distinct advantages in terms of mild reaction conditions and functional group tolerance. This guide provides an objective comparison between traditional and this compound-based acylation strategies, supported by experimental data and detailed protocols to inform the rational selection of the optimal method for specific synthetic challenges.

Performance Comparison: A Tale of Two Pathways

The reactivity of traditional acylating agents generally follows the order: acetyl chloride > acetic anhydride. This high reactivity often necessitates the use of stoichiometric Lewis acid catalysts and stringent anhydrous conditions, and can be sensitive to sterically hindered or electronically deactivated substrates. In contrast, this compound-based acylations proceed through a different mechanistic manifold, offering a complementary approach that can overcome some of these limitations.

The following tables summarize quantitative data for the acylation of representative substrates—benzyl (B1604629) alcohol (O-acylation), aniline (B41778) (N-acylation), and anisole (B1667542) (C-acylation)—highlighting the differences in reaction conditions and outcomes between traditional methods and illustrating the performance of this compound precursors.

Table 1: Comparative Acetylation of Benzyl Alcohol

EntryAcetylating Agent/PrecursorCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideZnCl₂ (cat.)Solvent-free300.398
2Acetic AnhydrideZnCl₂ (cat.)Solvent-free300.595
3Acetic AnhydrideNoneSolvent-free607>99
4α-Keto Acid (as this compound precursor)Photocatalyst (e.g., 4CzIPN), Blue LEDOrganic SolventRoom Temp.12-2460-90 (typical for related substrates)

Table 2: Comparative Acetylation of Aniline

EntryAcetylating Agent/PrecursorCatalyst/ConditionsSolventTemperature (°C)Time (min)Yield (%)
1Acetic AnhydrideNoneWaterRoom Temp.< 15~90
2Acetyl ChlorideK₂CO₃, Phase Transfer CatalystAcetonitrileRoom Temp.15-30High
3Acetic AcidMicrowave (300W)Starbon acid catalyst120-1301-10>98[1]
4α-Keto Acid (as this compound precursor)Photocatalyst (e.g., [Ru(phen)₃]Cl₂), O₂Organic SolventRoom Temp.12-24 (h)64-85 (for amidation)[2]

Table 3: Comparative Friedel-Crafts vs. Radical-type Acylation of Aromatic Compounds

EntrySubstrateAcetylating Agent/PrecursorCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)
1AnisoleAcetyl ChlorideAlCl₃Dichloromethane (B109758)0 to Room Temp.1High (regioisomeric mixture)
2VeratroleAcetyl ChlorideSolid Acid Catalyst (e.g., ZrPW)Solvent-free1305High (selective for 3,4-dimethoxyacetophenone)[3]
3Heterocycles (e.g., benzimidazoles)α-Keto Acid (as this compound precursor)Photocatalyst (4CzIPN), Blue LEDOrganic Solvent2512-24Good to Excellent[4][5]

Mechanistic Divergence: Electrophiles vs. Radicals

Traditional acylation methods typically proceed through the formation of a highly electrophilic acylium ion, which is then attacked by a nucleophile (e.g., an alcohol, amine, or aromatic ring). This process is often catalyzed by a Lewis acid that activates the acylating agent.

In contrast, modern methods generate a nucleophilic this compound from a variety of precursors, most commonly through a single-electron transfer (SET) process mediated by a photocatalyst under visible light irradiation. This radical can then engage in a range of transformations, including addition to electron-deficient alkenes or coupling with aryl halides.[2]

Acylation_Pathways cluster_traditional Traditional Acylation (Electrophilic) cluster_radical Radical Acylation (Nucleophilic) Acyl Halide/Anhydride Acyl Halide/Anhydride Acylium Ion Acylium Ion Acyl Halide/Anhydride->Acylium Ion Activation Acylated Product Acylated Product Acylium Ion->Acylated Product Nucleophilic Attack Lewis Acid Lewis Acid Lewis Acid->Acyl Halide/Anhydride Radical Precursor Radical Precursor This compound This compound Radical Precursor->this compound SET Radical Adduct Radical Adduct This compound->Radical Adduct Addition/Coupling Final Product Final Product Radical Adduct->Final Product Further Steps Photocatalyst Photocatalyst Photocatalyst->Radical Precursor Visible Light Visible Light Visible Light->Photocatalyst

Caption: Comparison of traditional electrophilic and modern radical acylation pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies.

Protocol 1: Traditional O-Acetylation of Benzyl Alcohol with Acetyl Chloride

Materials:

  • Benzyl alcohol (1 mmol, 0.103 mL)

  • Acetyl chloride (1.2 mmol, 0.085 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 15-20 minutes).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Photocatalytic Generation of Acyl Radicals from α-Keto Acids for Acylation

Materials:

  • α-Keto acid (e.g., phenylglyoxylic acid) (1.2 equiv)

  • Substrate (e.g., N-methacryloyl-2-phenylbenzoimidazole) (1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate, α-keto acid, and photocatalyst.

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the acylated product.[4][5]

Photocatalytic_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Precursor α-Keto Acid PC_excited->Precursor Oxidation PC_reduced Reduced PC- PC_excited->PC_reduced SET Radical This compound Precursor->Radical Decarboxylation Intermediate Radical Adduct Radical->Intermediate Addition Product Acylated Product Substrate Substrate Substrate->Intermediate Intermediate->Product PC_reduced->PC Regeneration PC_reduced->Intermediate Reduction Workflow Start Define Acylation Goal Substrate_Analysis Analyze Substrate (Sterics, Electronics, Functional Groups) Start->Substrate_Analysis Traditional_Route Consider Traditional Acylation (Acyl Halides/Anhydrides) Substrate_Analysis->Traditional_Route Radical_Route Consider Radical Acylation (Photoredox Catalysis) Substrate_Analysis->Radical_Route Conditions_Traditional Harsh Conditions Tolerable? Traditional_Route->Conditions_Traditional Conditions_Radical Mild Conditions Required? Radical_Route->Conditions_Radical Conditions_Traditional->Radical_Route No Select_Traditional Select Traditional Method Conditions_Traditional->Select_Traditional Yes Conditions_Radical->Traditional_Route No Select_Radical Select Radical Method Conditions_Radical->Select_Radical Yes Optimization Optimize Reaction Conditions Select_Traditional->Optimization Select_Radical->Optimization

References

A Comparative Analysis of Spin Traps for the Detection of Acetyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Spin Trap for Acetyl Radical Detection

The detection and characterization of transient free radicals are critical in understanding various chemical and biological processes, from combustion to oxidative stress in neurodegenerative diseases. The this compound (•COCH₃), a key intermediate in many of these processes, is highly reactive and short-lived, making its direct detection challenging. Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, offers a powerful method for capturing and identifying such fleeting radical species. This guide provides a comparative analysis of commonly used spin traps for the this compound, focusing on their performance based on experimental data to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of Spin Traps for this compound

The efficacy of a spin trap is determined by several factors, including the rate of radical trapping, the stability of the resulting spin adduct, and the distinctiveness of the EPR spectrum. This section compares three widely used spin traps—α-phenyl-N-tert-butylnitrone (PBN), 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), and 2-methyl-2-nitrosopropane (B1203614) (MNP)—for the detection of the this compound.

Data Summary

The choice of a spin trap significantly influences the resulting EPR spectrum and the stability of the detected radical adduct. The hyperfine coupling constants (hfcs), which are crucial for identifying the trapped radical, vary between spin traps.

Spin TrapRadical Adducta_N (G)a_H (G)Solvent/SystemKey Characteristics
PBN Acetyl14.2 - 14.82.7 - 5.9Various organic solventsForms relatively stable adducts with carbon-centered radicals. The β-hydrogen splitting can provide structural information about the trapped radical.
DMPO Acyl~15.3~19.0Aqueous/OrganicOften used for oxygen-centered radicals, but also traps carbon-centered radicals. The resulting spectra for different radicals can be more distinct than with PBN.
MNP Acetyl~7-8-VariousParticularly effective for trapping carbon-centered radicals, often resulting in simpler spectra which can be advantageous in complex systems. However, the adducts can be less stable.

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

In-Depth Analysis of Spin Traps

α-Phenyl-N-tert-butylnitrone (PBN)

PBN is a widely used spin trap, particularly for carbon-centered radicals like the this compound.[1] Its adducts with acyl radicals exhibit characteristic EPR spectra with a relatively large β-hydrogen hyperfine splitting, which can aid in the identification of the trapped species. Studies involving the photodecomposition of acetaldehyde (B116499) have successfully utilized PBN to trap the resulting acetyl radicals, demonstrating its efficacy in capturing this specific radical.[2]

5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

While DMPO is renowned for its efficiency in trapping oxygen-centered radicals, it is also capable of trapping carbon-centered radicals, including acyl radicals.[3] The EPR spectra of DMPO adducts often provide more detailed structural information compared to PBN adducts, which can be beneficial for unambiguous identification. However, the stability of DMPO-carbon-centered radical adducts can be a concern in some biological systems.

2-Methyl-2-nitrosopropane (MNP)

MNP is a nitroso-based spin trap that is highly effective for trapping carbon-centered radicals. It often produces simpler EPR spectra compared to nitrone-based traps like PBN and DMPO, which can be an advantage in systems where multiple radical species may be present. The resulting MNP-acyl radical adducts have a characteristic nitrogen hyperfine splitting of around 7-8 G.[3] A potential drawback of MNP is the lower stability of its spin adducts compared to those formed with PBN.

Experimental Protocols

A common method for generating acetyl radicals for spin trapping studies is the photolysis of acetaldehyde. The following is a generalized protocol.

Generation and Spin Trapping of Acetyl Radicals via Acetaldehyde Photolysis

Materials:

  • Acetaldehyde

  • Selected spin trap (PBN, DMPO, or MNP)

  • Appropriate solvent (e.g., benzene, tert-butylbenzene, or aqueous buffer, depending on the spin trap and experimental design)

  • EPR flat cell or capillary tube

  • UV light source (e.g., high-pressure mercury lamp)

  • EPR spectrometer

Procedure:

  • Preparation of the Spin Trap Solution: Prepare a solution of the chosen spin trap (typically 10-50 mM) in the selected solvent. The solvent should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the formation of oxygen-centered radicals.

  • Addition of Acetaldehyde: Add acetaldehyde to the spin trap solution. The final concentration of acetaldehyde will depend on the desired rate of radical generation.

  • Sample Loading: Transfer the solution to an EPR flat cell or capillary tube suitable for photochemical experiments.

  • Photolysis and EPR Measurement: Place the sample in the cavity of the EPR spectrometer and irradiate with a UV light source. The EPR spectrum of the spin adduct should be recorded during or immediately after photolysis.

  • Data Analysis: The resulting EPR spectrum should be simulated to determine the hyperfine coupling constants, which are then compared to literature values to confirm the identity of the trapped radical.

Visualizing the Process

Experimental Workflow for this compound Spin Trapping

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Analysis spin_trap Spin Trap Solution (PBN, DMPO, or MNP) mixture Reaction Mixture spin_trap->mixture acetaldehyde Acetaldehyde acetaldehyde->mixture uv UV Photolysis mixture->uv Introduce to light path epr EPR Spectrometer uv->epr Generates this compound spectrum EPR Spectrum epr->spectrum

Caption: Workflow for this compound generation and detection.

General Spin Trapping Mechanism

spin_trapping_mechanism acetyl_radical This compound (•COCH₃) (Short-lived) spin_adduct Spin Adduct (Stable Paramagnetic Species) acetyl_radical->spin_adduct Trapping Reaction spin_trap Spin Trap (e.g., PBN, DMPO, MNP) (Diamagnetic) spin_trap->spin_adduct epr EPR Detection spin_adduct->epr

Caption: The basic principle of spin trapping.

Conclusion

The selection of an appropriate spin trap is a critical step in the successful detection and characterization of the this compound.

  • PBN is a reliable choice for trapping acetyl radicals, providing stable adducts and informative EPR spectra.

  • DMPO can also be effective and may offer more detailed spectral information, although adduct stability should be considered.

  • MNP is a good option for simplifying complex spectra due to its high specificity for carbon-centered radicals.

The optimal choice will ultimately depend on the specific experimental conditions, the complexity of the system under investigation, and the desired balance between adduct stability and spectral information. Researchers are encouraged to consider the data presented in this guide and consult the primary literature to make an informed decision for their specific application.

References

Reactivity of Acetyl Radicals Compared to Other Acyl Radicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of acetyl radicals versus other acyl radicals, focusing on key reactions such as decarbonylation and addition to unsaturated systems. The information presented is supported by experimental data and established chemical principles, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction to Acyl Radical Reactivity

Acyl radicals (R-C•=O) are key reactive intermediates in a variety of chemical transformations. Their utility in forming C-C bonds makes them valuable synthons in organic chemistry. The reactivity of an acyl radical is primarily governed by the nature of the "R" group, which influences the stability of the radical itself and the stability of the products of its subsequent reactions. Two of the most important reactions of acyl radicals are decarbonylation (loss of carbon monoxide) and addition to multiple bonds.

The acetyl radical (CH₃C•=O) is the simplest acyl radical and serves as a fundamental benchmark for understanding the reactivity of this class of intermediates. Its reactivity is compared here with other aliphatic and aromatic acyl radicals.

Comparative Reactivity Data

The following table summarizes key kinetic and thermodynamic data for the decarbonylation of various acyl radicals. Decarbonylation is a unimolecular process that yields an alkyl or aryl radical and carbon monoxide. The rate of this reaction is a critical indicator of the acyl radical's stability; more stable acyl radicals tend to decarbonylate more slowly.

Acyl RadicalR GroupRate Constant of Decarbonylation (k_decarb) / s⁻¹Temperature (°C)SolventCitation(s)
This compound CH₃Data not readily available in the literature--
Propanoyl RadicalCH₃CH₂> 10⁸ (estimated)25Isooctane
2-Methylpropanoyl (Isobutanoyl) Radical(CH₃)₂CH> 10⁸ (estimated)25Isooctane
2,2-Dimethylpropanoyl (Pivaloyl) Radical(CH₃)₃C1.1 x 10⁷25Isooctane
Phenylthis compoundC₆H₅CH₂7.7 x 10⁶25Isooctane[1]
Benzoyl RadicalC₆H₅~10³ - 10⁴25Various[2]
4-Methoxybenzoyl Radical4-CH₃OC₆H₄Slower than benzoyl radical25Various[2]
4-Chlorobenzoyl Radical4-ClC₆H₄Faster than benzoyl radical25Various[2]
2-Hydroxy-2-methylpropanoyl Radical(CH₃)₂C(OH)Very small solvent effectVariousVarious[1]

Key Factors Influencing Acyl Radical Reactivity

Decarbonylation

The rate of decarbonylation is primarily influenced by the stability of the alkyl or aryl radical formed after the loss of carbon monoxide.

  • Alkyl Group Substitution: The stability of the resulting alkyl radical increases in the order: primary < secondary < tertiary. This trend is reflected in the decarbonylation rates. For instance, the pivaloyl radical, which forms a stable tertiary tert-butyl radical upon decarbonylation, has a slower decarbonylation rate compared to the estimated rates for radicals that would form less stable primary or secondary radicals.

  • Aryl vs. Alkyl Groups: Aromatic acyl radicals, such as the benzoyl radical, are significantly more stable and thus decarbonylate much more slowly than their aliphatic counterparts. This is due to the delocalization of the radical electron into the aromatic ring.

  • Substituents on Aromatic Rings: Electron-donating groups (e.g., methoxy) on the aromatic ring of a benzoyl radical tend to stabilize the acyl radical, slowing down the rate of decarbonylation. Conversely, electron-withdrawing groups (e.g., chloro) can destabilize the acyl radical and accelerate decarbonylation.[2]

Addition to Alkenes and Alkynes

Acyl radicals can add to carbon-carbon multiple bonds, a key step in many synthetic applications. The rate and selectivity of this addition are influenced by both steric and electronic factors.

  • Nucleophilicity of Acyl Radicals: Acyl radicals are generally considered nucleophilic and therefore react more readily with electron-deficient alkenes (e.g., acrylates, acrylonitrile).

  • Steric Hindrance: The steric bulk of both the acyl radical and the unsaturated substrate can significantly impact the rate of addition.

Due to a lack of systematic quantitative data for the addition of a wide range of acyl radicals to a common substrate, a direct tabular comparison is not feasible at this time. However, qualitative trends suggest that less sterically hindered acyl radicals will react more rapidly.

Experimental Methodologies

The study of acyl radical reactivity relies on techniques that can generate and detect these short-lived species.

Generation of Acyl Radicals

Acyl radicals can be generated through various methods, including:

  • Photolysis of Ketones: Norrish Type I cleavage of ketones upon UV irradiation is a common method. For example, photolysis of acetone (B3395972) can generate acetyl radicals.

  • Hydrogen Atom Abstraction from Aldehydes: A radical initiator can abstract the aldehydic hydrogen to form an acyl radical.

  • Visible-Light Photoredox Catalysis: This modern approach allows for the generation of acyl radicals from a variety of precursors, such as carboxylic acids, acyl chlorides, and α-keto acids, under mild conditions.[3]

Kinetic Studies: Laser Flash Photolysis (LFP)

Protocol Overview:

  • Sample Preparation: A solution of a suitable precursor (e.g., dibenzyl ketone to generate phenylacetyl radicals) in a chosen solvent is prepared in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the radicals by oxygen.

  • Radical Generation: The sample is irradiated with a short, high-energy laser pulse of an appropriate wavelength to induce photolysis of the precursor and generate the acyl radical. A common setup utilizes a Nd:YAG laser.

  • Transient Species Monitoring: A second, lower-intensity light source (a probe beam) is passed through the sample, perpendicular to the excitation laser. The change in absorbance of the probe beam over time is monitored by a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope. The acyl radical or the resulting alkyl/aryl radical after decarbonylation will have a characteristic absorption spectrum.

  • Kinetic Analysis: The rate of decay of the acyl radical absorption or the rate of formation of the decarbonylated radical absorption is analyzed to determine the rate constant of the reaction of interest. For unimolecular reactions like decarbonylation, a first-order kinetic model is applied.

Radical Detection and Characterization

a) Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for the direct detection and characterization of radical species.

Protocol Overview:

  • Radical Generation: Acyl radicals are generated in situ within the EPR spectrometer's resonant cavity, often by photolysis of a precursor solution.

  • Spectrum Acquisition: The sample is irradiated with microwaves while a magnetic field is swept. The absorption of microwave radiation by the unpaired electron of the radical is detected and recorded as a spectrum.

  • Spectral Analysis: The hyperfine splitting pattern in the EPR spectrum provides information about the structure of the radical and the identity of the atoms to which the unpaired electron is coupled.

b) Radical Trapping with TEMPO

Due to their short lifetimes, direct detection of acyl radicals can be challenging. Radical trapping involves reacting the transient radical with a "spin trap" to form a more stable radical adduct that can be more easily detected and characterized, often by EPR or mass spectrometry. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that can be used to "trap" transient carbon-centered radicals.

Protocol Overview:

  • Reaction Setup: The reaction that generates the acyl radical is performed in the presence of an excess of TEMPO.

  • Trapping: The acyl radical reacts with TEMPO to form a stable, non-radical adduct.

  • Product Analysis: The reaction mixture is then analyzed by techniques such as mass spectrometry or NMR to identify and quantify the TEMPO adduct. The presence of this adduct confirms the intermediacy of the acyl radical.

Logical Flow of Acyl Radical Reactions

The following diagram illustrates the primary reaction pathways for a generic acyl radical.

Acyl_Radical_Reactivity Acyl_Precursor Acyl Precursor (e.g., Ketone, Aldehyde) Acyl_Radical Acyl Radical (R-C•=O) Acyl_Precursor->Acyl_Radical Initiation (e.g., Photolysis) Decarbonylation_Products Alkyl/Aryl Radical (R•) + CO Acyl_Radical->Decarbonylation_Products Decarbonylation (k_decarb) Addition_Product_Radical Adduct Radical Acyl_Radical->Addition_Product_Radical Addition to C=C Final_Addition_Product Final Addition Product Addition_Product_Radical->Final_Addition_Product Further Reaction (e.g., H-atom abstraction) Unsaturated_Substrate Unsaturated Substrate (e.g., Alkene) Unsaturated_Substrate->Addition_Product_Radical

Caption: Primary reaction pathways of an acyl radical.

Role in Signaling Pathways: A Note on Lipid Peroxidation

While acetyl and other simple acyl radicals are not typically considered primary signaling molecules in well-defined cellular signaling cascades like the MAPK or NF-κB pathways, they can be generated during processes of oxidative stress, such as lipid peroxidation.[4][5][6]

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that leads to the degradation of lipids in cell membranes. This process generates a variety of reactive intermediates, including peroxyl radicals and, upon fragmentation of lipid hydroperoxides, various aldehydes and other carbonyl-containing species. While not directly involving free acetyl radicals as signaling messengers, the broader class of acyl-containing molecules and related radical species contributes to the complex signaling milieu of oxidative stress, which can, in turn, modulate major signaling pathways.

The following diagram illustrates the general process of lipid peroxidation.

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Peroxyl_Radical Propagation (+ O₂) Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ PUFA-H) Fragmentation Fragmentation Products (Aldehydes, etc.) Lipid_Hydroperoxide->Fragmentation Decomposition ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Initiation (H-atom abstraction)

Caption: Simplified overview of the lipid peroxidation process.

Conclusion

The reactivity of acyl radicals is highly dependent on the structure of the R-group attached to the carbonyl. While a precise decarbonylation rate for the this compound remains elusive in the readily available literature, comparisons with other acyl radicals reveal clear trends. Aromatic acyl radicals are significantly more stable and decarbonylate slower than aliphatic ones. Among aliphatic acyl radicals, the rate of decarbonylation is inversely related to the stability of the alkyl radical formed. These fundamental principles, supported by experimental data from techniques like laser flash photolysis, provide a framework for predicting and controlling the reactivity of acyl radicals in chemical synthesis and for understanding their potential roles in complex chemical and biological systems. Further research is needed to obtain more extensive quantitative data, particularly for the addition reactions of a wide range of simple acyl radicals.

References

Validating Acetyl Radical Detection: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive species like the acetyl radical is paramount. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for the validation of this compound detection, supported by experimental data and detailed protocols.

The this compound (•CH₃CO), a highly reactive species, is implicated in various chemical and biological processes, from atmospheric chemistry to cellular signaling. Its transient nature makes direct detection challenging, necessitating sensitive and specific analytical techniques. While mass spectrometry (MS) has emerged as a powerful tool for this purpose, a comprehensive evaluation of its performance against other methods is crucial for robust experimental design and data interpretation.

Performance Comparison of Detection Methods

The choice of detection method for acetyl radicals depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of mass spectrometry compared to Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence-based assays.

Method Principle Quantitative Performance Strengths Limitations
Mass Spectrometry (MS) Detection of mass-to-charge ratio of trapped this compound adducts.LOD: pg to low ng range for adducts.[1]High specificity and structural elucidation of adducts.[2] Amenable to coupling with liquid chromatography (LC) for complex mixture analysis.[3]Indirect detection requiring a spin trap. Potential for ion suppression in complex matrices.
Electron Paramagnetic Resonance (EPR) Spectroscopy Direct detection of the magnetic moment of the unpaired electron in a radical adduct.LOD: Typically in the µM range.[4]Considered the "gold standard" for unequivocal radical detection.[4][5] Provides information about the radical's electronic structure.Lower sensitivity compared to MS.[6] Radical adducts can be unstable in biological systems.[7][8]
Fluorescence-Based Assays Measurement of fluorescence changes upon reaction of a probe with the radical or a product of its reaction.Varies widely depending on the probe; can achieve high sensitivity.High throughput and suitable for in-gel and cellular imaging.[9][10]Indirect detection with potential for non-specific reactions.[11] Limited structural information.

Key Takeaway: Mass spectrometry offers a superior combination of sensitivity and specificity for the detection and quantification of this compound adducts, particularly when coupled with chromatographic separation. While EPR spectroscopy provides definitive proof of a radical's presence, it may lack the sensitivity required for trace-level detection. Fluorescence-based methods are valuable for high-throughput screening and imaging applications but require careful validation due to their indirect nature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the detection of acetyl radicals using mass spectrometry, EPR spectroscopy, and a fluorescence-based assay.

Mass Spectrometry-Based Detection of this compound Adducts

This protocol describes the trapping of acetyl radicals with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Generation of this compound Standard:

  • Prepare a solution of a suitable precursor, such as biacetyl, in an appropriate solvent.

  • Generate acetyl radicals via photolysis or thermolysis.

2. Spin Trapping:

  • Add an excess of the spin trap DMPO to the solution containing acetyl radicals to form the stable DMPO-acetyl adduct (DMPO/•CH₃CO).

3. LC-MS/MS Analysis:

  • Separate the DMPO-acetyl adduct from other components using reverse-phase high-performance liquid chromatography (HPLC).

  • Detect the adduct using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion (Q1): The m/z of the protonated DMPO-acetyl adduct.

    • Product Ion (Q3): A characteristic fragment ion of the adduct, such as m/z 114, corresponding to the protonated DMPO.[2]

4. Quantification:

  • Generate a standard curve using known concentrations of the synthesized DMPO-acetyl adduct to quantify the amount of this compound in the sample.

EPR Spectroscopic Detection of Acetyl Radicals

This protocol outlines the detection of acetyl radicals using EPR spectroscopy following spin trapping with DMPO.

1. Sample Preparation:

  • Generate acetyl radicals in the presence of DMPO as described in the MS protocol.

2. EPR Measurement:

  • Transfer the sample to a quartz capillary tube suitable for EPR analysis.

  • Place the capillary tube in the EPR spectrometer.

  • Record the EPR spectrum. The DMPO-acetyl adduct will produce a characteristic multi-line spectrum.[7]

3. Spectral Analysis:

  • Simulate the experimental spectrum to confirm the identity of the trapped radical by matching the hyperfine coupling constants.[12]

Fluorescence-Based Detection of Acetyl Radicals

This protocol describes an indirect method for detecting acetyl radicals based on the scavenging of a nitroxide radical, leading to an increase in fluorescence.[13]

1. Reagent Preparation:

  • Prepare a solution of a fluorescent probe that is quenched by a nitroxide moiety. An example is 4-(1-napthoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl.[13]

2. Radical Scavenging Reaction:

  • Introduce the acetyl radicals to the solution containing the fluorescent probe.

  • The this compound will react with the nitroxide, converting it to a diamagnetic species and thus de-quenching the fluorescence.[13]

3. Fluorescence Measurement:

  • Measure the increase in fluorescence intensity using a fluorometer.

  • The increase in fluorescence is proportional to the amount of this compound scavenged.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations of experimental workflows and biological signaling pathways can aid in understanding complex processes.

cluster_generation This compound Generation cluster_trapping Spin Trapping cluster_detection Detection Precursor This compound Precursor (e.g., Biacetyl) Activation Activation (Photolysis/Thermolysis) Precursor->Activation AcetylRadical This compound (•CH₃CO) Activation->AcetylRadical Adduct Stable Adduct (DMPO/•CH₃CO) AcetylRadical->Adduct SpinTrap Spin Trap (e.g., DMPO) SpinTrap->Adduct LC LC Separation Adduct->LC MSMS MS/MS Analysis LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for Mass Spectrometry-Based Detection of Acetyl Radicals.

cluster_inputs Metabolic Inputs Glucose Glucose Mitochondria Mitochondria Glucose->Mitochondria FattyAcids Fatty Acids FattyAcids->Mitochondria Acetate Acetate Acetate->Mitochondria AcetylCoA_mito Acetyl-CoA Mitochondria->AcetylCoA_mito PDC Citrate Citrate AcetylCoA_mito->Citrate Cytosol Cytosol/Nucleus Citrate->Cytosol AcetylCoA_cyto Acetyl-CoA Cytosol->AcetylCoA_cyto ACLY HAT Histone Acetyltransferases (HATs) AcetylCoA_cyto->HAT AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Acetylation Histones Histones Histones->HAT GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression

Caption: Acetyl-CoA Dependent Histone Acetylation Signaling Pathway.[14][15][16][17][18]

Conclusion

The validation of this compound detection is critical for advancing our understanding of its role in various scientific domains. Mass spectrometry, particularly when combined with liquid chromatography, stands out as a highly sensitive and specific method for the analysis of trapped acetyl radicals. While alternative techniques like EPR spectroscopy and fluorescence-based assays have their specific advantages, they also come with limitations that researchers must consider. The selection of the most appropriate method will ultimately be guided by the specific research question, the nature of the sample, and the required level of analytical rigor. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions for their studies involving the detection of the elusive yet significant this compound.

References

comparing the efficiency of different photocatalysts for acetyl radical generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of acetyl radicals through visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel carbon-carbon bond formations under mild conditions. The efficiency of this transformation is critically dependent on the choice of photocatalyst. This guide provides an objective comparison of common photocatalysts, summarizing their performance based on available experimental data, and offers detailed experimental protocols for key evaluation methods.

Overview of Photocatalyst Classes

The generation of acetyl radicals, typically from precursors such as aldehydes, α-keto acids, or carboxylic acid derivatives, can be initiated by several classes of photocatalysts. The most prominent among these are iridium and ruthenium-based transition metal complexes and various organic dyes. These catalysts operate primarily through two mechanisms: single electron transfer (SET) or hydrogen atom transfer (HAT).

  • Iridium Complexes: These are highly efficient and versatile photocatalysts with tunable photoredox properties. Complexes like Ir(ppy)3 and Ir[dF(CF3)ppy]2(dtbbpy)PF6 are frequently used due to their strong absorption in the visible spectrum and long-lived excited states.[1][2]

  • Ruthenium Complexes: Similar to iridium complexes, ruthenium polypyridyl complexes such as [Ru(phen)3]Cl2 are effective photosensitizers for generating acyl radicals.[3]

  • Organic Dyes: Organic photocatalysts, including Eosin Y and 2CzPN, have gained traction as cheaper and more sustainable alternatives to transition metal complexes.[3][4][5] They can initiate radical formation through both oxidative and reductive quenching cycles.

Quantitative Performance Comparison

Direct quantitative comparison of photocatalyst efficiency for acetyl radical generation is challenging due to the lack of standardized reporting in the literature. However, we can collate and compare reaction yields from representative studies to provide an indirect measure of performance. The following table summarizes the performance of different photocatalysts in reactions involving acetyl or closely related acyl radical intermediates.

PhotocatalystPrecursor for Acetyl/Acyl RadicalReaction TypeProduct Yield (%)Reference
[Ru(phen)3]Cl2Aromatic α-keto acidsDecarboxylative Amidation64–85%[3]
Ir[dF(CF3)ppy]2(dtbbpy)PF6N-Boc-piperidine (via HAT)α-amido radical formationNot specified[1]
Eosin YAldehydesMinisci-type AcylationNot specified[5]
2CzPNNaphthol derivativesDearomative Cycloaddition94%[4]

Note: The yields reported above are for specific reactions and should not be interpreted as a direct measure of this compound generation efficiency under universally comparable conditions. Factors such as the reaction substrate, solvent, light source, and temperature can significantly influence the outcome.

Experimental Protocols

Reproducible and comparable data on photocatalyst efficiency can only be obtained through well-defined experimental protocols. Below are methodologies for key experiments used in the evaluation of photocatalysts for this compound generation.

General Protocol for Photocatalytic Giese Reaction

The Giese reaction, or radical conjugate addition, is a common method to trap generated acetyl radicals and evaluate catalyst performance through product yield.

Materials:

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)

  • This compound precursor (e.g., acetaldehyde, 1.5 equiv)

  • Michael acceptor (e.g., N-phenylacrylamide, 1.0 equiv)

  • Solvent (e.g., degassed acetonitrile, 0.1 M)

  • Base (if required, e.g., Na2CO3, 1.0 equiv)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the photocatalyst, Michael acceptor, and any solid reagents.

  • Seal the vial and degas by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent, followed by the liquid this compound precursor, via syringe.

  • Place the reaction vial in a photoreactor equipped with a cooling fan to maintain a constant temperature.

  • Irradiate the reaction mixture with a visible light source for a specified time (e.g., 24 hours).

  • Upon completion, analyze the reaction mixture by techniques such as NMR or GC-MS to determine the product yield.

Protocol for Quantum Yield Determination

The quantum yield (Φ) is a critical parameter for assessing the efficiency of a photochemical reaction, defined as the number of events (e.g., product molecules formed) per photon absorbed.

Materials:

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Photoreactor with a monochromatic light source of known photon flux

  • Spectrophotometer

Procedure:

  • Measure Photon Flux:

    • Fill a cuvette with the actinometer solution and place it in the photoreactor.

    • Irradiate the solution for a specific time, ensuring the conversion is kept low (<10%) to avoid inner filter effects.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

    • Calculate the photon flux (moles of photons per unit time) based on the known quantum yield of the actinometer.

  • Photocatalytic Reaction:

    • Perform the photocatalytic this compound generation and trapping reaction under the same conditions as the actinometry.

    • Determine the number of moles of product formed over the same irradiation time.

  • Calculate Quantum Yield:

    • The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)

Protocol for Turnover Number (TON) and Turnover Frequency (TOF) Calculation

TON and TOF are metrics used to evaluate the stability and activity of a catalyst.

Calculation:

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes deactivated. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Represents the TON per unit of time, indicating the catalytic rate. TOF = TON / reaction time

Procedure:

  • Set up the photocatalytic reaction as described in the Giese reaction protocol.

  • Monitor the reaction progress over time by taking aliquots and analyzing the product concentration.

  • Determine the initial reaction rate from the plot of product concentration versus time.

  • Calculate the TOF from the initial rate and the TON at the end of the reaction or when the catalyst deactivates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways for photocatalytic this compound generation and a typical experimental workflow for catalyst comparison.

G_Acetyl_Radical_Generation_Pathways Mechanistic Pathways for this compound Generation cluster_SET Single Electron Transfer (SET) Pathway cluster_HAT Hydrogen Atom Transfer (HAT) Pathway PC Photocatalyst (PC) PC_excited *PC PC->PC_excited PC_excited->PC SET Precursor_SET Acetyl Precursor (e.g., α-keto acid) Radical_Anion Precursor Radical Anion Precursor_SET->Radical_Anion e- transfer Acetyl_Radical_SET This compound Radical_Anion->Acetyl_Radical_SET Fragmentation (-CO2) PC_HAT Photocatalyst (PC) PC_excited_HAT *PC PC_HAT->PC_excited_HAT Acetyl_Radical_HAT This compound PC_excited_HAT->Acetyl_Radical_HAT HAT Precursor_HAT Acetyl Precursor (e.g., Aldehyde) Precursor_HAT->Acetyl_Radical_HAT

Caption: General mechanistic pathways for this compound generation via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

G_Experimental_Workflow Experimental Workflow for Photocatalyst Comparison start Select Photocatalysts (Iridium, Ruthenium, Organic Dye) setup Standardized Reaction Setup (Giese Reaction) start->setup irradiate Visible Light Irradiation (Controlled Wavelength and Intensity) setup->irradiate analysis Product Yield Analysis (NMR, GC-MS) irradiate->analysis quantum_yield Quantum Yield Measurement (Actinometry) irradiate->quantum_yield ton_tof TON/TOF Calculation analysis->ton_tof comparison Data Comparison and Efficiency Ranking analysis->comparison quantum_yield->comparison ton_tof->comparison end Conclusion comparison->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetyl Radical-Generating Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Management of Transient Reactive Intermediates

The acetyl radical (•CH₃CO) is a highly reactive, short-lived chemical intermediate. Due to its transient nature, it is not an isolable substance that can be bottled and stored. Instead, it is generated in situ—within the reaction mixture—where it is immediately consumed. Consequently, there are no disposal procedures for the this compound itself. The focus of safe disposal must be on the entire reaction mixture after the experiment is complete and all reactive species have been neutralized or "quenched."

This guide provides a procedural, step-by-step approach to safely manage and dispose of the chemical waste stream from any reaction involving the generation of acetyl radicals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Step-by-Step Disposal Protocol for this compound Reaction Waste

The fundamental principle for disposing of waste from reactions involving highly reactive intermediates is to ensure that the final mixture is no longer reactive before it is collected for disposal.[1] This process involves quenching any unreacted radicals and other reactive reagents.

Step 1: Quench the Reaction

Before beginning the disposal process, ensure the reaction is complete. Any remaining acetyl radicals will have an extremely short lifetime, but other reactive materials used in their generation (e.g., radical initiators, organometallic reagents) may persist.

  • Quenching Procedure: The specific quenching agent and method will depend on the reaction chemistry. Common quenching agents for radical reactions include antioxidants or compounds that can readily donate a hydrogen atom to neutralize the radical.[2][3][4] However, it is often more practical to quench other reactive components. For instance, if a strong reducing agent was used, a careful, dropwise addition of a proton source (like isopropanol (B130326) or methanol, followed by water) under an inert atmosphere and at low temperature may be necessary.

  • Verification: The absence of a reactive species should be confirmed if possible before proceeding. This may involve a color change, cessation of gas evolution, or analysis via techniques like TLC or GC-MS on a quenched aliquot.

Step 2: Characterize the Waste Stream

Proper disposal requires a complete understanding of all components in the final reaction mixture. All laboratory personnel should treat waste chemicals as hazardous unless confirmed to be non-hazardous.[5]

  • Identify All Components: List every chemical species present in the quenched reaction mixture. This includes:

    • Solvents

    • Starting materials (and any unreacted excess)

    • Reagents and catalysts

    • Quenching agents and their byproducts

    • All reaction products and byproducts

  • Consult Safety Data Sheets (SDS): Obtain and review the SDS for every component identified. Pay close attention to sections on hazards, handling, storage, and disposal.

Step 3: Segregate the Waste

Never mix different waste streams indiscriminately.[6] Improper mixing can lead to violent reactions, the generation of toxic gases, or fires.[7]

  • Compatibility: Based on the SDS information, segregate the waste into compatible categories. A common practice is to separate:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Aqueous solutions (acidic and basic)

    • Solid waste

  • Dedicated Containers: Collect the quenched reaction mixture in a dedicated, properly labeled hazardous waste container.[1][8]

Step 4: Label the Waste Container

Accurate and thorough labeling is a critical safety and regulatory requirement.

  • Labeling Requirements: The hazardous waste label must include:

    • The words "Hazardous Waste."[6][9]

    • The full chemical names of all constituents (no abbreviations or formulas).[9]

    • The approximate percentages of each component.

    • The specific hazards (e.g., Flammable, Corrosive, Reactive, Toxic).[6]

    • The date the waste was first added to the container.

  • Container Integrity: Ensure the container is in good condition, compatible with the waste it contains, and has a secure, tight-fitting lid.[7][9] Keep the container closed at all times except when adding waste.[5][6]

Step 5: Store and Dispose

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • Storage: The SAA should be at or near the point of generation and away from normal laboratory traffic.[8] Ensure secondary containment is used to capture any potential leaks.[6][9]

  • Disposal Request: Once the container is full, or before it has been stored for an extended period (e.g., 9-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1][6] Do not dispose of hazardous waste down the drain or in the regular trash.[5][6][10]

Data Presentation: Hazard Summary of Common Reaction Components

The following table summarizes the primary hazards associated with chemicals often used in reactions that may generate acetyl radicals. This is not an exhaustive list, and researchers must consult the specific SDS for their reagents.

Component Type Examples Primary Hazards Notes on Disposal
Radical Precursors Biacetyl, Acetaldehyde, Pyruvic AcidFlammable, Irritant, ToxicMust be fully consumed or quenched. The final waste will contain byproducts.
Radical Initiators AIBN (Azobisisobutyronitrile), Benzoyl PeroxideThermally unstable, Explosive hazard, ToxicMust be fully decomposed. Avoid mixing with incompatible materials.
Solvents Toluene, THF, Acetonitrile, DichloromethaneFlammable, Toxic, Carcinogen (DCM)Segregate into halogenated and non-halogenated waste streams.
Quenching Agents Isopropanol, Methanol, WaterFlammable (alcohols)Added in small, controlled portions to reactive mixtures.
Potential Byproducts Acetic acid, Methane, Carbon MonoxideCorrosive (acetic acid), Flammable (methane), Toxic (CO)The final waste must be characterized by considering all potential side reactions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of a reaction waste stream that involved the generation of an this compound.

Acetyl_Radical_Waste_Disposal A Reaction Complete B Quench Reactive Species (e.g., initiators, reagents) A->B C Is the mixture fully quenched and stable? B->C D Characterize Waste Stream: - Solvents - Reagents - Products - Byproducts C->D Yes K Consult EHS for guidance on quenching procedure C->K No E Consult SDS for all components D->E F Segregate into Compatible Waste Streams E->F G Select Appropriate Hazardous Waste Container F->G H Label Container Completely: - Full Chemical Names - Percentages - Hazards G->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Request Waste Pickup from EHS I->J K->B

References

Safeguarding Laboratory Operations: A Comprehensive Guide to Handling Acetyl Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling of chemical precursors used to generate acetyl radical in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure a safe operational environment.

The this compound (•CH₃CO) is a highly reactive, transient species generated in situ for various chemical syntheses. Due to its fleeting nature, direct handling of the this compound is not feasible. Instead, safety protocols must focus on the precursors from which it is formed. This guide details the necessary personal protective equipment (PPE), engineering controls, and disposal plans for common this compound precursors.

Essential Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound precursors. The specific level of PPE is dictated by the precursor in use, as their hazard profiles vary significantly.

Engineering Controls:

  • Fume Hood: All manipulations of this compound precursors must be conducted within a certified chemical fume hood to prevent the inhalation of hazardous vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are imperative in the immediate work area.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling common this compound precursors.

PPE CategoryAcetyl ChlorideAcetaldehydePyruvic Acid
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®).Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).
Eye and Face Protection Chemical splash goggles and a face shield.[1]Chemical splash goggles and a face shield.[2][3]Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4]
Body Protection Flame-resistant lab coat and chemical-resistant apron.Flame-resistant lab coat.[5]Chemical-resistant lab coat.
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.A NIOSH-approved respirator with an organic vapor cartridge may be required for high concentrations or in case of ventilation failure.[5]Not typically required when handled in a fume hood.
Footwear Closed-toe, chemical-resistant shoes.Closed-toe, chemical-resistant shoes.Closed-toe, chemical-resistant shoes.

Operational and Disposal Plans

1. Precursor Handling and this compound Generation:

  • Preparation: Before beginning any procedure, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Clear the workspace of any unnecessary equipment or chemicals.

  • Aliquotting and Transfer: Use non-sparking tools when handling flammable precursors like acetyl chloride and acetaldehyde.[6][7] Ground and bond containers during transfer to prevent static discharge.[6][7]

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. If the generation process involves photolysis, ensure the light source is properly shielded. For reactions that are exothermic or have the potential for pressure buildup, use a blast shield.

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled reaction, such as a rapid increase in temperature or pressure.

2. Emergency Procedures:

  • Spills:

    • Small Spills: For small spills contained within the fume hood, use an appropriate absorbent material (e.g., universal absorbent pads or sand). Do not use combustible materials to absorb flammable liquids.

    • Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert the appropriate emergency response personnel.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek immediate medical attention for corrosive burns from acetyl chloride and pyruvic acid.[4][8][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

3. Waste Disposal:

  • Chemical Waste: All waste containing this compound precursors or byproducts must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Compatibility: Ensure the waste container is compatible with the chemical waste. For example, corrosive materials like acetyl chloride and pyruvic acid should not be stored in metal containers.

  • Segregation: Do not mix incompatible waste streams. For instance, flammable liquids should be kept separate from oxidizers.

  • Disposal Request: Follow your institution's hazardous waste disposal procedures to have the waste removed by trained personnel.

Experimental Protocol: Generation of this compound via Photolysis of Pyruvic Acid

This is a representative protocol and must be adapted based on specific experimental requirements and a thorough risk assessment.

  • Preparation: Don all required PPE for handling pyruvic acid as detailed in the table above.

  • Solution Preparation: In a fume hood, prepare an aqueous solution of pyruvic acid of the desired concentration.

  • Apparatus Setup: Transfer the solution to a quartz reaction vessel. Place the vessel in the photolysis apparatus.

  • Inert Atmosphere (if required): Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, as oxygen can react with the this compound.

  • Photolysis: Irradiate the solution with a UV light source at the appropriate wavelength to induce the homolytic cleavage of the C-C bond in pyruvic acid, generating the this compound.

  • Quenching and Workup: Once the reaction is complete, turn off the light source. Quench the reaction mixture as required by the specific experimental procedure.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined above.

Logical Workflow for Safe Handling of this compound Precursors

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_transfer Transfer Precursor in Fume Hood prep_emergency->handle_transfer prep_sds Review SDS of Precursor prep_sds->prep_ppe handle_setup Set up Reaction Apparatus handle_transfer->handle_setup handle_generate Initiate Radical Generation handle_setup->handle_generate handle_monitor Monitor Reaction handle_generate->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench emergency_spill Spill Occurs handle_monitor->emergency_spill emergency_exposure Exposure Occurs handle_monitor->emergency_exposure cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate emergency_evacuate Evacuate & Alert emergency_spill->emergency_evacuate emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid

Caption: Workflow for the safe handling of this compound precursors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.